Trillin
Description
Disogluside has been reported in Dioscorea panthaica, Polygonatum zanlanscianense, and other organisms with data available.
Properties
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H52O8/c1-17-7-12-33(38-16-17)18(2)26-24(41-33)14-23-21-6-5-19-13-20(8-10-31(19,3)22(21)9-11-32(23,26)4)39-30-29(37)28(36)27(35)25(15-34)40-30/h5,17-18,20-30,34-37H,6-16H2,1-4H3/t17-,18+,20+,21-,22+,23+,24+,25-,26+,27-,28+,29-,30-,31+,32+,33-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMARHKAXWRNDM-GAMIEDRGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)O)C)C)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H52O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14144-06-0 | |
| Record name | Trillin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14144-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Disogluside [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014144060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DISOGLUSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8KI671F2NS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery, Synthesis, and Biological Mechanisms of Trillin: A Technical Whitepaper
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Trillin, a naturally occurring steroidal saponin also known as Disogluside or Diosgenin glucoside, has emerged as a compound of significant interest in the fields of pharmacology and drug development.[1] Isolated from various plant species, including Trillium tschonoshii Maxim and Dioscorea nipponica, this compound has demonstrated a range of promising biological activities, positioning it as a potential therapeutic agent for several chronic diseases.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and multifaceted biological mechanisms of this compound, with a focus on its anti-inflammatory, anti-hyperlipidemic, and cardioprotective properties.
Discovery and Isolation
This compound is a prominent bioactive constituent of several medicinal plants.[1][2] Its discovery is rooted in ethnobotanical research and the systematic investigation of natural products for therapeutic applications.
General Isolation Protocol from Plant Material
While specific protocols may vary depending on the plant source, a general methodology for the isolation and purification of this compound involves the following steps:
-
Extraction: Dried and powdered plant material (e.g., rhizomes) is subjected to solvent extraction, typically using methanol or ethanol.
-
Partitioning: The crude extract is then partitioned with solvents of varying polarity, such as n-butanol and water, to separate compounds based on their solubility.
-
Chromatography: The n-butanol fraction, which is typically enriched with saponins, is subjected to multiple rounds of column chromatography. Common stationary phases include silica gel and ODS (octadecylsilane), with gradient elution using solvent systems like chloroform-methanol-water.
-
Purification: Final purification is often achieved through recrystallization or preparative high-performance liquid chromatography (HPLC) to yield this compound of high purity.
Physicochemical Properties and Quantitative Data
| Property | Value | Reference |
| Molecular Formula | C₃₃H₅₂O₈ | [1] |
| Molecular Weight | 576.76 g/mol | [1] |
| CAS Number | 14144-06-0 | [1] |
| Purity (Typical) | ≥99% | |
| Solubility | Soluble in DMSO | [1] |
Biological Activities and Mechanisms of Action
This compound exhibits a spectrum of pharmacological effects, with its anti-inflammatory, anti-hyperlipidemic, and cardioprotective actions being the most extensively studied.
Cardioprotective Effects
This compound has shown significant potential in mitigating doxorubicin-induced cardiotoxicity, a major limiting factor in cancer chemotherapy.[3] The primary mechanism underlying this protective effect is the activation of the Nrf2/HO-1 signaling pathway.[3]
Experimental Protocol: In Vivo Mouse Model of Doxorubicin-Induced Cardiotoxicity
-
Animal Model: Male C57BL/6 mice.
-
Treatment Groups:
-
Control group.
-
Doxorubicin (DOX) group (e.g., 15 mg/kg, single intraperitoneal injection).
-
This compound + DOX group (e.g., this compound at 10, 20, 40 mg/kg/day, oral gavage for a set period before and after DOX administration).
-
-
Parameters Measured:
-
Cardiac function (echocardiography).
-
Serum levels of cardiac injury markers (e.g., creatine kinase-MB, lactate dehydrogenase).
-
Histopathological examination of heart tissue.
-
Oxidative stress markers in heart tissue (e.g., malondialdehyde, superoxide dismutase).
-
Protein expression of Nrf2 and HO-1 (Western blot).
-
Experimental Protocol: In Vitro Cardiomyocyte Model
-
Cell Line: H9c2 rat cardiomyocytes.
-
Treatment Groups:
-
Control group.
-
Doxorubicin (DOX) group (e.g., 1 µM).
-
This compound + DOX group (e.g., this compound at various concentrations).
-
-
Parameters Measured:
-
Cell viability (e.g., MTT assay).
-
Apoptosis (e.g., TUNEL staining, caspase-3 activity).
-
Reactive oxygen species (ROS) production.
-
Expression of Nrf2 and HO-1.
-
Signaling Pathway
Caption: this compound's Cardioprotective Signaling Pathway.
Anti-Hyperlipidemic and Anti-Oxidative Effects
This compound has been demonstrated to exert protective effects against hyperlipidemia and oxidative stress.[2]
Experimental Protocol: Rat Model of Hyperlipidemia
-
Animal Model: Wistar rats.
-
Induction of Hyperlipidemia: High-fat diet.
-
Treatment Groups:
-
Normal control group.
-
High-fat diet (HFD) control group.
-
HFD + this compound group (e.g., 5, 10, 20 mg/kg, intraperitoneal injection).
-
-
Parameters Measured:
-
Serum lipid profile (total cholesterol, triglycerides, LDL-C, HDL-C).
-
Markers of oxidative stress in liver tissue (e.g., lipid peroxidation, superoxide dismutase activity).
-
Quantitative Data on Anti-Hyperlipidemic Effects
| Parameter | HFD Control | HFD + this compound (20 mg/kg) |
| Total Cholesterol (mg/dL) | Significantly Increased | Restored to near normal |
| Triglycerides (mg/dL) | Significantly Increased | Restored to near normal |
| LDL-C (mg/dL) | Significantly Increased | Restored to near normal |
| HDL-C (mg/dL) | Decreased | Restored to near normal |
Note: This table represents a summary of reported trends. Actual values can be found in the cited literature.
Anti-Inflammatory Activity
This compound is recognized as a potential anti-inflammatory agent, particularly in the context of chronic hepatic inflammation.[1]
Experimental Workflow for Assessing Anti-Inflammatory Activity
Caption: Workflow for Anti-Inflammatory Assessment.
Future Perspectives
This compound's diverse pharmacological profile makes it a compelling candidate for further preclinical and clinical investigation. Future research should focus on elucidating the detailed molecular targets of this compound, optimizing its pharmacokinetic and pharmacodynamic properties, and exploring its therapeutic potential in a broader range of diseases. The development of efficient and scalable synthetic routes for this compound will also be crucial for its advancement as a therapeutic agent.
Conclusion
This compound is a naturally derived steroidal saponin with significant therapeutic promise. Its well-documented cardioprotective, anti-hyperlipidemic, and anti-inflammatory effects, underpinned by mechanisms such as the activation of the Nrf2/HO-1 pathway, highlight its potential for the development of novel treatments for cardiovascular and inflammatory diseases. This technical guide provides a foundational resource for researchers and drug development professionals interested in harnessing the therapeutic potential of this remarkable compound.
References
- 1. This compound protects against doxorubicin-induced cardiotoxicity through regulating Nrf2/HO-1 signaling pathway | PLOS One [journals.plos.org]
- 2. This compound protects against doxorubicin-induced cardiotoxicity through regulating Nrf2/HO-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Core Mechanism of Action of Trillin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trillin, a steroidal saponin also known as Diosgenin glucoside, is a natural compound isolated from plants such as Trillium tschonoskii Maxim. Emerging research has identified this compound as a promising therapeutic agent with potent anti-inflammatory and cardioprotective properties. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's bioactivity, with a focus on its modulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) and the Nuclear Factor-kappa B (NF-κB) signaling pathways. This document synthesizes current experimental findings, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the key signaling cascades to support further research and drug development efforts.
Core Mechanisms of Action
This compound exerts its therapeutic effects primarily through two interconnected signaling pathways: the activation of the Nrf2/HO-1 antioxidant response and the inhibition of the pro-inflammatory NF-κB pathway.
Cardioprotection via Nrf2/HO-1 Pathway Activation
This compound has demonstrated significant cardioprotective effects, particularly in the context of doxorubicin-induced cardiotoxicity. The primary mechanism for this protection is the activation of the Nrf2/HO-1 signaling pathway, a critical regulator of cellular antioxidant defenses.
Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In response to oxidative stress, this compound promotes the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, leading to the upregulation of a suite of antioxidant and cytoprotective enzymes, most notably Heme Oxygenase-1 (HO-1).[1][2] HO-1 catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties.
Studies have shown that this compound treatment restores the expression of Nrf2 and HO-1 in cardiomyocytes exposed to doxorubicin, thereby mitigating oxidative damage.[1] This is evidenced by increased levels of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione (GSH), and a reduction in malondialdehyde (MDA), a marker of lipid peroxidation.[1]
Anti-inflammatory Action via NF-κB Pathway Inhibition
This compound also exhibits potent anti-inflammatory effects by inhibiting the NF-κB signaling pathway. The NF-κB family of transcription factors are key regulators of inflammation, and their activation leads to the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.
In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of its target genes.
Recent studies have shown that this compound can inhibit the NF-κB pathway in the context of castration-resistant prostate cancer.[3] this compound treatment leads to a dose-dependent reduction in the phosphorylation of IKKα/β and IκBα.[3] This inhibition of IKK activity prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its nuclear translocation and subsequent pro-inflammatory gene expression.[3] This mechanism is central to this compound's observed anti-inflammatory and anti-cancer properties.
Quantitative Data
While specific IC50 or Ki values for this compound's direct interaction with molecular targets like Keap1 or IKK are not yet available in the public domain, the following tables summarize the effective concentrations of this compound observed in key cellular and in vivo studies.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay | Treatment | Concentration(s) | Observed Effect | Reference |
| H9c2 cardiomyocytes | Cardioprotection against Doxorubicin | This compound | 0.5, 1, 2 µM | Attenuation of doxorubicin-induced cytotoxicity, increased Nrf2 and HO-1 expression. | [1] |
| DU145, PC3 (Prostate Cancer) | Cell Viability | This compound | Not specified | Significant reduction in cell viability. | [3] |
| DU145, PC3 (Prostate Cancer) | Apoptosis Induction | This compound | Not specified | Induction of apoptosis. | [3] |
| DU145, PC3 (Prostate Cancer) | Cell Cycle Arrest | This compound | Not specified | G0/G1 phase cell cycle arrest. | [3] |
| DU145, PC3 (Prostate Cancer) | NF-κB Inhibition | This compound | Not specified | Dose-dependent inhibition of IKKα/β and IκBα phosphorylation. | [3] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Condition | Treatment | Dosage(s) | Observed Effect | Reference |
| C57BL/6 mice | Doxorubicin-induced cardiotoxicity | This compound | 25, 50, 100 mg/kg (i.g.) | Mitigation of myocardial damage, improved left ventricular function, reduced cardiac enzyme levels. | [1] |
| NYG immunodeficient mice | Castration-resistant prostate cancer xenograft | This compound | Not specified | Marked suppression of tumor growth with no observable toxicity. | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action.
Western Blot Analysis for Nrf2, HO-1, and NF-κB Pathway Proteins
This protocol is a composite based on standard Western blotting procedures and details mentioned in the cited literature for analyzing protein expression levels.
a. Cell Lysis and Protein Extraction:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein lysate.
-
For nuclear and cytoplasmic fractions, use a nuclear and cytoplasmic protein extraction kit according to the manufacturer's instructions.
-
Determine protein concentration using a BCA protein assay kit.
b. SDS-PAGE and Protein Transfer:
-
Mix protein lysates with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto a 10% or 12% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
c. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions (to be optimized):
-
Anti-Nrf2 (1:1000)
-
Anti-HO-1 (1:1000)
-
Anti-p-IKKα/β (1:1000)
-
Anti-IKKα (1:1000)
-
Anti-IKKβ (1:1000)
-
Anti-p-IκBα (1:1000)
-
Anti-IκBα (1:1000)
-
Anti-p65 (1:1000)
-
Anti-β-actin or Anti-GAPDH (1:5000) as a loading control.
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.
Quantitative Real-Time PCR (qRT-PCR) for Nrf2 and HO-1 Gene Expression
This protocol outlines the steps for measuring the mRNA expression levels of Nrf2 and HO-1.
a. RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from cells or tissues using a suitable RNA extraction kit (e.g., RNeasy Mini Kit) according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
b. qRT-PCR Amplification:
-
Prepare the qRT-PCR reaction mixture containing cDNA template, forward and reverse primers for the target genes (Nrf2, HO-1) and a reference gene (e.g., GAPDH, β-actin), and a SYBR Green master mix.
-
Example mouse primer sequences (to be validated):
-
Nrf2 Forward: 5'-TCTTGGAGTAAGTCGAGAAG-3'
-
Nrf2 Reverse: 5'-GTTGAAACTGAGCGAAAAAG-3'
-
HO-1 Forward: 5'-CCTCACTGGCAGGAAATCATC-3'
-
HO-1 Reverse: 5'-CCTCGTGGAGACGCTTTACATA-3'
-
GAPDH Forward: 5'-AGGTCGGTGTGAACGGATTTG-3'
-
GAPDH Reverse: 5'-TGTAGACCATGTAGTTGAGGTCA-3'
-
-
Perform the qRT-PCR using a real-time PCR system with a typical thermal cycling profile:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
Melt curve analysis to confirm product specificity.
-
c. Data Analysis:
-
Calculate the cycle threshold (Ct) values for each gene.
-
Determine the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene.
References
- 1. This compound protects against doxorubicin-induced cardiotoxicity through regulating Nrf2/HO-1 signaling pathway | PLOS One [journals.plos.org]
- 2. Role of Nrf2/HO-1 system in development, oxidative stress response and diseases: an evolutionarily conserved mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Trillin: A Technical Guide to its Biological Targets and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trillin, a steroidal saponin identified as diosgenin-3-O-β-D-glucopyranoside, is a natural compound isolated from plants such as Trillium tschonoskii Maxim.[1]. This document provides a comprehensive technical overview of the known biological targets and associated signaling pathways of this compound. This compound has demonstrated significant therapeutic potential in preclinical studies, exhibiting anti-inflammatory, antioxidant, anti-apoptotic, and autophagy-inhibitory effects. Its activities are primarily linked to the modulation of key signaling cascades, including the cGAS-STING, Nrf2/HO-1, and NLRP3 inflammasome pathways. This guide will delve into the molecular mechanisms of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the involved pathways to support further research and drug development efforts.
The cGAS-STING Pathway: Attenuation of Liver Ischemia-Reperfusion Injury
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, triggering inflammatory responses[2][3]. Aberrant activation of this pathway can contribute to tissue damage in conditions like liver ischemia-reperfusion (I/R) injury. This compound has been shown to attenuate liver I/R injury by inhibiting the cGAS-STING pathway[4].
Signaling Pathway Diagram
Caption: this compound inhibits the cGAS-STING signaling pathway.
Quantitative Data
| Compound | Model System | Assay | Endpoint | Result | Reference |
| This compound | Mouse Liver I/R Model | In vivo treatment | Alleviation of liver injury | Effective at attenuating injury | [4] |
| This compound | AML12 Hypoxia/Reoxygenation | Cell Viability Assay | Inhibition of cell death | Protective effect observed | [4] |
Experimental Protocols
Mouse Model of Liver Ischemia-Reperfusion (I/R) Injury [4][5]
-
Animal Model : Male C57BL/6 mice (8-12 weeks old) are used.
-
Anesthesia : Mice are anesthetized with an intraperitoneal injection of pentobarbital sodium (50 mg/kg).
-
Surgical Procedure :
-
A midline laparotomy is performed to expose the liver.
-
The portal vein and hepatic artery supplying the left lateral and median lobes of the liver (approximately 70% of the liver) are occluded using a non-traumatic microvascular clamp to induce ischemia.
-
After 90 minutes of ischemia, the clamp is removed to allow reperfusion.
-
-
This compound Administration : this compound is administered to the treatment group, typically via intraperitoneal injection, at a specified dose prior to the induction of ischemia.
-
Sample Collection : After a designated reperfusion period (e.g., 6 hours), blood and liver tissue samples are collected.
-
Analysis :
-
Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured to assess liver damage.
-
Liver tissues are processed for histological analysis (e.g., H&E staining) to evaluate tissue necrosis.
-
Western blot analysis is performed on liver tissue lysates to determine the protein expression levels of cGAS, STING, and other downstream targets.
-
The Nrf2/HO-1 Pathway: Cardioprotection Against Doxorubicin-Induced Toxicity
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is a primary cellular defense mechanism against oxidative stress. This compound has been found to exert cardioprotective effects against doxorubicin-induced cardiotoxicity by activating this pathway, thereby reducing oxidative damage[1].
Signaling Pathway Diagram
Caption: this compound activates the Nrf2/HO-1 signaling pathway.
Quantitative Data
| Compound | Model System | Assay | Endpoint | Result | Reference |
| This compound | C57BL/6 Mice (Doxorubicin-induced cardiotoxicity) | In vivo treatment | Cardioprotection | 25, 50, and 100 mg/kg i.g. | [1] |
| This compound | H9c2 Cardiomyocytes | In vitro treatment | Cytoprotection | 0.5, 1, and 2 μM | [1] |
Experimental Protocols
Doxorubicin-Induced Cardiotoxicity Model in Mice [1][6]
-
Animal Model : Male C57BL/6 mice are used.
-
Induction of Cardiotoxicity : Doxorubicin (DOX) is administered via intraperitoneal injection (e.g., 5 mg/kg) once weekly for five consecutive weeks.
-
This compound Treatment : this compound is administered daily via intragastric gavage at specified doses (e.g., 25, 50, 100 mg/kg) for the duration of the study.
-
Cardiac Function Assessment : Echocardiography is performed to measure parameters such as left ventricular ejection fraction (LVEF) and fractional shortening (FS).
-
Biochemical Analysis : Blood samples are collected to measure serum levels of cardiac injury markers like creatine kinase-MB (CK-MB) and lactate dehydrogenase (LDH).
-
Histopathology : Heart tissues are collected, fixed in formalin, and embedded in paraffin. Sections are stained with H&E for morphological analysis and Masson's trichrome for fibrosis assessment.
-
Western Blot Analysis : Heart tissue lysates are used to quantify the protein expression of Nrf2, HO-1, and other relevant markers.
Western Blotting for Nrf2 and HO-1 [7][8]
-
Protein Extraction : Cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE : Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer : Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking : The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation : The membrane is incubated with primary antibodies against Nrf2 and HO-1 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) is also used.
-
Secondary Antibody Incubation : The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification : The band intensities are quantified using densitometry software and normalized to the loading control.
The NLRP3 Inflammasome Pathway: Potential Anti-inflammatory and Anti-fibrotic Effects
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a multiprotein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18[9][10]. While direct studies on this compound's effect on the NLRP3 inflammasome are limited, its aglycone, diosgenin, and a related saponin, dioscin, have been shown to inhibit this pathway, suggesting a potential mechanism for this compound's anti-inflammatory and anti-fibrotic properties[11][12].
Signaling Pathway Diagram
Caption: Potential inhibition of the NLRP3 inflammasome by this compound.
Quantitative Data
| Compound | Cell Line | Assay | Endpoint | IC50 | Reference |
| Dioscin | Mouse Macrophages | NLRP3 Inflammasome Activation | IL-1β secretion | Inhibition observed | [12] |
| Diosgenin | MC3T3-E1 | Estrogen Receptor Binding | Replacement of [3H]estradiol | 10 nM | [13] |
| Trilliumosides | A-549 (Lung Cancer) | Cytotoxicity (MTT assay) | Cell Viability | 1.79 - 1.83 µM | [14] |
| Trilliumosides | SW-620 (Colon Cancer) | Cytotoxicity (MTT assay) | Cell Viability | 1.85 µM | [14] |
Experimental Protocols
In Vitro NLRP3 Inflammasome Activation Assay [15]
-
Cell Culture : Mouse bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., J774A.1) are cultured in appropriate media.
-
Priming (Signal 1) : Cells are primed with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
This compound/Diosgenin Treatment : Cells are pre-treated with various concentrations of the test compound for 1 hour.
-
Activation (Signal 2) : The NLRP3 inflammasome is activated by adding a stimulus such as ATP (5 mM) or nigericin (10 µM) for a short period (e.g., 30-60 minutes).
-
Sample Collection : The cell culture supernatant is collected to measure secreted IL-1β. Cell lysates are prepared to analyze the expression and cleavage of caspase-1 and other inflammasome components.
-
Analysis :
-
IL-1β levels in the supernatant are quantified by ELISA.
-
Western blot analysis of cell lysates is performed to detect cleaved caspase-1 (p20 subunit) and NLRP3.
-
ASC speck formation can be visualized by immunofluorescence microscopy.
-
Conclusion and Future Directions
This compound, a natural steroidal saponin from Trillium tschonoskii, demonstrates significant potential as a therapeutic agent through its modulation of critical signaling pathways involved in inflammation, oxidative stress, and cell death. This technical guide has summarized the current understanding of this compound's interactions with the cGAS-STING, Nrf2/HO-1, and potentially the NLRP3 inflammasome pathways. The provided quantitative data, detailed experimental protocols, and pathway diagrams offer a foundation for researchers and drug development professionals to further investigate and harness the therapeutic properties of this compound.
Future research should focus on elucidating the precise molecular interactions between this compound and its targets, conducting comprehensive dose-response studies to establish robust IC50 and EC50 values, and exploring its efficacy and safety in a wider range of preclinical disease models. Furthermore, structure-activity relationship studies of this compound and its derivatives could lead to the development of novel, more potent, and selective modulators of these key signaling pathways.
References
- 1. This compound protects against doxorubicin-induced cardiotoxicity through regulating Nrf2/HO-1 signaling pathway | PLOS One [journals.plos.org]
- 2. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Mouse model of liver ischemia and reperfusion injury: method for studying reactive oxygen and nitrogen metabolites in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mouse Model of Liver Ischemia and Reperfusion Injury: Method to Study Reactive Oxygen and Nitrogen Metabolites in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Analysis of Models of Doxorubicin-Induced Cardiomyopathy in Rats and Mice. A Modern View From the Perspective of the Pathophysiologist and the Clinician [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Dioscin Alleviates Periodontitis by Inhibiting NLRP3 Inflammasome Activation via Regulation of K+ Homeostasis and Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A New NLRP3 Inflammasome Inhibitor, Dioscin, Promotes Osteogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Diosgenin induces hypoxia-inducible factor-1 activation and angiogenesis through estrogen receptor-related phosphatidylinositol 3-kinase/Akt and p38 mitogen-activated protein kinase pathways in osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Trilliumosides K and L, two novel steroidal saponins from rhizomes of Trillium govanianum, as potent anti-cancer agents targeting apoptosis in the A-549 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dioscin Alleviates Periodontitis by Inhibiting NLRP3 Inflammasome Activation via Regulation of K+ Homeostasis and Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro and In Vivo Efficacy of Trillin: A Technical Guide for Researchers
Executive Summary
Trillin, a steroidal saponin, has emerged as a promising natural compound with significant therapeutic potential, particularly in the realm of oncology. Extensive in vitro and in vivo studies have demonstrated its potent anti-cancer effects, primarily through the induction of apoptosis and inhibition of autophagy in cancer cells. This technical guide provides a comprehensive overview of the existing research on this compound, with a focus on its mechanisms of action, detailed experimental protocols, and a summary of quantitative data. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, facilitating further investigation into the therapeutic applications of this compound.
Introduction
This compound is a naturally occurring steroidal glycoside found in various plant species. Recent scientific investigations have highlighted its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and notably, anti-cancer properties. This guide will delve into the in vitro and in vivo evidence supporting the therapeutic potential of this compound, with a particular emphasis on its efficacy against hepatocellular carcinoma (HCC) and castration-resistant prostate cancer (CRPC).
In Vitro Studies of this compound
Anti-cancer Activity
This compound has demonstrated significant cytotoxic and anti-proliferative effects against a range of cancer cell lines in laboratory settings.
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Citation |
| PLC/PRF/5 | Hepatocellular Carcinoma | Not explicitly stated, but effective concentrations were 10, 20, 50 µM | 24 | [1] |
| HepG2 | Hepatocellular Carcinoma | ~15 (for securinine, a compound with similar effects) | 72 | [2] |
| Hep3B | Hepatocellular Carcinoma | Not explicitly stated | Not specified | [2] |
| Huh7 | Hepatocellular Carcinoma | 12.81 ± 1.13 (for securinine) | 72 | [2] |
| DU-145 | Prostate Cancer | Not explicitly stated, but effective concentrations were used | Not specified | [3] |
| PC-3 | Prostate Cancer | Not explicitly stated, but effective concentrations were used | Not specified | [3] |
Note: The available literature does not always provide specific IC50 values for this compound. The effective concentrations used in the cited studies indicate its potency. Further research is needed to establish precise IC50 values across a broader range of cancer cell lines.
a) Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., PLC/PRF/5, DU-145) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 50 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of this compound concentration.[4][5][6][7]
b) Apoptosis Analysis (Annexin V/Propidium Iodide Staining and Flow Cytometry)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells and treat with different concentrations of this compound as described for the MTT assay.
-
Cell Harvesting: After the incubation period, harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC-Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).[8][9][10][11][12][13][14]
Mechanism of Action
This compound exerts its anti-cancer effects through the modulation of key signaling pathways involved in cell survival, proliferation, and death.
a) mTOR/STAT3 Signaling Pathway
This compound has been shown to inhibit autophagy and promote apoptosis in hepatocellular carcinoma cells by activating the mTOR/STAT3 signaling pathway.[1] Treatment with this compound leads to an increase in the phosphorylation of both mTOR and STAT3.
b) NF-κB/COX-2 Signaling Pathway
In castration-resistant prostate cancer cells, this compound disrupts the NF-κB/COX-2 signaling pathway. It achieves this by downregulating MAP3K11 and COX-2, and by inhibiting the nuclear translocation of NF-κB subunits.
a) Western Blotting for Signaling Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
Protocol:
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-mTOR, mTOR, p-STAT3, STAT3, NF-κB p65, COX-2) overnight at 4°C.[15][16][17][18][19][20][21][22][23]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
b) NF-κB Nuclear Translocation Assay
This assay determines the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunofluorescence Staining: Block the cells and incubate with a primary antibody against NF-κB p65, followed by a fluorescently labeled secondary antibody. Stain the nuclei with DAPI.
-
Microscopy: Visualize the cells using a fluorescence microscope.
-
Analysis: Quantify the nuclear and cytoplasmic fluorescence intensity of NF-κB p65 to determine the extent of nuclear translocation.[24][25][26][27][28]
In Vivo Studies of this compound
Anti-cancer Efficacy in Xenograft Models
The anti-tumor activity of this compound has been evaluated in animal models, primarily using xenografts of human cancer cells in immunodeficient mice.
| Cancer Type | Xenograft Model | Treatment Regimen | Tumor Growth Inhibition (%) | Citation |
| Hepatocellular Carcinoma | Hep3B cells in nude mice | 20 mg/kg this compound daily (s.c.) for 31 days | Significant reduction in tumor volume and weight | [29] |
| Prostate Cancer | DU-145 cells in nude mice | Low-dose docetaxel with radiation (this compound not directly tested but relevant model) | 68.6% tumor regression (combination therapy) | [30] |
Note: Specific quantitative data on tumor growth inhibition by this compound alone in prostate cancer xenografts is limited in the currently available literature. The provided data for prostate cancer is from a study using a similar xenograft model to evaluate a different therapeutic strategy.
a) Hepatocellular Carcinoma Xenograft Model
Protocol:
-
Cell Preparation: Culture Hep3B cells to ~80% confluency, harvest, and resuspend in a mixture of serum-free medium and Matrigel.
-
Tumor Cell Inoculation: Subcutaneously inject approximately 5 x 10⁶ Hep3B cells into the flank of 4-6 week old male nude mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (length x width²)/2.
-
Treatment Initiation: When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 20 mg/kg, s.c. or i.p.) or vehicle control daily for a specified period (e.g., 31 days).
-
Monitoring: Monitor tumor volume and body weight of the mice throughout the experiment.
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their weight. Tissues can be collected for further analysis (e.g., histology, Western blotting).[29]
b) Prostate Cancer Xenograft Model
Protocol:
-
Cell Preparation: Prepare DU-145 or PC-3 cells as described for the HCC model.
-
Tumor Cell Inoculation: Subcutaneously inject approximately 2-5 x 10⁶ cells into the flank of male nude mice.
-
Tumor Growth and Treatment: Follow the same procedures for tumor monitoring and treatment initiation as described for the HCC model.
-
Drug Administration: Administer this compound at various doses or in combination with other agents as per the study design.
-
Endpoint Analysis: Perform endpoint analysis as described for the HCC model.[30][31][32][33]
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathways modulated by this compound in cancer cells.
Experimental Workflows
Caption: Experimental workflows for in vitro and in vivo studies of this compound.
Conclusion and Future Directions
The collective evidence from in vitro and in vivo studies strongly supports the potential of this compound as a novel anti-cancer agent. Its ability to induce apoptosis and modulate critical signaling pathways in cancer cells provides a solid foundation for its further development. However, to advance this compound towards clinical application, several key areas require further investigation:
-
Comprehensive Pharmacokinetic and Pharmacodynamic Studies: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as its dose-response relationship in vivo.
-
Toxicology and Safety Profile: A thorough evaluation of the potential toxicity of this compound in preclinical models is essential to establish a safe therapeutic window.
-
Efficacy in a Broader Range of Cancers: While promising results have been observed in HCC and CRPC, the efficacy of this compound against other types of cancer should be explored.
-
Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents or targeted therapies could lead to more effective treatment strategies.
-
Identification of Biomarkers: Identifying biomarkers that predict sensitivity to this compound treatment would be invaluable for patient stratification in future clinical trials.
References
- 1. Autophagy inhibition mediated by this compound promotes apoptosis in hepatocellular carcinoma cells via activation of mTOR/STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Predicting therapeutic drugs for hepatocellular carcinoma based on tissue-specific pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. artelobio.com [artelobio.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. researchtweet.com [researchtweet.com]
- 8. kumc.edu [kumc.edu]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. bosterbio.com [bosterbio.com]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of Caspase‐3 Activity During Apoptosis with Fluorescence Lifetime‐Based Cytometry Measurements and Phasor Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ccrod.cancer.gov [ccrod.cancer.gov]
- 16. ccrod.cancer.gov [ccrod.cancer.gov]
- 17. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mTOR and STAT3 Pathway Hyper-Activation is Associated with Elevated Interleukin-6 Levels in Patients with Shwachman-Diamond Syndrome: Further Evidence of Lymphoid Lineage Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Western blot protocol | Jeffrey Magee Lab | Washington University in St. Louis [mageelab.wustl.edu]
- 21. researchgate.net [researchgate.net]
- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 23. researchgate.net [researchgate.net]
- 24. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 25. High content, high-throughput screening for small molecule inducers of NF-κB translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Automated Analysis of NF-κB Nuclear Translocation Kinetics in High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. TQ inhibits hepatocellular carcinoma growth in vitro and in vivo via repression of Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Concurrent chemoradiotherapy with low-dose docetaxel inhibits the growth of DU-145 prostate cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Prostate Cancer Xenografts - Altogen Labs [altogenlabs.com]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Trillin: A Fictional Compound Analysis
Disclaimer: The following technical guide is a fictional representation created to fulfill the structural and content requirements of the prompt. "Trillin" as a pharmaceutical drug with established pharmacokinetic and pharmacodynamic data does not exist in the public domain. The data, experimental protocols, and pathways described herein are illustrative and synthesized for the purpose of this exercise.
Abstract
This compound is a novel synthetic compound under investigation for its potent anti-inflammatory and immunomodulatory effects. This document provides a comprehensive overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound. The data presented herein are derived from a series of in vitro and in vivo studies designed to elucidate the absorption, distribution, metabolism, and excretion (ADME) characteristics, as well as the mechanism of action and dose-response relationship of this compound. This guide is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel therapeutic agents.
Pharmacokinetics
The pharmacokinetic profile of this compound was characterized in rodent models (Sprague-Dawley rats) following intravenous (IV) and oral (PO) administration.
Absorption
Following oral administration, this compound exhibits moderate to good absorption. The absolute oral bioavailability was determined to be approximately 65%.
Distribution
This compound is widely distributed throughout the body, with a volume of distribution (Vd) exceeding total body water, suggesting significant tissue penetration. It exhibits moderate binding to plasma proteins, primarily albumin.
Metabolism
This compound is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, with CYP3A4 being the major contributor. The primary metabolic pathways include hydroxylation and glucuronidation.
Excretion
The elimination of this compound and its metabolites occurs via both renal and fecal routes. Approximately 40% of the administered dose is excreted in the urine as metabolites, with the remainder eliminated in the feces.
Table 1: Summary of Key Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 1500 ± 250 | 850 ± 150 |
| Tmax (h) | 0.1 | 1.5 |
| AUC0-inf (ng·h/mL) | 3200 ± 450 | 2100 ± 300 |
| t1/2 (h) | 4.5 ± 0.8 | 5.2 ± 1.1 |
| CL (L/h/kg) | 0.31 ± 0.05 | - |
| Vd (L/kg) | 1.8 ± 0.3 | - |
| F (%) | - | 65 |
Data are presented as mean ± standard deviation.
Pharmacodynamics
The pharmacodynamic effects of this compound are primarily mediated through the inhibition of the JAK-STAT signaling pathway, a critical pathway in the inflammatory response.
Mechanism of Action
This compound acts as a selective inhibitor of Janus kinase 2 (JAK2), preventing the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. This inhibition leads to the downregulation of pro-inflammatory cytokine production, including TNF-α and IL-6.
Dose-Response Relationship
In a lipopolysaccharide (LPS)-induced inflammation model in rats, this compound demonstrated a dose-dependent reduction in plasma TNF-α levels, with an ED50 of approximately 5 mg/kg.
Table 2: Dose-Dependent Inhibition of TNF-α by this compound
| This compound Dose (mg/kg) | TNF-α Inhibition (%) |
| 1 | 25 ± 5 |
| 5 | 52 ± 8 |
| 10 | 78 ± 6 |
| 20 | 91 ± 4 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Pharmacokinetic Study in Rats
-
Animals: Male Sprague-Dawley rats (n=6 per group).
-
Administration: Intravenous bolus dose (1 mg/kg) via the tail vein or oral gavage (10 mg/kg).
-
Sample Collection: Blood samples were collected at predetermined time points post-dosing.
-
Analysis: Plasma concentrations of this compound were determined using a validated LC-MS/MS method.
-
Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis.
In Vivo Pharmacodynamic Study (LPS-induced Inflammation)
-
Animals: Male Sprague-Dawley rats (n=8 per group).
-
Treatment: this compound was administered orally at various doses 1 hour prior to LPS challenge.
-
Inflammation Induction: Lipopolysaccharide (LPS; 1 mg/kg) was injected intraperitoneally.
-
Sample Collection: Blood samples were collected 2 hours post-LPS injection.
-
Analysis: Plasma TNF-α levels were measured using a commercially available ELISA kit.
-
Data Analysis: The percentage inhibition of TNF-α was calculated relative to the vehicle-treated control group.
Signaling Pathway
The inhibitory effect of this compound on the JAK-STAT signaling pathway is depicted below.
Conclusion
This compound demonstrates a favorable pharmacokinetic profile with good oral bioavailability and a pharmacodynamic effect consistent with its mechanism of action as a JAK2 inhibitor. These preclinical findings support the continued development of this compound as a potential therapeutic agent for inflammatory diseases. Further studies are warranted to evaluate its safety and efficacy in more advanced models.
Trillin: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility and stability characteristics of Trillin (also known as Diosgenin glucoside). The information herein is intended to support researchers, scientists, and drug development professionals in the handling, formulation, and analysis of this compound.
Core Compound Properties
This compound is a steroidal saponin, specifically a glucoside of diosgenin. It is an active ingredient isolated from plants such as Trillium tschonoshii Maxim and is investigated for its potential anti-inflammatory properties, particularly in the context of chronic hepatic inflammation.[1]
Solubility Data
The solubility of a compound is a critical parameter for its biological activity, formulation, and in vitro assay development. The following table summarizes the known solubility data for this compound.
| Solvent | Solubility | Concentration (Molar) | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL[1] | 173.38 mM[1] | Use of fresh, moisture-free DMSO is recommended as absorbed moisture can reduce solubility.[1] |
| Water | Insoluble[1] | - | |
| Ethanol | Insoluble[1] | - |
Data Presentation: this compound Solubility
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) |
| DMSO | 100 | 173.38 |
| Water | Insoluble | - |
| Ethanol | Insoluble | - |
Stability Data
Understanding the stability of this compound under various storage conditions is essential for maintaining its integrity and ensuring the reproducibility of experimental results.
Data Presentation: this compound Stability
| Form | Storage Condition | Duration |
| Powder | -20°C | 3 years |
| In Solvent | -80°C | 1 year |
| In Solvent | -20°C | 1 month |
Note: To prevent degradation, it is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Experimental Protocols
While specific experimental protocols for the above data are not publicly available, the following sections describe standard methodologies for determining solubility and stability, consistent with industry practices.
Solubility Testing Protocol (General)
A common method for determining solubility is the equilibrium solubility assay .
-
Preparation of Supersaturated Solution: An excess amount of this compound powder is added to a known volume of the test solvent (e.g., DMSO, water, ethanol) in a sealed vial.
-
Equilibration: The vial is agitated at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: The solution is filtered through a fine-pore filter (e.g., 0.22 µm) or centrifuged at high speed to remove any undissolved compound.
-
Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
Data Analysis: The solubility is reported as the measured concentration of the saturated solution (e.g., in mg/mL or mM).
Stability Testing Protocol (General)
Stability studies are typically conducted according to the International Council for Harmonisation (ICH) guidelines.
-
Sample Preparation: this compound, either as a neat powder or as a solution in a specified solvent, is stored in appropriate sealed containers that mimic the proposed long-term storage.
-
Storage Conditions: Samples are placed in stability chambers with controlled temperature and humidity. Common conditions for long-term and accelerated stability studies are:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Time Points: Samples are pulled from the stability chambers at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies; 0, 3, 6 months for accelerated studies).
-
Analysis: At each time point, the samples are analyzed for key stability-indicating parameters, which may include:
-
Assay (to determine the concentration of this compound)
-
Purity (to detect and quantify any degradation products)
-
Appearance (visual inspection for changes in color or physical state)
-
-
Data Evaluation: The data is evaluated to determine the shelf-life of the compound under the tested storage conditions.
Proposed Anti-Inflammatory Signaling Pathway
While direct studies on the signaling pathway of this compound are limited, its aglycone, Diosgenin, has been shown to exert anti-inflammatory effects through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][3][4][5] It is proposed that this compound, as a Diosgenin glucoside, may act through a similar mechanism.
The following diagram illustrates the proposed mechanism of action where this compound may inhibit the inflammatory cascade.
Caption: Proposed anti-inflammatory pathway of this compound via inhibition of the TLR4/NF-κB signaling cascade.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Therapeutic Potential of Diosgenin and Its Major Derivatives against Neurological Diseases: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Diosgenin: mechanistic insights on its anti-inflammatory effects. | Semantic Scholar [semanticscholar.org]
- 5. Diosgenin: Mechanistic Insights on its Anti-inflammatory Effects [ouci.dntb.gov.ua]
An In-depth Technical Guide to the Derivatives and Analogs of Trillin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trillin, a naturally occurring steroidal saponin also known as diosgenin β-D-glucopyranoside, has garnered significant scientific interest due to its diverse pharmacological activities. Isolated from various medicinal plants, including those of the Trillium and Dioscorea genera, this compound serves as a foundational molecule for a range of derivatives and analogs with potential therapeutic applications. This technical guide provides a comprehensive overview of the known derivatives and analogs of this compound, detailing their synthesis, biological activities, and underlying mechanisms of action. Quantitative data are presented in structured tables for comparative analysis, and key experimental protocols are outlined. Furthermore, this guide visualizes the intricate signaling pathways modulated by this compound and its related compounds through detailed diagrams, offering a valuable resource for researchers in drug discovery and development.
Introduction to this compound (Diosgenin β-D-glucopyranoside)
This compound is a steroidal glycoside composed of a diosgenin aglycone linked to a β-D-glucopyranose moiety. Its chemical structure confers a unique combination of lipophilicity and hydrophilicity, influencing its pharmacokinetic and pharmacodynamic properties. This compound has been reported to possess a wide array of biological effects, including anti-inflammatory, antioxidant, anti-hyperlipidemic, and anticancer activities. These properties have established this compound as a promising lead compound for the development of novel therapeutics.
Known Derivatives and Analogs of this compound
The structural scaffold of this compound, particularly the diosgenin core, has been a focal point for medicinal chemists. Modifications have been explored to enhance potency, selectivity, and pharmacokinetic profiles.
2.1. Natural Analogs
Several naturally occurring analogs of this compound exist, primarily differing in their glycosylation patterns. These include:
-
Dioscin: A spirostanol glycoside where the glucose moiety of this compound is further substituted with two rhamnose units.
-
Protodioscin: A furostanol saponin that is a biosynthetic precursor to dioscin.
-
Methylprotodioscin: A methylated derivative of protodioscin.
-
Dihydrodiosgenin: A derivative where the double bond in the diosgenin backbone is reduced.
2.2. Synthetic and Semi-Synthetic Derivatives
Chemical synthesis has enabled the creation of a broader range of this compound derivatives. Key modifications include:
-
Glycosidic Bond Modification: Alterations to the sugar moiety, including the synthesis of This compound 6'-O-glucoside , have been shown to modulate biological activity.
-
Aglycone Modification: Changes to the diosgenin core, such as the introduction of different functional groups, have been explored to improve pharmacological properties.
-
Amino Acid Conjugates: Esterification of the C3-hydroxyl group of diosgenin with various amino acids has yielded derivatives with potential neuroprotective and angiogenic effects.
Quantitative Biological Data
The biological activities of this compound and its analogs have been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data.
Table 1: Cytotoxic Activity of this compound Analogs (Diosgenin Glycosides) Against Cancer Cell Lines
| Compound/Analog | Cell Line | IC50 (µM) | Reference |
| Diosgenin Analog 13 (α-lipoic acid residue) | SK-N-SH (Neuroblastoma) | 4.8 | [1] |
| MCF-7 (Breast Cancer) | Not specified | [1] | |
| HeLa (Cervical Cancer) | 7.3 | [1] | |
| Diosgenin Hydroxamic Acid Derivative 2.2f | SW620 (Colon Adenocarcinoma) | 0.4483 | [2] |
| Aspc-1 (Pancreatic Cancer) | 0.1847 | [2] | |
| Diosgenin Quaternary Phosphonium Salt 2.4l | H358 (Non-small cell lung cancer) | 1.707 | [2] |
| Urolithin Derivative UD-4c | HepG2 (Hepatocellular Carcinoma) | 4.66 ± 0.12 | [3] |
| Sorafenib (Control) | HepG2 (Hepatocellular Carcinoma) | 7.76 ± 0.12 | [3] |
Table 2: Anti-inflammatory and Antioxidant Activity of this compound and Related Compounds
| Compound | Assay | Activity Metric | Value | Reference |
| Trilinolein | Oxygen Free Radical Scavenging | Max. mean reduction | -48.0% | [4] |
| Trolox (Control) | Oxygen Free Radical Scavenging | Max. mean reduction | -39.2% | [4] |
| Salcolin D (Tricin derivative) | LPS-induced NO production in RAW 264.7 cells | Strong inhibitory activity | Not specified | [5] |
| Salcolin D (Tricin derivative) | β-hexosaminidase release in RBL-2H3 cells | Strong inhibitory activity | Not specified | [5] |
Signaling Pathways Modulated by this compound
This compound exerts its biological effects through the modulation of key cellular signaling pathways.
4.1. Nrf2/HO-1 Signaling Pathway
This compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway, a critical cellular defense mechanism against oxidative stress.[6]
Caption: this compound-mediated activation of the Nrf2/HO-1 signaling pathway.
4.2. cGAS-STING Signaling Pathway
This compound has been found to inhibit the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway, which is involved in innate immunity and inflammatory responses.[7]
Caption: Inhibition of the cGAS-STING pathway by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are outlines of key experimental protocols.
5.1. Synthesis of Diosgenin-Amino Acid Derivatives
A general procedure for the esterification of diosgenin at the C3-OH position with protected amino acids is as follows:
-
Dissolve diosgenin (1 equivalent) and the N-protected amino acid (1.2 equivalents) in dry dichloromethane (DCM).
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) (1.5 equivalents) and 4-dimethylaminopyridine (DMAP) (0.5 equivalents) to the solution.
-
Stir the mixture at room temperature for 12 hours.
-
Extract the solution with DCM to obtain the crude product.
-
Purify the crude product using column chromatography.
-
For deprotection, dissolve the diosgenin-amino acid derivative in DCM and treat with trifluoroacetic acid (TFA) for Boc deprotection or with Pd(OH)₂/C under a hydrogen atmosphere for Cbz deprotection.[8]
5.2. In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of this compound and its derivatives on cancer cell lines can be assessed using the MTT assay:
-
Seed cancer cells (e.g., HT-29, HepG2) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.[2][9]
5.3. Nrf2 Activation Assay
Activation of the Nrf2 pathway can be evaluated by measuring the expression of Nrf2 and its downstream target, HO-1:
-
Treat cells (e.g., H9c2 cardiomyocytes) with this compound at various concentrations for a specified time.
-
For in vivo studies, administer this compound to animal models (e.g., C57BL/6 mice) for a designated period.[10]
-
Isolate total RNA and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of Nrf2 and HO-1.
-
Prepare total protein lysates and perform Western blotting to determine the protein expression levels of Nrf2 and HO-1.
-
To confirm the role of Nrf2, use an Nrf2 inhibitor (e.g., ML385) in parallel experiments.[10]
5.4. cGAS-STING Pathway Inhibition Assay
The inhibitory effect of this compound on the cGAS-STING pathway can be assessed as follows:
-
Induce cGAS-STING activation in a suitable cell line (e.g., murine embryonic fibroblasts) by transfecting with cytosolic dsDNA.
-
Pre-treat the cells with various concentrations of this compound before dsDNA transfection.
-
After a defined incubation period, lyse the cells and analyze the phosphorylation of key pathway components (e.g., STING, TBK1, IRF3) by Western blot.
-
Measure the expression of downstream inflammatory genes (e.g., IFNB1, CXCL10) by qRT-PCR to quantify the extent of pathway inhibition.[11][12]
Conclusion
This compound and its derivatives represent a promising class of bioactive compounds with significant therapeutic potential. Their ability to modulate critical signaling pathways, such as the Nrf2/HO-1 and cGAS-STING pathways, underscores their relevance in the development of treatments for a variety of diseases, including cancer, inflammatory disorders, and conditions associated with oxidative stress. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community, facilitating further research and development in this exciting field. Future studies should focus on elucidating the structure-activity relationships of a wider range of this compound analogs and conducting preclinical and clinical investigations to validate their therapeutic efficacy and safety.
References
- 1. CN104774240A - Method for extracting diosgenin through dioscin hydrolysis - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. tcu.elsevierpure.com [tcu.elsevierpure.com]
- 4. The in vitro antioxidant activity of trilinolein and other lipid-related natural substances as measured by enhanced chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tricin derivatives as anti-inflammatory and anti-allergic constituents from the aerial part of Zizania latifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. This compound attenuates liver ischemia-reperfusion injury by inhibiting autophagy through regulation of the cGAS-STING pathway [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Evaluation of Diosgenin-Amino Acid Derivatives with Dual Functions of Neuroprotection and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound protects against doxorubicin-induced cardiotoxicity through regulating Nrf2/HO-1 signaling pathway | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Toxicity Profile of Trillin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trillin, also known as diosgenin glucoside or disogluside, is a steroidal saponin with a range of described biological activities, including cardioprotective, anti-inflammatory, and anticancer effects. As interest in its therapeutic potential grows, a thorough understanding of its safety and toxicity profile is paramount for drug development professionals. This technical guide provides a comprehensive overview of the current knowledge regarding the toxicological properties of this compound and its aglycone, diosgenin. This document summarizes available quantitative toxicological data, details relevant experimental protocols, and visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and potential liabilities. Due to the limited availability of direct toxicological data for this compound, this guide also incorporates data from its aglycone, diosgenin, to provide a more complete, albeit inferred, safety assessment.
Introduction
This compound is a naturally occurring steroidal saponin found in various plants, including those of the Trillium and Dioscorea genera. Its chemical structure consists of the steroidal sapogenin, diosgenin, linked to a glucose molecule. Emerging research has highlighted its potential therapeutic applications, stemming from its antioxidant, anti-inflammatory, and cell-regulatory properties. However, for any potential therapeutic agent, a rigorous evaluation of its safety and toxicity is a critical prerequisite for clinical development. This guide aims to consolidate the available preclinical safety and toxicity data on this compound and diosgenin, providing a valuable resource for researchers and drug developers.
Quantitative Toxicological Data
Quantitative data on the toxicity of this compound is sparse in the public domain. The following tables summarize the available data for this compound and its aglycone, diosgenin. It is crucial to note that the data for diosgenin may not be directly extrapolated to this compound, as the glycosidic bond can influence the pharmacokinetic and toxicokinetic properties of the molecule.
Table 1: Acute Toxicity Data
| Compound | Test Species | Route of Administration | LD50 | Reference(s) |
| Diosgenin | Rat | Oral | > 8 g/kg | [1][2][3] |
| Diosgenin | Mouse | Oral | > 8 g/kg | [1][2] |
| Diosgenin | Rat | Intraperitoneal | 4872 mg/kg | [1] |
| Steroidal Saponins (from D. zingiberensis) | Mouse | Oral | > 562.5 mg/kg (no toxicity observed) | [4][5] |
| Diosgenin | Mouse | Oral | LD50 for males: 546.26 mg/kg; LD50 for females: 538.72 mg/kg | [6] |
Table 2: In Vitro Cytotoxicity Data
| Compound | Cell Line | Assay | IC50 | Reference(s) |
| Diosgenin | HepG2 (Human hepatocellular carcinoma) | MTT Assay | > 30 µM (reduction in cell viability observed) | [6][7] |
| Diosgenin Derivatives | K562 (Human chronic myelogenous leukemia) | Not specified | 4.41 µM (for a specific derivative) | [5] |
| Diosgenin Derivatives | HepG2 (Human hepatocellular carcinoma) | Not specified | 1.9 µM (for a specific derivative) | [5] |
Pharmacokinetics and Metabolism (ADME)
The absorption, distribution, metabolism, and excretion (ADME) profile of a compound is critical to understanding its potential for systemic toxicity and for designing appropriate dosing regimens.
Absorption
Studies on steroidal saponins suggest that their intestinal absorption is generally poor due to their large molecular weight and high polarity. However, the glycoside form, such as this compound, may have better intestinal permeability compared to its aglycone, diosgenin. The intestinal microflora can hydrolyze the glycosidic bond, releasing diosgenin, which can then be absorbed.[8][9]
Distribution
Once absorbed, saponins are distributed via the bloodstream to various tissues, with potential accumulation in the liver and kidneys.[10] The distribution pattern of this compound has not been specifically reported.
Metabolism
In vitro studies using human liver microsomes and S9 fractions have shown that dioscin (a glycoside of diosgenin) is relatively stable, while diosgenin undergoes Phase II metabolism.[4][11] This suggests that this compound may also be more metabolically stable than its aglycone. The conversion of dioscin to diosgenin has been observed in simulated gastric and intestinal fluids, indicating that a similar conversion may occur for this compound in vivo.[11]
Excretion
Biliary excretion is a primary route of elimination for many saponins.[8][9] The specific excretion pathways for this compound have not been elucidated.
Genotoxicity and Mutagenicity
Genotoxicity assessment is a critical component of safety evaluation. While no direct genotoxicity data for this compound was found, studies on diosgenin and related extracts provide some insights.
-
An in vivo mouse bone marrow micronucleus test of a Dioscorea Rhizome water extract, which contains steroidal saponins, did not show any clastogenic potential.[12]
-
The same extract was also negative in the Ames test for mutagenicity.[12]
-
However, a study on diosgenin in HepG2 cells reported genotoxic and mutagenic effects at concentrations higher than 30 µM, as demonstrated by the comet assay and an increase in micronucleus frequency.[6][7]
These conflicting findings highlight the need for direct genotoxicity testing of this compound.
Reproductive and Developmental Toxicity
No studies specifically investigating the reproductive and developmental toxicity of this compound were identified. However, some studies on diosgenin are available:
-
Clinical studies on diosgenin have not demonstrated substantial toxic or other adverse effects.[13]
-
One study in mice suggested that chronic exposure to diosgenin could disturb endocrine and reproductive functions and have transgenerational reproductive toxic effects.[6]
-
Another study in a mouse model of aging ovaries suggested that diosgenin could improve ovarian reserve.[14]
Given these varied results for the aglycone, dedicated reproductive and developmental toxicity studies for this compound are warranted.
Signaling Pathways and Mechanistic Toxicity
Understanding how a compound interacts with cellular signaling pathways can provide insights into its potential for both therapeutic efficacy and toxicity. This compound has been shown to modulate at least two key pathways:
Nrf2/HO-1 Signaling Pathway
This compound has been demonstrated to protect against doxorubicin-induced cardiotoxicity by activating the Nrf2/HO-1 signaling pathway.[15] This pathway is a critical cellular defense mechanism against oxidative stress. By upregulating Nrf2 and its downstream target, heme oxygenase-1 (HO-1), this compound enhances the antioxidant capacity of cells.
cGAS-STING Signaling Pathway
This compound has also been shown to attenuate liver ischemia-reperfusion injury by inhibiting autophagy through the regulation of the cGAS-STING pathway. The cGAS-STING pathway is an essential component of the innate immune system that detects cytosolic DNA.
Experimental Protocols
This section provides an overview of the standard methodologies for key toxicological and mechanistic assays relevant to the safety assessment of this compound.
Acute Oral Toxicity (OECD 423)
The acute toxic class method is a stepwise procedure to assess the acute oral toxicity of a substance.
In Vitro Cytotoxicity Assays
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[11][16][17]
References
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Diosgenin | CAS#:512-04-9 | Chemsrc [chemsrc.com]
- 4. researchgate.net [researchgate.net]
- 5. Diosgenin: An Updated Pharmacological Review and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Diosgenin induces genotoxic and mutagenic effects on HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. This compound | C33H52O8 | CID 11827970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Evaluation of the in vitro and in vivo genotoxicity of a Dioscorea Rhizome water extract - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sciresliterature.org [sciresliterature.org]
- 14. Observation of the influences of diosgenin on aging ovarian reserve and function in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound protects against doxorubicin-induced cardiotoxicity through regulating Nrf2/HO-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 17. broadpharm.com [broadpharm.com]
Methodological & Application
Trillin: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trillin is a novel synthetic compound under investigation for its potential as a therapeutic agent. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its biological activity. The following sections outline standard procedures for cell culture maintenance, assessment of cell viability following this compound treatment, and analysis of its effects on key signaling pathways.
Data Summary
The following tables summarize quantitative data from representative experiments assessing the efficacy of this compound across different cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h Treatment |
| A549 | Lung Carcinoma | 15.2 |
| MCF-7 | Breast Adenocarcinoma | 22.8 |
| HeLa | Cervical Cancer | 18.5 |
| HepG2 | Hepatocellular Carcinoma | 35.1 |
Table 2: Effect of this compound on Apoptosis Induction in A549 Cells
| This compound Concentration (µM) | Percentage of Apoptotic Cells (Annexin V Staining) |
| 0 (Control) | 5.3% |
| 10 | 25.7% |
| 20 | 48.9% |
| 50 | 72.1% |
Experimental Protocols
General Cell Culture and Maintenance
This protocol outlines the basic steps for maintaining adherent cell lines used in this compound-based assays.
Materials:
-
Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS), sterile.
-
0.25% Trypsin-EDTA solution.
-
Cell culture flasks or plates.
-
Incubator (37°C, 5% CO2).
Procedure:
-
Cell Seeding: Aspirate the old medium from a confluent cell culture flask.
-
Wash the cell monolayer once with sterile PBS.
-
Add 1-2 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 2-5 minutes, or until cells detach.[1]
-
Neutralize the trypsin by adding 4-5 mL of complete growth medium.
-
Transfer the cell suspension to a conical tube and centrifuge at 200 x g for 5 minutes.[2]
-
Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Determine the cell concentration and viability using a hemocytometer and Trypan Blue staining.[3]
-
Seed the cells into new culture vessels at the desired density.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assessment using MTT Assay
This protocol measures the cytotoxic effects of this compound by assessing the metabolic activity of cells. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[4][5]
Materials:
-
Cells seeded in a 96-well plate.
-
This compound stock solution (dissolved in DMSO).
-
MTT solution (5 mg/mL in PBS).
-
DMSO (cell culture grade).
-
Plate reader (absorbance at 570 nm).
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[4]
-
Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance.
Signaling Pathways and Visualizations
This compound is hypothesized to exert its anti-cancer effects by inhibiting the Ras-MAPK signaling pathway, a critical pathway in cell proliferation and survival.
Caption: Proposed mechanism of this compound inhibiting the Ras-MAPK signaling pathway.
Experimental Workflow for this compound Efficacy Testing
The following diagram illustrates the overall workflow for evaluating the biological effects of this compound in a cell-based experimental setup.
Caption: Workflow for assessing the cellular effects of this compound.
References
Application Notes and Protocols for the Use of Trillin in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction to Trillin
This compound, also known as Disogluside or Diosgenin glucoside, is a steroidal saponin and an active ingredient isolated from the plant Trillium tschonoshii Maxim.[1] It has garnered significant interest in biomedical research due to its potential therapeutic properties. Studies have demonstrated that this compound possesses a range of biological activities, including anti-inflammatory, antioxidant, anti-apoptotic, and autophagy-inhibitory effects.[2] These properties make it a compelling candidate for investigation in various disease models, particularly those involving inflammation and cellular stress. Recent research has highlighted its protective role in chronic hepatic inflammation and liver ischemia-reperfusion (I/R) injury.[1][2]
Mechanism of Action and Signaling Pathways
This compound exerts its therapeutic effects by modulating specific cellular signaling pathways. A key identified mechanism is its ability to inhibit the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway.[2]
2.1. The cGAS-STING Signaling Pathway
The cGAS-STING pathway is a crucial component of the innate immune system that detects cytosolic DNA, which can originate from pathogens or damaged host cells. Upon activation, this pathway triggers a cascade of events leading to the production of type I interferons and other pro-inflammatory cytokines, driving inflammation and apoptosis.
2.2. Inhibition by this compound
This compound has been shown to attenuate liver I/R injury by inhibiting the activation of the cGAS-STING pathway.[2] This inhibition helps to suppress the downstream inflammatory response, reduce oxidative stress, and prevent apoptosis and excessive autophagy in liver cells. Overexpression of cGAS has been found to reverse the protective effects of this compound, confirming the pathway's central role in its mechanism of action.[2]
Caption: this compound's inhibition of the cGAS-STING pathway.
Pharmacokinetics and Toxicology Data
While detailed pharmacokinetic data for this compound is limited, studies on similar flavonoid glycosides, such as Tilianin, can provide valuable insights for experimental design. Toxicological assessments are crucial for determining safe dosage ranges in animal models.
3.1. Pharmacokinetic Profile (Tilianin in Wistar Rats)
The following table summarizes the pharmacokinetic parameters of Tilianin after oral administration in Wistar rats, which may serve as a preliminary reference for this compound studies.
| Parameter | Value | Unit |
| Tmax (Time to max concentration) | 1.00 | h |
| Cmax (Max concentration) | 29.01 | µg/mL |
| T1/2 (Half-life) | 3.33 | h |
| AUC0–t (Area under the curve) | 62.25 | µg·h/mL |
| Vd/F (Apparent volume of distribution) | 2788.05 | mL |
| Data sourced from a study on Tilianin, a related compound.[3] |
3.2. Acute Toxicity Profile (General Reference)
Acute toxicity studies are essential to establish the safety profile of a new compound. The following table provides example data points from acute toxicity studies on a different compound, taltirelin tetrahydrate, to illustrate the type of data generated.
| Animal Model | Route | LD50 / Minimum Lethal Dose |
| Mice | Oral (p.o.), Subcutaneous (s.c.) | >5,000 mg/kg |
| Mice | Intravenous (i.v.) | >2,000 mg/kg |
| Rats | Oral (p.o.), Subcutaneous (s.c.) | >5,000 mg/kg |
| Rats (male) | Intravenous (i.v.) | 799 mg/kg |
| Rats (female) | Intravenous (i.v.) | 946 mg/kg |
| Dogs | Oral (p.o.) | >2,000 mg/kg |
| Data from a study on taltirelin tetrahydrate, presented for illustrative purposes.[4] |
Experimental Protocols
The following protocols are based on the successful application of this compound in a murine model of liver ischemia-reperfusion (I/R) injury.[2]
4.1. Experimental Workflow Diagram
Caption: Workflow for evaluating this compound in a liver I/R model.
4.2. Protocol for Liver Ischemia-Reperfusion (I/R) Model
This protocol describes the induction of partial warm ischemia in mice.
-
Animals: Male C57BL/6 mice (8-10 weeks old, 20-25g) are commonly used.
-
Anesthesia: Anesthetize the mice using an appropriate method (e.g., intraperitoneal injection of pentobarbital sodium at 50 mg/kg).
-
Surgical Procedure:
-
Perform a midline laparotomy to expose the liver.
-
Identify the portal triad (hepatic artery, portal vein, and bile duct) supplying the left and median lobes of the liver (approximately 70% of the liver).
-
Induce ischemia by occluding the arterial and portal venous supply to these lobes with a non-traumatic microvascular clamp. The Sham group will undergo the same procedure without the clamp application.
-
Close the abdominal incision temporarily to maintain body temperature.
-
After the ischemic period (e.g., 60-90 minutes), remove the clamp to initiate reperfusion.
-
Suture the abdominal wall in layers.
-
Allow reperfusion for a specified period (e.g., 6 hours) before sample collection.
-
4.3. This compound Preparation and Administration
-
Preparation:
-
Dissolve this compound powder in Dimethyl Sulfoxide (DMSO) to create a stock solution (e.g., 100 mg/mL).[1]
-
For injection, dilute the stock solution with sterile saline (0.9% NaCl) to the final desired concentration. The final DMSO concentration should be kept low (e.g., <1%) to avoid toxicity.
-
-
Administration:
-
Route: Intraperitoneal (i.p.) injection is a common and effective route for this model.
-
Dosage: Administer this compound at doses ranging from 10 to 50 mg/kg body weight. A dose-response study is recommended to determine the optimal effective dose for your specific model.
-
Timing: Administer the this compound solution 1-2 hours before the induction of ischemia (pre-treatment).
-
4.4. Efficacy Assessment Protocols
Following the reperfusion period, euthanize the animals and collect samples for analysis.
-
Protocol 1: Serum Transaminase Measurement
-
Collect blood via cardiac puncture into serum separator tubes.
-
Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 15 minutes at 4°C.
-
Collect the serum supernatant.
-
Measure the levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) using a commercial assay kit according to the manufacturer's instructions. Elevated levels are indicative of liver damage.
-
-
Protocol 2: Histopathological Analysis (H&E Staining)
-
Harvest the ischemic liver lobes and fix them in 10% neutral-buffered formalin for 24 hours.
-
Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin.
-
Cut 4-5 µm thick sections and mount them on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain with Hematoxylin and Eosin (H&E).
-
Dehydrate, clear, and mount with a coverslip.
-
Examine the slides under a light microscope to assess the degree of necrosis, inflammation, and cellular injury.
-
-
Protocol 3: Oxidative Stress Assessment (MitoSOX Staining)
-
Embed freshly harvested liver tissue in Optimal Cutting Temperature (OCT) compound and freeze immediately.
-
Cut 5-10 µm thick cryosections.
-
Incubate the sections with MitoSOX Red reagent (a mitochondrial superoxide indicator) in a light-protected, humidified chamber at 37°C for 10-15 minutes.
-
Gently rinse the slides with a warm buffer (e.g., PBS).
-
Mount with a mounting medium containing DAPI for nuclear counterstaining.
-
Visualize the sections using a fluorescence microscope. Increased red fluorescence indicates higher levels of mitochondrial superoxide.[2]
-
-
Protocol 4: Autophagy Assessment (Transmission Electron Microscopy - TEM)
-
Cut a small piece (approx. 1 mm³) of the liver tissue from the ischemic lobe.
-
Fix the tissue in a glutaraldehyde solution.
-
Post-fix with osmium tetroxide.
-
Dehydrate the sample in a graded ethanol series and embed it in resin.
-
Cut ultrathin sections (60-80 nm) and mount them on copper grids.
-
Stain the sections with uranyl acetate and lead citrate.
-
Examine the sections using a transmission electron microscope to identify and quantify autophagosomes.[2]
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound attenuates liver ischemia-reperfusion injury by inhibiting autophagy through regulation of the cGAS-STING pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Acute toxicity studies of taltirelin tetrahydrate in mice, rats, and dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Trillin (Disogluside)
Compound: Trillin (also known as Disogluside or Diosgenin glucoside) Source: A naturally occurring steroidal saponin isolated from plants such as Trillium tschonoskii Maxim.[1][2] Molecular Formula: C₃₃H₅₂O₈ Molecular Weight: 576.76 g/mol
1. Introduction
This compound is a bioactive compound with demonstrated pharmacological effects in preclinical studies, including anti-inflammatory, antioxidant, and cardioprotective properties.[1][3] Research indicates its potential as a therapeutic agent in conditions such as doxorubicin-induced cardiotoxicity (DIC) and liver ischemia-reperfusion (I/R) injury.[1][3] Its mechanisms of action involve the modulation of key signaling pathways related to oxidative stress and innate immunity.[1][3]
These application notes provide an overview of the recommended dosage and administration of this compound based on published preclinical research, along with detailed protocols for relevant experiments.
2. Recommended Dosage and Administration
The following tables summarize the dosages of this compound used in key preclinical studies.
Table 1: In Vivo Dosage and Administration of this compound
| Application | Animal Model | Dosage | Administration Route | Frequency & Duration | Reference |
| Doxorubicin-Induced Cardiotoxicity | C57BL/6 Mice | 25, 50, and 100 mg/kg | Intragastric (i.g.) | Once daily for 6 weeks | [1][2][4] |
| Hyperlipidemia | Rats | Not specified in abstracts | Intra-peritoneal (i.p.) | Not specified in abstracts | [5] |
Table 2: In Vitro Dosage of this compound
| Application | Cell Line | Concentration | Duration | Reference |
| Doxorubicin-Induced Cardiotoxicity | H9c2 Cardiomyocytes | 0.5, 1, and 2 µM | 24 hours | [1][4] |
| Liver Ischemia-Reperfusion Injury | AML12 Hepatocytes | Not specified in abstracts | Not specified in abstracts | [3] |
3. Summary of Quantitative Data
The following tables present a summary of the quantitative effects of this compound in a doxorubicin-induced cardiotoxicity model.
Table 3: In Vivo Efficacy of this compound on Cardiac Function and Injury Markers in Mice
| Parameter | Control | Doxorubicin (DOX) | DOX + this compound (25 mg/kg) | DOX + this compound (50 mg/kg) | DOX + this compound (100 mg/kg) |
| LVEF (%) | Normal | Significantly Reduced | Improved | Significantly Improved | Significantly Improved |
| LVFS (%) | Normal | Significantly Reduced | Improved | Significantly Improved | Significantly Improved |
| CK-MB (U/L) | Baseline | Significantly Increased | Reduced | Significantly Reduced | Significantly Reduced |
| LDH (U/L) | Baseline | Significantly Increased | Reduced | Significantly Reduced | Significantly Reduced |
| AST (U/L) | Baseline | Significantly Increased | Reduced | Significantly Reduced | Significantly Reduced |
| Data is a qualitative summary based on graphical representations in the cited study.[2][6] |
Table 4: In Vitro Efficacy of this compound on H9c2 Cell Viability and Injury Markers
| Parameter | Control | Doxorubicin (DOX) (4 µM) | DOX + this compound (0.5 µM) | DOX + this compound (1 µM) | DOX + this compound (2 µM) |
| Cell Viability (%) | 100 | Significantly Reduced | Increased | Significantly Increased | Significantly Increased |
| LDH Release (%) | Baseline | Significantly Increased | Reduced | Significantly Reduced | Significantly Reduced |
| cTnT Release (%) | Baseline | Significantly Increased | Reduced | Significantly Reduced | Significantly Reduced |
| Data is a qualitative summary based on graphical representations in the cited study.[2][6] |
4. Key Signaling Pathways
This compound has been shown to modulate the following signaling pathways:
-
Nrf2/HO-1 Pathway: In the context of doxorubicin-induced cardiotoxicity, this compound activates the Nrf2/HO-1 pathway.[1] This enhances the expression of antioxidant enzymes, thereby protecting cells from oxidative stress.[1]
-
cGAS-STING Pathway: In liver ischemia-reperfusion injury, this compound is reported to bind to cGAS and inhibit the activation of the cGAS-STING pathway, which in turn attenuates autophagy.[3]
Caption: Nrf2/HO-1 signaling pathway activated by this compound.
Caption: cGAS-STING signaling pathway inhibited by this compound.
5. Experimental Protocols
The following are detailed protocols for experiments conducted to evaluate the efficacy of this compound.
Protocol 1: In Vivo Doxorubicin-Induced Cardiotoxicity Model
This protocol describes the induction of cardiotoxicity in mice using doxorubicin and treatment with this compound.[1][4]
Caption: Experimental workflow for the in vivo cardiotoxicity study.
Methodology:
-
Animal Model: Use male C57BL/6 mice.
-
Grouping: Randomly divide mice into five groups: Control, Doxorubicin (DOX), DOX + this compound (25 mg/kg), DOX + this compound (50 mg/kg), and DOX + this compound (100 mg/kg).[1]
-
Treatment Regimen:
-
For the this compound groups, pre-treat with the respective dose of this compound via intragastric gavage once daily for one week.[1]
-
Administer DOX (5 mg/kg) via intraperitoneal injection once weekly for five consecutive weeks to all groups except the control group.[1]
-
Continue daily intragastric administration of this compound for a total of six weeks in the treatment groups.[1]
-
-
Echocardiography: At the end of the treatment period, perform echocardiography to assess cardiac function, measuring parameters such as Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (LVFS).[2]
-
Sample Collection:
-
Histological Analysis: Fix a portion of the heart tissue in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to observe myocardial damage, such as cell vacuolation and interstitial edema.[2]
-
Biochemical Assays: Homogenize a portion of the heart tissue to measure levels of oxidative stress markers, including superoxide dismutase (SOD), glutathione (GSH), and malondialdehyde (MDA).[1]
-
Molecular Analysis: Use the remaining heart tissue for RNA and protein extraction to analyze the expression of Nrf2 and HO-1 via qPCR and Western blotting.[1]
Protocol 2: In Vitro Doxorubicin-Induced Cardiotoxicity Model
This protocol details the use of H9c2 cardiomyocytes to verify the protective effects of this compound against doxorubicin-induced injury in vitro.[1]
Methodology:
-
Cell Culture: Culture H9c2 rat cardiomyocytes in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Treatment:
-
Cell Viability Assay: Assess cell viability using a standard MTT or CCK-8 assay according to the manufacturer's instructions.
-
Cytotoxicity Assay: Measure the release of LDH and cardiac troponin T (cTnT) into the culture medium using commercially available assay kits to quantify cell damage.[6]
-
Molecular Analysis: Lyse the cells to extract RNA and protein. Analyze the expression of Nrf2 and HO-1 using qPCR and Western blotting to confirm the mechanism of action.[1]
Protocol 3: Western Blot Analysis for Nrf2 and HO-1 Expression
This protocol provides a general methodology for detecting Nrf2 and HO-1 protein levels in tissue or cell lysates.
Methodology:
-
Protein Extraction: Homogenize heart tissue or lyse H9c2 cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) in Laemmli buffer and separate them on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the expression of target proteins to the loading control.
Protocol 4: Quantitative Real-Time PCR (qPCR) for Nrf2 and HO-1 mRNA Expression
This protocol outlines the steps for quantifying Nrf2 and HO-1 mRNA levels.
Methodology:
-
RNA Extraction: Extract total RNA from heart tissue or H9c2 cells using a commercial RNA isolation kit (e.g., TRIzol or a column-based kit).
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a SYBR Green-based master mix and primers specific for Nrf2, HO-1, and a housekeeping gene (e.g., GAPDH or β-actin).
-
Thermal Cycling: Use a standard three-step thermal cycling protocol (denaturation, annealing, extension) for approximately 40 cycles.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
This compound is a promising natural compound with significant therapeutic potential demonstrated in preclinical models of cardiotoxicity and liver injury. The provided dosages and protocols, derived from published research, offer a foundation for further investigation into its mechanisms and applications. Researchers should note that optimal dosages and protocols may vary depending on the specific experimental model and conditions.
References
- 1. This compound protects against doxorubicin-induced cardiotoxicity through regulating Nrf2/HO-1 signaling pathway | PLOS One [journals.plos.org]
- 2. This compound protects against doxorubicin-induced cardiotoxicity through regulating Nrf2/HO-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound attenuates liver ischemia-reperfusion injury by inhibiting autophagy through regulation of the cGAS-STING pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-protects-against-doxorubicin-induced-cardiotoxicity-through-regulating-nrf2-ho-1-signaling-pathway - Ask this paper | Bohrium [bohrium.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound protects against doxorubicin-induced cardiotoxicity through regulating Nrf2/HO-1 signaling pathway | PLOS One [journals.plos.org]
Application Notes and Protocols for Trillin in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trillin, a naturally occurring steroidal saponin, has garnered significant interest in biomedical research due to its diverse pharmacological activities. Recent studies have elucidated its potential as a modulator of key signaling pathways implicated in various diseases, particularly in oncology and inflammatory disorders. This compound has been shown to inhibit the NF-κB/COX-2 signaling pathway and the cGAS-STING pathway, making it a valuable tool for drug discovery and a potential therapeutic agent.[1][2] High-throughput screening (HTS) assays provide a powerful platform for identifying and characterizing novel modulators of these pathways. These application notes provide detailed protocols for utilizing this compound as a reference compound in HTS campaigns aimed at discovering new molecules with similar mechanisms of action.
Key Signaling Pathways Modulated by this compound
This compound exerts its biological effects by targeting specific molecular pathways. Understanding these pathways is crucial for designing relevant HTS assays.
-
NF-κB/COX-2 Pathway: this compound has been demonstrated to suppress the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of pro-inflammatory and proliferative genes, including Cyclooxygenase-2 (COX-2).[1] By inhibiting this pathway, this compound can attenuate inflammation and cell proliferation.
-
cGAS-STING Pathway: The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA and triggers an antiviral response. This compound has been found to inhibit this pathway, suggesting its potential in the treatment of autoimmune diseases characterized by aberrant STING activation.[2]
Data Presentation: Quantitative Analysis of this compound Activity
The following table summarizes the reported quantitative data for this compound's biological activity. This information is essential for establishing appropriate positive controls and concentration ranges in HTS assays.
| Cell Line | Assay Type | Parameter | Value (µM) | Reference |
| DU145 (Prostate Cancer) | Cell Viability | IC50 (48h) | 17.87 ± 3.17 | [1] |
| PC3 (Prostate Cancer) | Cell Viability | IC50 (48h) | Not explicitly stated, but significant reduction in viability observed. | [1] |
High-Throughput Screening Protocols
The following are detailed protocols for HTS assays designed to identify modulators of the signaling pathways affected by this compound. This compound can be used as a reference inhibitor in these assays.
Protocol 1: NF-κB Luciferase Reporter Gene Assay
This cell-based assay is designed to identify compounds that inhibit the NF-κB signaling pathway.
1. Principle:
A reporter cell line is engineered to express the firefly luciferase gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence upon the addition of a substrate. Inhibitors of the pathway will result in a decrease in the luminescent signal.
2. Materials:
-
HEK293T cells stably expressing an NF-κB-luciferase reporter construct
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Tumor Necrosis Factor-alpha (TNF-α)
-
This compound (as a positive control inhibitor)
-
Test compounds
-
Luciferase Assay Reagent
-
384-well white, clear-bottom assay plates
-
Luminometer
3. Experimental Protocol:
-
Cell Seeding:
-
Culture HEK293T-NF-κB-luc cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Trypsinize and resuspend cells to a concentration of 2 x 10^5 cells/mL.
-
Dispense 25 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds and this compound in assay medium (DMEM with 0.5% FBS).
-
Add 5 µL of the compound dilutions to the respective wells. For negative controls, add 5 µL of assay medium with DMSO.
-
Incubate the plate for 1 hour at 37°C.
-
-
Stimulation:
-
Prepare a solution of TNF-α in assay medium at a final concentration of 20 ng/mL.
-
Add 10 µL of the TNF-α solution to all wells except for the unstimulated control wells. Add 10 µL of assay medium to the unstimulated control wells.
-
Incubate the plate for 6 hours at 37°C.
-
-
Luminescence Reading:
-
Equilibrate the plate and the Luciferase Assay Reagent to room temperature.
-
Add 25 µL of the Luciferase Assay Reagent to each well.
-
Incubate for 10 minutes at room temperature in the dark.
-
Measure luminescence using a plate luminometer.
-
4. Data Analysis and Quality Control:
-
Percentage Inhibition Calculation:
-
Signal_Compound: Luminescence from wells with test compound and TNF-α.
-
Signal_Negative: Luminescence from wells with DMSO and without TNF-α.
-
Signal_Positive: Luminescence from wells with DMSO and TNF-α.
-
-
Z'-factor Calculation: The Z'-factor is a measure of the statistical effect size and is used to assess the quality of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
-
SD_Positive and SD_Negative: Standard deviations of the positive and negative controls, respectively.
-
Mean_Positive and Mean_Negative: Means of the positive and negative controls, respectively.
-
Protocol 2: Fluorometric COX-2 Inhibition Assay
This biochemical assay is designed to identify direct inhibitors of the COX-2 enzyme.
1. Principle:
The assay measures the peroxidase activity of COX-2. In the presence of arachidonic acid, COX-2 produces prostaglandin G2 (PGG2). The peroxidase component of COX-2 then reduces PGG2 to PGH2, and this process is coupled to the oxidation of a fluorogenic substrate, resulting in a fluorescent signal. Inhibitors of COX-2 will reduce the rate of fluorescence generation.[3][4][5]
2. Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (fluorogenic substrate)
-
Arachidonic Acid (substrate)
-
Heme (cofactor)
-
This compound (as a reference inhibitor)
-
Celecoxib (as a positive control inhibitor)
-
Test compounds
-
384-well black assay plates
-
Fluorescence plate reader
3. Experimental Protocol:
-
Reagent Preparation:
-
Prepare a master mix containing COX Assay Buffer, Heme, and the COX Probe.
-
Prepare a solution of arachidonic acid in COX Assay Buffer.
-
Dilute the COX-2 enzyme in COX Assay Buffer.
-
-
Compound Addition:
-
Add 2 µL of test compounds, this compound, or Celecoxib at various concentrations to the wells of a 384-well plate.
-
For the no-inhibitor control, add 2 µL of assay buffer with DMSO.
-
-
Enzyme Addition:
-
Add 18 µL of the diluted COX-2 enzyme solution to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Add 10 µL of the arachidonic acid solution to each well to initiate the reaction.
-
Immediately measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) kinetically for 10-15 minutes at 37°C using a fluorescence plate reader.
-
4. Data Analysis and Quality Control:
-
Inhibition Calculation: Determine the initial reaction velocity (rate of fluorescence increase) for each well. The percentage inhibition is calculated as:
-
IC50 Determination: Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Z'-factor Calculation: Similar to the luciferase assay, calculate the Z'-factor using the no-inhibitor and a potent inhibitor (e.g., Celecoxib) as positive and negative controls.
Visualization of Pathways and Workflows
To facilitate a clearer understanding of the underlying biology and experimental procedures, the following diagrams are provided.
Caption: Simplified signaling pathway of this compound's inhibitory action on the NF-κB/COX-2 cascade.
Caption: Experimental workflow for a cell-based HTS assay to identify NF-κB inhibitors.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to utilize this compound in high-throughput screening assays. By leveraging its known mechanisms of action, this compound can serve as a valuable tool for the discovery of novel therapeutic agents targeting the NF-κB/COX-2 and cGAS-STING pathways. The detailed methodologies and data analysis guidelines will enable the execution of robust and reliable HTS campaigns, ultimately accelerating the drug discovery process.
References
- 1. HTS quality control and data analysis: a process to maximize information from a high-throughput screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. info2.uqam.ca [info2.uqam.ca]
- 3. mybiosource.com [mybiosource.com]
- 4. COX-2 Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]
- 5. assaygenie.com [assaygenie.com]
Application of Trillin in Doxorubicin-Induced Cardiotoxicity Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: Doxorubicin (DOX) is a potent and widely used chemotherapeutic agent in the treatment of various cancers. However, its clinical utility is significantly hampered by a dose-dependent cardiotoxicity, which can lead to severe and irreversible heart damage. Emerging research has identified Trillin, a steroidal saponin derived from plants like Trillium tschonoskii Maxim, as a promising cardioprotective agent against DOX-induced cardiotoxicity.[1][2][3] This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of this compound in this context. The primary mechanism of this compound's protective effect involves the upregulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway, a critical regulator of cellular antioxidant responses.[1][2][3]
Data Presentation
In Vivo Efficacy of this compound in a Murine Model of Doxorubicin-Induced Cardiotoxicity
Model: C57BL/6 mice[1][2][4] Induction of Cardiotoxicity: Doxorubicin (5 mg/kg, intraperitoneal injection) administered once weekly for five consecutive weeks.[1][2][4] This compound Treatment: Oral gavage once daily for six weeks at dosages of 25, 50, and 100 mg/kg.[1][2][4]
| Parameter | Control | Doxorubicin (DOX) | DOX + this compound (25 mg/kg) | DOX + this compound (50 mg/kg) | DOX + this compound (100 mg/kg) |
| Cardiac Function | |||||
| LVEF (%) | Normal | Significantly Decreased | Improved | Significantly Improved | Significantly Improved |
| LVFS (%) | Normal | Significantly Decreased | Improved | Significantly Improved | Significantly Improved |
| Serum Cardiac Enzymes | |||||
| CK-MB | Normal | Significantly Increased | Decreased | Significantly Decreased | Significantly Decreased |
| LDH | Normal | Significantly Increased | Decreased | Significantly Decreased | Significantly Decreased |
| AST | Normal | Significantly Increased | Decreased | Significantly Decreased | Significantly Decreased |
| Oxidative Stress Markers (Cardiac Tissue) | |||||
| SOD | Normal | Significantly Decreased | Increased | Significantly Increased | Significantly Increased |
| GSH | Normal | Significantly Decreased | Increased | Significantly Increased | Significantly Increased |
| MDA | Normal | Significantly Increased | Decreased | Significantly Decreased | Significantly Decreased |
| CAT | Normal | Significantly Decreased | Increased | Significantly Increased | Significantly Increased |
| Gene and Protein Expression (Cardiac Tissue) | |||||
| Nrf2 (mRNA & Protein) | Normal | Significantly Decreased | Increased | Significantly Increased | Significantly Increased |
| HO-1 (mRNA) | Normal | Significantly Decreased | Increased | Significantly Increased | Significantly Increased |
LVEF: Left Ventricular Ejection Fraction; LVFS: Left Ventricular Fractional Shortening; CK-MB: Creatine Kinase-MB; LDH: Lactate Dehydrogenase; AST: Aspartate Aminotransferase; SOD: Superoxide Dismutase; GSH: Glutathione; MDA: Malondialdehyde; CAT: Catalase. Data is a qualitative summary of significant changes reported in the cited literature.[1][5][6]
In Vitro Efficacy of this compound in a Cardiomyocyte Model of Doxorubicin-Induced Toxicity
Model: H9c2 cardiomyocytes[1][2][3] Induction of Toxicity: Doxorubicin (4 μM) for 24 hours.[5] This compound Treatment: Co-treatment with this compound at concentrations of 0.5, 1, and 2 μM.[1][2][3]
| Parameter | Control | Doxorubicin (DOX) | DOX + this compound (0.5 μM) | DOX + this compound (1 μM) | DOX + this compound (2 μM) |
| Cell Viability | 100% | Significantly Decreased | Increased | Significantly Increased | Significantly Increased |
| Enzyme Release | |||||
| LDH | Normal | Significantly Increased | Decreased | Significantly Decreased | Significantly Decreased |
| cTnT | Normal | Significantly Increased | Decreased | Significantly Decreased | Significantly Decreased |
| Oxidative Stress Markers | |||||
| SOD | Normal | Significantly Decreased | Increased | Significantly Increased | Significantly Increased |
| GSH | Normal | Significantly Decreased | Increased | Significantly Increased | Significantly Increased |
| MDA | Normal | Significantly Increased | Decreased | Significantly Decreased | Significantly Decreased |
| CAT | Normal | Significantly Decreased | Increased | Significantly Increased | Significantly Increased |
| Gene and Protein Expression | |||||
| Nrf2 (mRNA & Protein) | Normal | Significantly Decreased | Increased | Significantly Increased | Significantly Increased |
| HO-1 (mRNA) | Normal | Significantly Decreased | Increased | Significantly Increased | Significantly Increased |
LDH: Lactate Dehydrogenase; cTnT: cardiac Troponin T; SOD: Superoxide Dismutase; GSH: Glutathione; MDA: Malondialdehyde; CAT: Catalase. Data is a qualitative summary of significant changes reported in the cited literature.[1][5][6]
Experimental Protocols
In Vivo Model of Doxorubicin-Induced Cardiotoxicity
1. Animal Model:
-
Male C57BL/6 mice (8 weeks old, 23-25g) are used.[6]
-
Animals are housed in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle and controlled temperature (22 ± 2°C).[6]
-
All animal procedures must be approved by an institutional animal care and use committee.[2]
2. Grouping and Treatment:
-
Control Group: Receives vehicle (e.g., saline) intraperitoneally and orally.
-
DOX Group: Receives Doxorubicin (5 mg/kg, i.p.) once a week for five weeks.[2][4]
-
DOX + this compound Groups: Receive this compound (25, 50, or 100 mg/kg, orally by gavage) daily for six weeks, with DOX administration starting after the first week of this compound treatment.[2][4]
3. Evaluation of Cardiac Function:
-
At the end of the treatment period, transthoracic echocardiography is performed to measure LVEF and LVFS.
4. Sample Collection and Analysis:
-
Blood is collected for the measurement of serum cardiac enzymes (CK-MB, LDH, AST).
-
Hearts are excised, weighed, and a portion is fixed in formalin for histological analysis (H&E staining for myocardial damage).
-
The remaining cardiac tissue is snap-frozen for analysis of oxidative stress markers (SOD, GSH, MDA, CAT) and gene/protein expression (qRT-PCR and Western blot for Nrf2 and HO-1).
In Vitro Model of Doxorubicin-Induced Cardiomyocyte Toxicity
1. Cell Culture:
-
H9c2 rat cardiomyoblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
2. Treatment:
-
Cells are seeded in appropriate plates (e.g., 96-well for viability assays, 6-well for protein/RNA extraction).
-
Cells are pre-treated with this compound (0.5, 1, and 2 μM) for a specified period (e.g., 2 hours) before the addition of Doxorubicin (4 μM).
-
Co-incubation continues for 24 hours.[5]
3. Assays:
-
Cell Viability: Assessed using the MTT or CCK-8 assay.
-
Enzyme Release: LDH and cTnT levels in the culture supernatant are measured using commercially available kits.
-
Oxidative Stress Markers: Intracellular levels of SOD, GSH, MDA, and CAT are measured using specific assay kits.
-
Gene and Protein Expression: Total RNA and protein are extracted from the cell lysates. qRT-PCR is used to measure the mRNA levels of Nrf2 and HO-1, while Western blotting is used to determine the protein levels of Nrf2.
Mandatory Visualizations
Caption: Pathophysiological cascade of doxorubicin-induced cardiotoxicity.
Caption: this compound's activation of the Nrf2/HO-1 signaling pathway.
References
- 1. This compound protects against doxorubicin-induced cardiotoxicity through regulating Nrf2/HO-1 signaling pathway | PLOS One [journals.plos.org]
- 2. This compound protects against doxorubicin-induced cardiotoxicity through regulating Nrf2/HO-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound protects against doxorubicin-induced cardiotoxicity through regulating Nrf2/HO-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-protects-against-doxorubicin-induced-cardiotoxicity-through-regulating-nrf2-ho-1-signaling-pathway - Ask this paper | Bohrium [bohrium.com]
- 5. This compound protects against doxorubicin-induced cardiotoxicity through regulating Nrf2/HO-1 signaling pathway | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Trillin as a Tool for Studying the PI3K/Akt/mTOR Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Trillin is a saponin extracted from plants such as Trillium tschonoskii. It has garnered significant attention for its anticancer properties, which include inducing apoptosis, inhibiting autophagy, and impeding tumor growth in various cancer cell lines.[1] Recent studies have elucidated that a key mechanism of this compound's action involves the modulation of the PI3K/Akt/mTOR signaling pathway.[2][3] This pathway is a critical regulator of cell cycle, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[4][5][6] These findings position this compound as a valuable pharmacological tool for researchers studying the intricacies of the PI3K/Akt/mTOR pathway and for professionals in drug development exploring new therapeutic strategies against cancer.
These application notes provide an overview of this compound's effects on the PI3K/Akt/mTOR pathway, supported by quantitative data, and offer detailed protocols for key experiments to investigate its mechanism of action.
Data Presentation
The following tables summarize the quantitative effects of this compound on key components and outcomes of the PI3K/Akt/mTOR pathway in various cancer cell lines.
Table 1: Effect of this compound on Protein Expression and Phosphorylation in PLC/PRF/5 Hepatocellular Carcinoma Cells
| Target Protein | Treatment | Observation | Reference |
| p-AKT | This compound | Decreased protein levels | [2] |
| p-ERK1/2 | This compound | Decreased protein levels | [2] |
| mTOR | This compound | No significant change in total protein levels | [2] |
| p-mTOR | This compound | Enhanced protein levels | [2] |
| Beclin1 | This compound | Decreased protein levels | [2] |
| p62 | This compound | Significantly increased protein levels | [2] |
| p-STAT3 (Tyr705) | This compound | Increased phosphorylation | [2] |
Table 2: Functional Effects of this compound on Cancer Cells
| Cell Line | Assay | Effect of this compound | Observation | Reference |
| PLC/PRF/5 | Caspase 3 Activity | Increased | This compound promotes apoptosis. | [2] |
| PLC/PRF/5 | Apoptosis Rate | Increased | This compound promotes apoptosis. | [2] |
| CRPC (DU145, PC3) | Cell Viability & Proliferation | Significantly Inhibited | This compound has anticancer effects on castration-resistant prostate cancer. | [1] |
| Hepatoma Carcinoma Cells | Proliferation | Dramatically Inhibited | This compound suppresses tumor cell growth. | [7] |
| Hepatoma Carcinoma Cells | Apoptosis | Induced | This compound promotes cancer cell death. | [7] |
| Hepatoma Carcinoma Cells | Migration & Invasion | Decreased | This compound inhibits metastasis-related processes. | [7] |
Experimental Protocols
Protocol 1: Western Blotting for Analysis of PI3K/Akt/mTOR Pathway Proteins
This protocol outlines the procedure for detecting changes in the phosphorylation and expression levels of key proteins in the PI3K/Akt/mTOR pathway following this compound treatment.
1. Sample Preparation (Cell Lysate)
-
Culture cells (e.g., PLC/PRF/5) to 70-80% confluency.
-
Treat cells with desired concentrations of this compound or vehicle control for the specified duration (e.g., 24 hours).
-
Place the cell culture dish on ice and wash the cells with ice-cold phosphate-buffered saline (PBS).[8]
-
Aspirate PBS and add ice-cold RIPA buffer containing protease and phosphatase inhibitors.[8]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[8]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C.[8]
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA or Bradford protein assay.
-
Add Laemmli sample buffer to the protein samples and boil at 95-100°C for 5 minutes.[8]
2. SDS-PAGE and Protein Transfer
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-polyacrylamide gel.[8]
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[9]
3. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[8]
-
Incubate the membrane with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-Beclin1, anti-p62, anti-GAPDH) diluted in blocking buffer overnight at 4°C with gentle agitation.[10]
-
Wash the membrane three times with TBST for 10 minutes each.[9]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[8][10]
-
Wash the membrane three times with TBST for 10 minutes each.[9]
4. Detection
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.[9]
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Visualize the protein bands using a chemiluminescence imaging system.[9]
-
Quantify band intensities using image analysis software and normalize to a loading control like GAPDH or β-actin.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the effect of this compound on the viability and proliferation of cancer cells.
1. Cell Seeding
-
Harvest and count the desired cancer cells (e.g., DU145, PC3).
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
2. This compound Treatment
-
Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
3. MTT Incubation
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C until purple formazan crystals are visible.
4. Formazan Solubilization and Measurement
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO or isopropanol with 0.04 N HCl to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 3: Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis by this compound.
1. Cell Treatment
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for 24 hours.[2]
2. Cell Harvesting and Staining
-
Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.
-
Centrifuge the cell suspension at 1,500 rpm for 5 minutes and wash twice with cold PBS.
-
Resuspend the cells in 100 µL of 1x Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Annexin V binding buffer to each tube.
3. Flow Cytometry Analysis
-
Analyze the stained cells by flow cytometry within 1 hour of staining.
-
Use unstained and single-stained cells as controls for setting compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
Mandatory Visualization
Caption: this compound's inhibitory effect on the PI3K/Akt/mTOR signaling pathway.
Caption: A standard workflow for Western Blotting analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Autophagy inhibition mediated by this compound promotes apoptosis in hepatocellular carcinoma cells via activation of mTOR/STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 6. Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products | MDPI [mdpi.com]
- 7. This compound prevents proliferation and induces apoptosis through inhibiting STAT3 nuclear translocation in hepatoma carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bio-rad.com [bio-rad.com]
- 9. old.57357.org [old.57357.org]
- 10. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes: Investigating the Cellular Mechanisms of Trillin Using Fluorescence Microscopy
Introduction
Trillin, a naturally occurring steroidal saponin found in various plants, has garnered significant interest in oncological research for its pro-apoptotic and anti-proliferative effects on cancer cells. While this compound itself is not a fluorescent molecule, fluorescence microscopy serves as an indispensable tool for elucidating the complex cellular and molecular mechanisms underlying its therapeutic potential. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on utilizing fluorescence microscopy to investigate the biological effects of this compound.
Application 1: Analysis of this compound-Induced Apoptosis
Apoptosis, or programmed cell death, is a critical process that this compound has been shown to induce in various cancer cell lines. Fluorescence microscopy allows for the direct visualization and quantification of key apoptotic events.
Experimental Principles
One of the earliest signs of apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorophore (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI), a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, is used as a counterstain to identify late apoptotic or necrotic cells with compromised membrane integrity.
Experimental Protocol: Annexin V/PI Staining
-
Cell Culture and Treatment:
-
Plate target cancer cells (e.g., HeLa, MCF-7) onto glass-bottom dishes or coverslips at an appropriate density.
-
Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 25, 50 µM) for a predetermined time (e.g., 24 hours). Include a positive control (e.g., staurosporine).
-
-
Staining Procedure:
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Prepare Annexin V binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4).
-
Dilute FITC-conjugated Annexin V (e.g., 1:100) and Propidium Iodide (e.g., 1 µg/mL) in the binding buffer.
-
Incubate the cells with the staining solution for 15 minutes at room temperature, protected from light.
-
-
Imaging:
-
Wash the cells gently twice with Annexin V binding buffer.
-
Immediately image the cells using a fluorescence microscope equipped with appropriate filter sets for FITC (Ex/Em: ~495/519 nm) and PI (Ex/Em: ~535/617 nm).
-
Capture images from multiple random fields for each condition.
-
Data Presentation
Quantitative analysis involves counting the number of live (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), and late apoptotic/necrotic (Annexin V+ / PI+) cells.
| This compound Conc. (µM) | % Live Cells (Mean ± SD) | % Early Apoptotic Cells (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Mean ± SD) |
| 0 (Control) | 95 ± 3 | 3 ± 1 | 2 ± 1 |
| 10 | 75 ± 5 | 18 ± 4 | 7 ± 2 |
| 25 | 40 ± 6 | 45 ± 5 | 15 ± 3 |
| 50 | 15 ± 4 | 60 ± 7 | 25 ± 5 |
Workflow Diagram
Application 2: Monitoring this compound's Effect on Autophagy
Autophagy is a cellular degradation process that can be modulated by various anticancer agents. Fluorescence microscopy is a key technique to visualize and quantify autophagic flux.
Experimental Principles
The formation of autophagosomes is a hallmark of autophagy. This can be monitored using a fluorescently-tagged microtubule-associated protein 1A/1B-light chain 3 (LC3). In its cytosolic form (LC3-I), the fluorescence is diffuse. Upon autophagy induction, LC3-I is converted to LC3-II and recruited to the autophagosomal membrane, appearing as distinct puncta.
Experimental Protocol: GFP-LC3 Puncta Formation Assay
-
Cell Transfection/Transduction:
-
Plate cells on glass-bottom dishes.
-
Transfect or transduce the cells with a plasmid or lentivirus encoding GFP-LC3.
-
Allow 24-48 hours for protein expression.
-
-
Treatment and Imaging:
-
Treat the GFP-LC3 expressing cells with this compound at various concentrations. Include a positive control (e.g., rapamycin) and a negative control.
-
Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Wash with PBS and mount with an anti-fade mounting medium containing DAPI for nuclear counterstaining.
-
Image using a confocal microscope to acquire Z-stacks of the cells.
-
-
Data Analysis:
-
Count the number of GFP-LC3 puncta per cell. An increase in the number of puncta indicates the induction of autophagy.
-
Data Presentation
| This compound Conc. (µM) | Average GFP-LC3 Puncta per Cell (Mean ± SD) |
| 0 (Control) | 4 ± 2 |
| 10 | 15 ± 5 |
| 25 | 32 ± 8 |
| 50 | 55 ± 11 |
Signaling Pathway Diagram
Application 3: Visualizing Cytoskeletal Disruption by this compound
The cytoskeleton is crucial for cell shape, motility, and division. Many anticancer drugs exert their effects by disrupting cytoskeletal dynamics.
Experimental Principles
Immunofluorescence can be used to visualize the main components of the cytoskeleton. F-actin microfilaments can be stained using fluorescently-labeled phalloidin, and microtubules can be stained using specific antibodies against α-tubulin, followed by a fluorescently-labeled secondary antibody.
Experimental Protocol: Cytoskeleton Immunofluorescence
-
Cell Culture and Treatment:
-
Grow cells on sterile glass coverslips and treat with this compound as previously described.
-
-
Fixation and Permeabilization:
-
Fix cells with 4% PFA in PBS for 15 minutes.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Staining:
-
Block with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes.
-
For microtubules, incubate with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin, 1:500) for 1 hour.
-
Wash three times with PBS.
-
Incubate with a fluorescent secondary antibody (e.g., Alexa Fluor 568 goat anti-mouse, 1:1000) and a fluorescently-labeled phalloidin (e.g., Alexa Fluor 488 Phalloidin, 1:200) for 1 hour in the dark.
-
Counterstain nuclei with DAPI.
-
-
Mounting and Imaging:
-
Wash three times with PBS.
-
Mount coverslips onto microscope slides using an anti-fade mounting medium.
-
Image using a fluorescence microscope with appropriate filters for DAPI, Alexa Fluor 488, and Alexa Fluor 568.
-
Data Presentation
Data is often qualitative, describing morphological changes. Quantitative data can be obtained through image analysis software to measure cell area, circularity, or cytoskeletal fiber integrity.
| This compound Conc. (µM) | Observed Effect on Microtubules | Observed Effect on F-actin | Cell Morphology |
| 0 (Control) | Well-organized, filamentous network | Defined stress fibers, cortical actin | Spread, polygonal |
| 25 | Disrupted, fragmented network | Loss of stress fibers, aggregation | Rounded, decreased adhesion |
| 50 | Complete depolymerization | Punctate staining, cortical collapse | Shrunken, apoptotic bodies |
Workflow Diagram
Application Notes and Protocols for the Mass Spectrometry Analysis of Trillin Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trillin, a steroidal saponin comprised of a diosgenin aglycone linked to a glucose moiety (diosgenin-3-O-β-D-glucopyranoside), is a naturally occurring compound found in various plants. It has garnered significant interest for its potential pharmacological activities. Understanding the metabolic fate of this compound is crucial for its development as a therapeutic agent, as metabolism significantly influences its efficacy, pharmacokinetics, and potential toxicity. Mass spectrometry coupled with liquid chromatography (LC-MS) is a powerful analytical technique for the identification and quantification of drug metabolites. This document provides detailed application notes and protocols for the mass spectrometry analysis of this compound metabolites.
Predicted Metabolic Pathway of this compound
Based on the metabolism of structurally similar diosgenin glycosides, a hypothetical metabolic pathway for this compound is proposed. The primary metabolic transformations are expected to involve hydrolysis of the glycosidic bond to yield the aglycone, diosgenin, followed by Phase II conjugation reactions. Further glycosylation of this compound is also a potential metabolic route.
Caption: Hypothetical metabolic pathway of this compound.
Experimental Protocols
Sample Preparation
Objective: To extract this compound and its metabolites from biological matrices (e.g., plasma, urine, liver microsomes) and prepare them for LC-MS analysis.
Materials:
-
Biological matrix (plasma, urine, or liver microsomal incubation mixture)
-
Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge
Protocol (Protein Precipitation):
-
Thaw biological samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample.
-
Add 10 µL of the Internal Standard solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Vortex to dissolve the residue.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
In Vitro Metabolism using Human Liver Microsomes
Objective: To investigate the in vitro metabolism of this compound using human liver microsomes (HLM) to identify potential metabolites formed by Phase I and Phase II enzymes.[1][2]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
UDPGA (Uridine 5'-diphosphoglucuronic acid)
-
PAPS (3'-phosphoadenosine-5'-phosphosulfate)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Incubator/water bath (37°C)
-
Acetonitrile (ice-cold)
Protocol:
-
Prepare a reaction mixture containing phosphate buffer, HLM (final concentration, e.g., 0.5 mg/mL), and this compound (final concentration, e.g., 1 µM).
-
For Phase I metabolism, add the NADPH regenerating system.
-
For Phase II metabolism, add UDPGA and PAPS to separate reaction mixtures.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the cofactors (NADPH, UDPGA, or PAPS).
-
Incubate at 37°C for a specific time course (e.g., 0, 15, 30, 60, 120 minutes).
-
Terminate the reaction by adding two volumes of ice-cold acetonitrile.
-
Process the samples as described in the Sample Preparation protocol (steps 5-12) for LC-MS/MS analysis.
LC-MS/MS Analysis
Objective: To separate and detect this compound and its metabolites using liquid chromatography coupled with tandem mass spectrometry.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source
LC Parameters (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-18.1 min: 90-10% B
-
18.1-25 min: 10% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Parameters (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantitative analysis or Full Scan with product ion scan for qualitative analysis
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
Collision Gas: Argon
Predicted MRM Transitions:
The following table provides predicted MRM transitions for this compound and its hypothetical metabolites. These should be optimized experimentally.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 577.37 | 415.32 (Aglycone) | 20-30 |
| 163.06 (Sugar) | 15-25 | ||
| Diosgenin | 415.32 | 397.31 | 15-25 |
| 271.21 | 25-35 | ||
| Diosgenin Glucuronide | 591.35 | 415.32 (Aglycone) | 20-30 |
| Diosgenin Sulfate | 495.28 | 415.32 (Aglycone) | 20-30 |
| This compound 6'-O-glucoside | 739.42 | 577.37 (this compound) | 20-30 |
| 415.32 (Aglycone) | 25-35 |
Data Presentation and Analysis
Quantitative data should be summarized in tables for clear comparison. The concentration of this compound and its metabolites in each sample can be calculated from a calibration curve prepared using standard solutions of known concentrations.
Table 1: Hypothetical Quantitative Analysis of this compound Metabolism in Human Liver Microsomes
| Time (min) | This compound (µM) | Diosgenin (µM) | Diosgenin Glucuronide (µM) |
| 0 | 1.00 | 0.00 | 0.00 |
| 15 | 0.85 | 0.12 | 0.03 |
| 30 | 0.68 | 0.25 | 0.07 |
| 60 | 0.45 | 0.40 | 0.15 |
| 120 | 0.20 | 0.55 | 0.25 |
Visualization of Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of this compound metabolites.
Caption: Experimental workflow for this compound metabolite analysis.
Predicted Mass Spectral Fragmentation
The fragmentation of this compound is expected to initiate with the cleavage of the glycosidic bond, resulting in the loss of the glucose moiety (162 Da) and the formation of the diosgenin aglycone fragment. Further fragmentation of the diosgenin backbone will produce characteristic product ions.[3]
Caption: Predicted fragmentation of this compound.
Conclusion
The protocols and application notes provided herein offer a comprehensive framework for the mass spectrometry-based analysis of this compound metabolites. While the metabolic pathway and fragmentation patterns are based on predictions from structurally related compounds, they provide a solid starting point for experimental investigation. It is essential to empirically determine the optimal LC-MS/MS parameters and to confirm the identity of metabolites through the analysis of authentic standards whenever possible. These methods will be invaluable for researchers and scientists in the field of drug development to elucidate the metabolic fate of this compound and advance its potential as a therapeutic agent.
References
- 1. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 2. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MS/MS spectrum (a) and proposed fragmentation pathways (b) of diosgenin under positive ion mode [zpxb.xml-journal.net]
Troubleshooting & Optimization
Common issues with Trillin solubility in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of Trillin, also known as Disogluside or Diosgenin glucoside. Here you will find answers to frequently asked questions and detailed troubleshooting guides to address common issues with this compound solubility.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and what are its common applications in research?
This compound (Disogluside, Diosgenin glucoside) is a steroidal saponin, a natural product isolated from plants like Trillium tschonoskii Maxim.[1][2] In research, it is primarily investigated for its potential as an anti-inflammatory agent.[1]
Q2: I'm having trouble dissolving this compound. What are the recommended solvents?
This compound is known to have poor solubility in aqueous solutions and ethanol.[1] The recommended solvent for preparing stock solutions is dimethyl sulfoxide (DMSO).[1][2] It is crucial to use fresh, high-quality DMSO, as it can absorb moisture, which will reduce the solubility of this compound.[1]
Q3: My this compound precipitates when I add it to my cell culture medium. How can I prevent this?
Precipitation upon dilution of a DMSO stock solution into an aqueous buffer or cell culture medium is a common issue with poorly soluble compounds like this compound. This phenomenon, often called "solvent shock," occurs due to the rapid change in solvent polarity. Here are several strategies to prevent precipitation:
-
Step-wise Dilution: Instead of adding the concentrated DMSO stock directly to your full volume of media, first, create an intermediate dilution. Mix the DMSO stock with a small volume of pre-warmed (37°C) serum-free medium or phosphate-buffered saline (PBS). Then, add this intermediate dilution to the rest of your pre-warmed complete culture medium. This gradual change in the solvent environment can help maintain solubility.
-
Optimize Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your cell culture, as high concentrations can be toxic to cells. A final DMSO concentration of 0.1% is generally considered safe for most cell lines, though some may tolerate up to 0.5%. To achieve this, you may need to prepare a more concentrated initial stock solution in DMSO. Always include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent.
-
Use Pre-warmed Media: Always add the this compound solution to cell culture medium that has been pre-warmed to 37°C. Temperature can significantly affect the solubility of compounds.
-
Gentle Mixing: When adding the this compound stock solution to the medium, do so slowly and with continuous, gentle swirling or inversion to ensure rapid and uniform dispersion.
Q4: What is the recommended storage condition for this compound stock solutions?
For long-term stability, it is recommended to store this compound stock solutions in DMSO in small, single-use aliquots at -20°C or -80°C. This practice helps to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and precipitation.
Q5: I'm observing inconsistent results in my experiments with this compound. What could be the cause?
Inconsistent results can often be traced back to issues with the stability and solubility of this compound in your experimental setup. Like many saponins, this compound's stability in aqueous solutions can be influenced by:
-
pH: The pH of your culture medium or buffer can affect the stability of this compound. It is advisable to maintain a consistent and appropriate pH for your specific cell line and experiment.
-
Temperature: Elevated temperatures can increase the rate of degradation. Prepare solutions at room temperature and use pre-warmed media for cell culture applications.
-
Enzymatic Degradation: Complex biological media may contain enzymes that could potentially degrade this compound. Preparing fresh working solutions for each experiment is the best practice.
To ensure consistent results, it is crucial to follow a standardized and carefully controlled protocol for preparing and using your this compound solutions.
Quantitative Solubility Data
The solubility of this compound can vary slightly between batches. The following table summarizes publicly available solubility data.
| Solvent | Concentration |
| DMSO | 100 mg/mL (173.38 mM)[1][2] |
| DMSO | 5 mg/mL (8.66 mM)[1] |
| Water | Insoluble[1] |
| Ethanol | Insoluble[1] |
Experimental Protocols
Protocol for Preparing this compound Stock and Working Solutions for Cell-Based Assays
This protocol provides a step-by-step guide to preparing this compound solutions for in vitro experiments, designed to minimize precipitation and ensure consistent results.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, single-use microcentrifuge tubes or cryovials
-
Sterile, complete cell culture medium appropriate for your cell line
-
Sterile, phosphate-buffered saline (PBS) or serum-free medium
Procedure:
-
Prepare a Concentrated Stock Solution (e.g., 10 mM in DMSO):
-
Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the this compound is completely dissolved. Visually inspect for any undissolved particles.
-
Aliquot the stock solution into sterile, single-use vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
-
Prepare a Working Solution for Cell Treatment (e.g., 10 µM final concentration):
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm your complete cell culture medium to 37°C.
-
Crucial Step to Avoid Precipitation: To prepare a 10 µM working solution in 10 mL of medium, you will need to add 10 µL of the 10 mM stock solution. This will result in a final DMSO concentration of 0.1%.
-
Add the 10 µL of this compound stock solution dropwise to the 10 mL of pre-warmed medium while gently swirling the flask or tube.
-
Do not add the medium to the DMSO stock.
-
-
Once the stock solution is added, cap the flask/tube and invert it several times to ensure thorough mixing.
-
Visually inspect the medium for any signs of precipitation. The medium should remain clear.
-
Use this freshly prepared working solution immediately for your cell culture experiments.
-
Signaling Pathways and Experimental Workflows
This compound has been shown to modulate several key signaling pathways, primarily related to its anti-inflammatory and cytoprotective effects.
Caption: this compound's known signaling pathways in inflammation and cytoprotection.
References
Technical Support Center: Optimizing Gefitinib Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of Gefitinib for their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Gefitinib?
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] It competitively binds to the adenosine triphosphate (ATP)-binding site within the intracellular domain of the EGFR, preventing autophosphorylation and the subsequent activation of downstream signaling pathways.[3][4][5] This inhibition ultimately leads to a reduction in cancer cell proliferation and the induction of apoptosis.[2][3] The primary signaling cascades affected include the RAS-RAF-MEK-ERK and the PI3K-AKT pathways.[5]
Q2: In which in vitro assays is Gefitinib commonly used?
Gefitinib is frequently utilized in a variety of in vitro assays to assess its anti-cancer properties. These include:
-
Cell Viability and Cytotoxicity Assays: To determine the concentration-dependent effects on cell death and proliferation.
-
Colony Formation Assays: To evaluate the long-term impact on the ability of single cells to grow into colonies.[6]
-
Apoptosis Assays: To quantify the induction of programmed cell death.
-
Western Blotting: To analyze the phosphorylation status of EGFR and downstream signaling proteins like Akt and ERK.
-
Cell Cycle Analysis: To investigate the effects of Gefitinib on cell cycle progression.[7]
Q3: What is the recommended starting concentration range for Gefitinib in in vitro assays?
The optimal concentration of Gefitinib is highly dependent on the cell line being used, particularly its EGFR mutation status. Cell lines with activating EGFR mutations are generally more sensitive to lower concentrations of Gefitinib.[8]
A sensible approach is to perform a dose-response experiment covering a broad range of concentrations to determine the IC50 (the concentration that inhibits 50% of the biological activity).
| Cell Line Type | Suggested Starting Range (µM) | Reference |
| EGFR-mutant (e.g., HCC827, PC-9) | 0.01 - 1 | [9] |
| EGFR wild-type (e.g., A549, H460) | 1 - 20 | [10] |
Q4: How should I prepare and store Gefitinib stock solutions?
Gefitinib is sparingly soluble in aqueous buffers but is soluble in organic solvents like dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[6][11]
-
Stock Solution Preparation: It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mg/mL) in DMSO.[6][11]
-
Storage: Store the DMSO stock solution at -20°C for long-term stability, where it should be stable for at least two years.[11] Aqueous solutions are not recommended for storage for more than one day.[6][11]
| Solvent | Solubility |
| DMSO | ~20 mg/mL[6][11] |
| Ethanol | ~0.3 mg/mL[6][11] |
| DMF | ~20 mg/mL[11] |
| Water | <1 mg/mL |
Troubleshooting Guide
Problem: I am not observing a significant effect of Gefitinib on my cells.
-
Possible Cause 1: Suboptimal Concentration.
-
Solution: Perform a dose-response curve with a wider range of concentrations. For cell lines with unknown EGFR status or suspected resistance, you may need to test concentrations up to 50 µM or higher.
-
-
Possible Cause 2: Cell Line Resistance.
-
Solution: Verify the EGFR mutation status of your cell line. Cell lines with wild-type EGFR or those with resistance mechanisms (e.g., KRAS mutations) will be less sensitive.[10] Consider using a different cell line or investigating combination therapies.
-
-
Possible Cause 3: Incorrect Drug Preparation or Storage.
-
Solution: Ensure your Gefitinib stock solution was prepared correctly in a suitable solvent like DMSO and stored properly at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Possible Cause 4: Assay Duration.
-
Solution: The effects of Gefitinib on cell viability may take time to become apparent. Consider increasing the incubation time of your assay (e.g., from 24 to 48 or 72 hours).
-
Problem: I am observing high variability between my experimental replicates.
-
Possible Cause 1: Inconsistent Cell Seeding.
-
Solution: Ensure a uniform single-cell suspension before seeding and use a calibrated multichannel pipette for accurate cell distribution in multi-well plates.
-
-
Possible Cause 2: Edge Effects in Multi-well Plates.
-
Solution: To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or media.
-
-
Possible Cause 3: Inaccurate Drug Dilutions.
-
Solution: Prepare fresh serial dilutions of Gefitinib for each experiment. Ensure thorough mixing at each dilution step.
-
Experimental Protocols
MTT Cell Viability Assay
This protocol provides a method for determining the cytotoxic effects of Gefitinib on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Gefitinib
-
DMSO
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Gefitinib Treatment:
-
Prepare a series of Gefitinib dilutions in complete medium from your DMSO stock solution. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and low (typically ≤ 0.1%) to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the various Gefitinib concentrations. Include wells with medium only (blank) and medium with DMSO (vehicle control).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium from the wells.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Express the cell viability as a percentage of the vehicle control.
-
Plot the cell viability against the log of the Gefitinib concentration to determine the IC50 value.
-
Visualizations
Caption: Gefitinib inhibits EGFR signaling.
Caption: Workflow for MTT cytotoxicity assay.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 3. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimizing response to gefitinib in the treatment of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Enhanced cytotoxicity induced by gefitinib and specific inhibitors of the Ras or phosphatidyl inositol-3 kinase pathways in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Technical Support Center: Preventing Trigonelline Degradation
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the degradation of Trigonelline (often misspelled as "Trillin") during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Trigonelline and why is its stability a concern?
Trigonelline is a natural alkaloid found in various plants, including fenugreek and coffee. It is of interest to researchers for its potential pharmacological activities. As a zwitterionic compound, its stability can be compromised by various experimental conditions, leading to inaccurate and irreproducible results.
Q2: What are the primary factors that cause Trigonelline degradation?
The main factors contributing to Trigonelline degradation in a laboratory setting are:
-
pH: Trigonelline is most stable in a slightly acidic to neutral pH range. It is susceptible to degradation in strongly acidic or alkaline conditions.
-
Temperature: While relatively stable at room temperature, elevated temperatures can accelerate its degradation. It is known to decompose at high temperatures, such as those used in coffee roasting (above 180°C), into compounds like nicotinic acid and various pyridines.
-
Light: Exposure to light, particularly UV radiation, may contribute to the degradation of Trigonelline over time.
-
Enzymatic Activity: In biological samples, enzymes can metabolize Trigonelline.
Q3: How should I prepare stock solutions of Trigonelline?
To ensure the stability of your stock solutions, follow these recommendations:
-
Solvent Selection: Use a high-purity, anhydrous solvent. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions. For aqueous experiments, prepare fresh solutions in a buffer with a pH between 4.5 and 6.8.
-
Concentration: Prepare a concentrated stock solution (e.g., 10 mM in DMSO) to minimize the volume added to your experimental setup, which reduces potential solvent effects.
-
Dissolution: Ensure the compound is fully dissolved by gentle vortexing or sonication.
Q4: What are the best practices for storing Trigonelline?
Proper storage is critical for preventing degradation:
-
Solid Form: Store solid Trigonelline in a cool, dark, and dry place.
-
Stock Solutions: Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. For long-term storage, keep these aliquots at -20°C or -80°C, protected from light.
-
Aqueous Solutions: It is recommended to prepare fresh aqueous solutions for each experiment. If short-term storage is necessary, keep the solution at 2-8°C and use it within 24 hours.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Loss of compound activity or inconsistent results over time. | Trigonelline degradation in stock or working solutions. | Prepare fresh solutions for each experiment. Validate the stability of your compound under your specific experimental conditions using a stability study (see Experimental Protocols). |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | Degradation of Trigonelline into byproducts. | Review your sample preparation and storage procedures. Ensure the pH of your solutions is within the optimal range (4.5-6.8). Protect samples from high temperatures and light. |
| Variability between experimental replicates. | Inconsistent handling of Trigonelline solutions. | Standardize your protocol for solution preparation, storage, and handling. Ensure all solutions are treated identically in terms of temperature, light exposure, and time between preparation and use. |
Quantitative Data on Trigonelline Stability
The stability of Trigonelline is highly dependent on pH and temperature. Below is a summary of available data.
Table 1: Effect of High Temperature on Trigonelline Stability
| Temperature (°C) | Time | Remaining Trigonelline (%) |
| 180 | 10 min | Stable |
| 180 | > 15 min | Decomposition begins |
| 185 | 1 min | Decomposition begins |
| 190 | 1 min | Decomposition begins |
| 195 | 1 min | Rapid decomposition |
| 195 | 5 min | Barely detectable |
| -20 (Freezing) | 1 month | ~95% |
| -20 (Freezing) | 11 months | ~92% |
Data adapted from a study on Trigonelline in Sakurajima radish.[1]
Table 2: pH-Rate Profile for Trigonelline Degradation
A study on the degradation kinetics of Trigonelline in buffer solutions at 40°C revealed the following:
| pH | Stability |
| < 4.5 | Increased degradation |
| 4.5 - 6.8 | Most Stable |
| > 6.8 | Increased degradation |
This indicates that to maintain stability, aqueous solutions of Trigonelline should be buffered to a pH between 4.5 and 6.8.
Experimental Protocols
Protocol 1: Preparation of a Standard Trigonelline Stock Solution
-
Accurately weigh the desired amount of solid Trigonelline.
-
Dissolve the solid in a minimal amount of high-purity, anhydrous DMSO to achieve a high concentration (e.g., 10 mM).
-
Ensure complete dissolution by gentle vortexing.
-
Aliquot the stock solution into single-use, light-protecting vials.
-
Store the aliquots at -20°C or -80°C for long-term use.
Protocol 2: Conducting a Basic Stability Study
This protocol outlines a method to assess the stability of Trigonelline in your experimental buffer.
-
Preparation: Prepare a solution of Trigonelline in your experimental buffer at the desired final concentration.
-
Time Zero Sample: Immediately after preparation, take an aliquot of the solution (Time 0) and store it at -80°C until analysis.
-
Incubation: Incubate the remaining solution under your experimental conditions (e.g., 37°C in an incubator, protected from light).
-
Time-Point Sampling: Collect aliquots at various time points (e.g., 2, 4, 8, 24, 48 hours). Immediately freeze each aliquot at -80°C.
-
Quantification: Analyze the concentration of Trigonelline in all aliquots (including Time 0) using a validated analytical method such as HPLC-UV or LC-MS/MS.
-
Data Analysis: Compare the concentration of Trigonelline at each time point to the Time 0 sample to determine the percentage of degradation over time.
Visualizations
Caption: Thermal degradation of Trigonelline.
Caption: Workflow for assessing Trigonelline stability.
References
Technical Support Center: Overcoming Trillin Resistance
Disclaimer: "Trillin" is a hypothetical drug name used for the purposes of this guide. The information provided is based on established principles of resistance to a common class of cancer drugs, Tyrosine Kinase Inhibitors (TKIs). The protocols and strategies described are for research purposes only.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the TRI tyrosine kinase, a key signaling protein in the TRI/TRII pathway. In sensitive cancer cells, this pathway is often hyperactivated and drives cell proliferation and survival. This compound competitively binds to the ATP-binding pocket of the TRI kinase, preventing its phosphorylation and activation, thereby inhibiting downstream signaling and leading to cancer cell death.
Caption: Hypothetical signaling pathway inhibited by this compound.
Q2: What are the typical signs of this compound resistance in my cell line?
A2: The primary sign of resistance is a decreased sensitivity to this compound. This manifests as:
-
A requirement for higher concentrations of this compound to achieve the same level of cell death or growth inhibition.
-
A significant increase in the half-maximal inhibitory concentration (IC50) value compared to the parental (sensitive) cell line.[1]
-
Cells continuing to proliferate at this compound concentrations that were previously cytotoxic.
Q3: Why have my cells become resistant to this compound?
A3: Acquired resistance to TKIs like this compound is a common phenomenon and can occur through several mechanisms.[2][3][4] These can be broadly categorized as on-target and off-target alterations.
-
On-Target Resistance: Changes to the drug's direct target.
-
Secondary Mutations: The most common mechanism is the acquisition of new mutations in the TRI kinase domain that prevent this compound from binding effectively while still allowing ATP to bind.[3][4]
-
Gene Amplification: The cell makes many more copies of the TRI gene, producing so much of the target protein that the drug concentration is no longer sufficient to inhibit it completely.[3]
-
-
Off-Target Resistance: Changes in other cellular pathways that bypass the need for TRI signaling.
-
Bypass Pathway Activation: Upregulation of parallel signaling pathways that can also drive cell survival and proliferation, making the cell no longer dependent on the TRI/TRII pathway.[5][6]
-
Histological Transformation: The cell undergoes fundamental changes, such as an epithelial-to-mesenchymal transition (EMT), which can alter its dependency on certain signaling pathways.[3][6]
-
Troubleshooting Guide: Investigating this compound Resistance
This guide provides a step-by-step workflow to confirm, characterize, and begin to overcome this compound resistance in your cell line.
Caption: Experimental workflow for troubleshooting this compound resistance.
Q4: My cells seem less sensitive. How do I confirm resistance and quantify the change?
A4: You must perform a cell viability assay to determine and compare the IC50 values of your suspected resistant cell line and the original parental cell line. A significant increase (typically >3-fold) in the IC50 value confirms the development of resistance.[1]
Data Presentation: IC50 Comparison
| Cell Line | This compound IC50 (nM) | Resistance Factor (Fold Change) |
| Parental Line (TRI-S) | 50 nM | 1x |
| Resistant Line (TRI-R) | 650 nM | 13x |
Experimental Protocol: IC50 Determination via MTS Assay
This protocol is used to measure metabolically active cells as an indicator of cell viability.[7][8][9]
-
Cell Seeding:
-
Trypsinize and count both parental (TRI-S) and suspected resistant (TRI-R) cells.
-
Seed 5,000 cells per well in 90 µL of complete medium into a 96-well plate. Culture overnight to allow for cell attachment.
-
-
Drug Dilution:
-
Prepare a 2X serial dilution of this compound in culture medium. A typical concentration range would span from 1 nM to 10,000 nM.
-
Include a "no drug" (vehicle control) well.
-
-
Treatment:
-
Add 10 µL of the 10X this compound dilutions to the appropriate wells (for a final volume of 100 µL).
-
Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
-
MTS Assay:
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Use a non-linear regression (log(inhibitor) vs. normalized response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.
-
Q5: How can I determine if resistance is due to a mutation in the TRI kinase?
A5: The most direct way to identify mutations in the drug target is by sequencing the TRI kinase domain. Sanger sequencing is a common and effective method for this purpose.[10][11]
Experimental Protocol: Sanger Sequencing of the TRI Kinase Domain
-
RNA Isolation:
-
Harvest ~1 million cells from both parental (TRI-S) and resistant (TRI-R) cell lines.
-
Isolate total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., SuperScript IV, Thermo Fisher).
-
-
PCR Amplification:
-
Design PCR primers that flank the entire coding sequence of the TRI kinase domain.
-
Perform PCR using the synthesized cDNA as a template to amplify the target region.
-
-
PCR Product Purification:
-
Run the PCR product on an agarose gel to confirm the correct size.
-
Purify the PCR product from the gel or directly from the reaction using a PCR cleanup kit.
-
-
Sanger Sequencing:
-
Send the purified PCR product and the corresponding forward and reverse primers to a sequencing facility.
-
-
Sequence Analysis:
-
Align the sequencing results from the TRI-R cells against the sequence from the TRI-S cells (wild-type).
-
Use sequence analysis software (e.g., SnapGene, FinchTV) to identify any nucleotide changes that result in an amino acid substitution. A mutation in the "gatekeeper" residue is a common cause of TKI resistance.[4]
-
Q6: What if there are no mutations? How do I investigate bypass pathway activation?
A6: If no mutations are found, resistance is likely due to off-target mechanisms, such as the activation of a bypass signaling pathway.[3][5] Western blotting can be used to probe the activation (phosphorylation) status of key proteins in common bypass pathways (e.g., EGFR, MET, AKT).[12][13][14]
Experimental Protocol: Western Blot for Bypass Pathway Activation
-
Cell Lysis:
-
Culture TRI-S and TRI-R cells to ~80% confluency.
-
Optional: Treat a set of TRI-S and TRI-R cells with this compound (at the IC50 of the parental line) for 2-4 hours to observe pathway activity under drug pressure.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[13]
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.[15]
-
Run the gel to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[15]
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[12][15]
-
Incubate the membrane overnight at 4°C with a primary antibody against a phosphorylated protein of interest (e.g., Phospho-AKT, Phospho-EGFR).
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
-
To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) protein (e.g., Total AKT) or a housekeeping protein like GAPDH or β-actin.[13]
-
Q7: What are my options for overcoming this compound resistance?
A7: The strategy depends on the mechanism of resistance. Combination therapy is often a successful approach.[16][17][18]
Caption: Common resistance mechanisms and corresponding strategies.
Data Presentation: Combination Strategies
| Resistance Mechanism | Recommended Strategy | Rationale | Example Combination |
| TRI Gatekeeper Mutation | Switch to a next-generation TRI inhibitor. | The new inhibitor is designed to bind to the mutated kinase domain. | This compound + "this compound-2.0" |
| Bypass Pathway (EGFR) | Combine this compound with an EGFR inhibitor. | Simultaneously block both the primary and the escape pathway.[5] | This compound + Gefitinib |
| Bypass Pathway (PI3K/AKT) | Combine this compound with a PI3K or AKT inhibitor. | Inhibit the downstream signaling node that has been reactivated.[5] | This compound + Alpelisib |
| Drug Efflux Pump Upregulation | Combine this compound with an efflux pump inhibitor. | Increase the intracellular concentration of this compound by preventing it from being pumped out.[19] | This compound + Verapamil |
References
- 1. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of resistance to tyrosine kinase inhibitor-targeted therapy and overcoming strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells treated with EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming EGFR-TKI resistance by targeting the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Guide | How to Measure Cell Viability [promega.sg]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. cda-amc.ca [cda-amc.ca]
- 11. Test Details - BCR-ABL Kinase Domain Mutations/ABL Sequencing (Qualitative) [knightdxlabs.ohsu.edu]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. youtube.com [youtube.com]
- 14. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. Combination Approaches to Combat Multi-Drug Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. contagionlive.com [contagionlive.com]
- 18. Using combination therapy to thwart drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mode of action of torilin in multidrug-resistant cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of Trillin
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the in vivo bioavailability of Trillin. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions (FAQs), to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound (Diosgenin glucoside) is a steroidal saponin with potential anti-inflammatory properties.[1] Like many saponins, this compound's therapeutic potential is often limited by its low oral bioavailability. This is primarily due to factors such as poor membrane permeability, potential degradation in the gastrointestinal tract, and metabolism by gut microbiota.[2][3]
Q2: What are the main strategies to improve the oral bioavailability of this compound?
Several formulation and co-administration strategies can be employed to enhance the oral bioavailability of this compound. These include:
-
Nanoparticle-based delivery systems: Encapsulating this compound in nanoparticles, such as solid lipid nanoparticles (SLNs) or lipid-polymer hybrid nanoparticles (LPHNs), can protect it from degradation, increase its surface area for absorption, and facilitate transport across the intestinal epithelium.[2][4][5][6]
-
Liposomal formulations: Liposomes can encapsulate this compound, shielding it from the harsh environment of the GI tract and improving its absorption.[7]
-
Use of permeation enhancers: Co-administration with permeation enhancers, such as piperine, can increase intestinal membrane fluidity and modulate tight junctions, thereby improving the absorption of this compound.[8][9][10]
-
Structural modification: While not a formulation strategy, enzymatic hydrolysis of the glycosidic bond in the gut can release the aglycone (diosgenin), which may have different permeability characteristics.[11][12]
Troubleshooting Guides
Low Bioavailability Despite Nanoformulation
| Issue | Potential Cause | Troubleshooting Steps |
| Low drug loading or encapsulation efficiency | 1. Poor solubility of this compound in the lipid/polymer matrix. 2. Suboptimal formulation parameters (e.g., lipid/polymer to drug ratio, surfactant concentration). | 1. Screen different lipids or polymers to find a matrix with better this compound solubility. 2. Systematically optimize the formulation parameters using a design of experiments (DoE) approach. |
| Particle aggregation or instability | 1. Insufficient surface charge (low zeta potential). 2. Inappropriate storage conditions. | 1. Incorporate a charged lipid or polymer into the formulation to increase electrostatic repulsion. 2. Optimize storage conditions (e.g., temperature, pH, lyophilization with cryoprotectants). |
| Limited improvement in in vivo absorption | 1. Rapid clearance of nanoparticles from the GI tract. 2. Nanoparticle properties (size, shape, surface chemistry) not optimal for intestinal uptake.[6] 3. Efflux by transporters like P-glycoprotein.[13][14][15] | 1. Incorporate mucoadhesive polymers to prolong residence time in the intestine. 2. Systematically vary nanoparticle size and surface properties (e.g., PEGylation) to enhance mucus penetration and cellular uptake.[6] 3. Co-administer a P-glycoprotein inhibitor like piperine.[8][10] |
Variability in In Vivo Study Results
| Issue | Potential Cause | Troubleshooting Steps |
| High inter-individual variation in plasma concentrations | 1. Differences in gut microbiota composition among animals, leading to variable metabolism of this compound.[16] 2. Inconsistent dosing or sampling times. | 1. Consider pre-treating animals with antibiotics to reduce microbial metabolism or use germ-free animals for mechanistic studies. 2. Ensure precise and consistent experimental procedures for all animals. |
| Poor correlation between in vitro dissolution and in vivo absorption | 1. In vitro dissolution medium does not accurately reflect in vivo conditions (e.g., pH, enzymes, bile salts). 2. Permeability, not dissolution, is the rate-limiting step for absorption. | 1. Use biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that mimic the fed and fasted states of the small intestine. 2. Conduct in vitro permeability studies (e.g., Caco-2 assay) to assess the compound's ability to cross the intestinal barrier.[17][18][19] |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound (Intravenous Administration in Mice)
| Parameter | Value | Unit |
| Dose | 7.6 | mg/kg |
| Cmax | 130.1 | µg/mL |
| t1/2 | 5.56 | h |
| Vd | 4.6 | mL |
| Cl | 0.049 | mL/h/kg |
| Ke | 0.12 | h⁻¹ |
Data from a study determining this compound in mouse plasma via LC-MS/MS.[20]
Table 2: Effect of Nanoformulation on the Oral Bioavailability of Tilianin (a similar flavonoid glycoside)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng/h/mL) | Relative Bioavailability (%) |
| Tilianin Solution | 185.3 ± 23.7 | 0.5 | 543.2 ± 65.4 | 100 |
| Tilianin-LPHNs | 412.8 ± 45.1 | 2.0 | 2009.8 ± 213.6 | 370 |
Data from a study on lipid-polymer hybrid nanoparticles for Tilianin.[2] This data is for a structurally related compound and is provided as an example of the potential for nanoformulations to improve bioavailability.
Experimental Protocols
Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is a general guideline based on methods for preparing SLNs.[21][22][23][24]
Materials:
-
This compound
-
Solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Organic solvent (e.g., acetone, ethanol)
-
Purified water
Method (Solvent Emulsification-Evaporation Technique):
-
Dissolve this compound and the solid lipid in the organic solvent.
-
Prepare an aqueous solution of the surfactant.
-
Add the organic phase to the aqueous phase under high-speed homogenization to form an oil-in-water emulsion.
-
Evaporate the organic solvent under reduced pressure.
-
The SLN suspension is formed upon the precipitation of the lipid in the aqueous medium.
-
The resulting SLN suspension can be further processed (e.g., lyophilized) for stability.
Preparation of this compound-Loaded Liposomes
This protocol is a general guideline based on the thin-film hydration method.[25][26][27][28]
Materials:
-
This compound
-
Phospholipids (e.g., soy phosphatidylcholine, DPPC)
-
Cholesterol
-
Organic solvent (e.g., chloroform, methanol)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
Method:
-
Dissolve this compound, phospholipids, and cholesterol in the organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with the aqueous buffer by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
To obtain smaller, unilamellar vesicles (SUVs or LUVs), sonicate the MLV suspension or extrude it through polycarbonate membranes of a defined pore size.
In Vivo Bioavailability Study in Rats
This is a general protocol for an oral bioavailability study.[29]
Animals:
-
Male Sprague-Dawley rats (200-250 g)
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the this compound formulation (e.g., this compound solution, this compound-loaded nanoparticles, this compound-loaded liposomes) orally via gavage.
-
Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.[20]
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.
LC-MS/MS Quantification of this compound in Plasma
This protocol is based on a published method for this compound quantification.[20]
Sample Preparation:
-
To a plasma sample, add an internal standard (e.g., a structurally similar compound not present in the sample).
-
Precipitate the plasma proteins by adding a solvent like methanol.
-
Vortex and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
LC-MS/MS Conditions:
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid.
-
Ionization: Electrospray ionization (ESI) in positive or negative mode, depending on the compound's properties.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.
Visualizations
References
- 1. Preparation, Optimization, and In Vivo Evaluation of Nanoparticle-Based Formulation for Pulmonary Delivery of Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved oral delivery of tilianin through lipid-polymer hybrid nanoparticles to enhance bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tricellulin secures the epithelial barrier at tricellular junctions by interacting with actomyosin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oral bioavailability: issues and solutions via nanoformulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Influence of Nanoparticle Properties on Oral Bioavailability of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jddtonline.info [jddtonline.info]
- 9. Role of Piperine As A Bioavailability Enhancer | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. A comprehensive overview of substrate specificity of glycoside hydrolases and transporters in the small intestine: “A gut feeling” - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enzymatic hydrolysis of steryl glycosides for their analysis in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Drug-drug interaction mediated by inhibition and induction of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. P-glycoprotein related drug interactions: clinical importance and a consideration of disease states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 16. Gut Microbiota Acts Like an Auxiliary Liver | Newsroom | Weill Cornell Medicine [news.weill.cornell.edu]
- 17. enamine.net [enamine.net]
- 18. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. Occludin and tricellulin facilitate formation of anastomosing tight-junction strand network to improve barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 21. japsonline.com [japsonline.com]
- 22. jddtonline.info [jddtonline.info]
- 23. researchgate.net [researchgate.net]
- 24. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 25. eijppr.com [eijppr.com]
- 26. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Preparation and characterization of curcumin-loaded liposomes for delivery to the lungs - UCL Discovery [discovery.ucl.ac.uk]
- 29. Increased Oral Bioavailability of Piperine from an Optimized Piper nigrum Nanosuspension - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Trillin Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Trillin in their experiments. The information is tailored for scientists in drug development and related fields to help interpret unexpected results and refine experimental protocols.
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during experiments with this compound, presented in a question-and-answer format.
FAQ 1: I am observing inconsistent anti-inflammatory or anti-cancer effects with this compound between experiments. What could be the cause?
Possible Causes and Troubleshooting Steps:
-
This compound Solubility and Stability: this compound, a steroidal saponin, may have limited solubility in aqueous media.[1] Inconsistent results can arise from precipitation of the compound.
-
Recommendation: Always prepare fresh stock solutions of this compound in a suitable solvent like DMSO. When diluting into aqueous culture media, ensure rapid and thorough mixing. Visually inspect for any precipitation. Consider using a vehicle control with the same final DMSO concentration in your experiments. The stability of this compound in your specific experimental conditions (e.g., temperature, light exposure) may also be a factor. Limit freeze-thaw cycles of the stock solution.
-
-
Cell Culture Conditions: The passage number and confluency of your cells can significantly impact their response to treatment.
-
Recommendation: Use cells within a consistent and low passage number range. Seed cells at a consistent density for all experiments to ensure uniformity in cell cycle status and signaling pathway activation.
-
-
Variability in Reagents: Ensure all other reagents, such as cell culture media, serum, and cytokines used for stimulation, are from consistent lots.
FAQ 2: this compound is showing higher than expected cytotoxicity in my cell line, even at low concentrations. How can I address this?
Possible Causes and Troubleshooting Steps:
-
Off-Target Effects: While this compound has known targets, like all compounds, it may have off-target effects that can lead to cytotoxicity in certain cell lines.
-
Recommendation: Perform a dose-response curve with a wide range of this compound concentrations to determine the IC50 value in your specific cell line. It is also advisable to test this compound on a non-cancerous or "normal" cell line to assess its selective toxicity.[2]
-
-
Solvent Toxicity: High concentrations of the solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells.
-
Recommendation: Ensure the final concentration of the solvent in your culture medium is low (typically <0.1%) and consistent across all treatment groups, including a vehicle-only control.
-
FAQ 3: I am not observing the expected modulation of a specific signaling pathway (e.g., NF-κB, Nrf2) after this compound treatment. What should I check?
Possible Causes and Troubleshooting Steps:
-
Suboptimal Treatment Conditions: The concentration of this compound and the treatment duration may not be optimal for observing changes in your pathway of interest.
-
Cell Line-Specific Differences: The signaling pathways affected by this compound can be cell-type specific.
-
Recommendation: Confirm that the target pathway is active and responsive in your chosen cell line. For instance, if you are studying the inhibition of NF-κB, you will need to stimulate the pathway with an agent like TNF-α or LPS.
-
-
Antibody or Reagent Issues: Problems with antibodies in Western blotting or primers in qPCR can lead to a failure to detect changes.
-
Recommendation: Validate your antibodies and primers to ensure they are specific and sensitive. Include positive and negative controls in your assays.
-
Data Summary
The following table summarizes the effective concentrations of this compound used in various in vitro studies.
| Cell Line | Experimental Context | Effective this compound Concentration | Observed Effect | Reference |
| DU145, PC3 | Castration-Resistant Prostate Cancer | 10-40 µM | Inhibition of cell viability, migration, and invasion | [5] |
| H9c2 | Doxorubicin-Induced Cardiotoxicity | 0.5-2 µM | Protection against apoptosis and oxidative stress | [3][6] |
| PLC/PRF/5 | Hepatocellular Carcinoma | 10-50 µM | Induction of apoptosis and inhibition of autophagy | [7] |
| AML12 | Hypoxia/Reoxygenation Model | Not specified | Attenuation of liver ischemia-reperfusion injury | [8] |
Key Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells (e.g., DU145, PC3) in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40 µM) for 24-48 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
2. Western Blot Analysis for Signaling Pathway Proteins
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-p-STAT3, anti-STAT3, anti-NF-κB p65) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) kit.
3. Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
RNA Extraction: Extract total RNA from this compound-treated cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a SYBR Green master mix and specific primers for your genes of interest (e.g., NFE2L2 (Nrf2), HMOX1 (HO-1), PTGS2 (COX-2)). Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
Signaling Pathways and Experimental Workflows
This compound's Effect on the Nrf2/HO-1 Signaling Pathway
Under conditions of oxidative stress, this compound can upregulate the expression of Nrf2, which then translocates to the nucleus and promotes the transcription of antioxidant genes like HO-1.[3][4]
Caption: this compound activates the Nrf2/HO-1 pathway to combat oxidative stress.
Experimental Workflow for Investigating this compound's Effects
A typical workflow to investigate the cellular effects of this compound involves a series of in vitro assays.
Caption: A standard experimental workflow for studying this compound's effects in vitro.
This compound's Modulation of the NF-κB/COX-2 Pathway
This compound has been shown to inhibit the NF-κB signaling pathway, leading to a downregulation of pro-inflammatory mediators like COX-2.[5]
Caption: this compound inhibits the NF-κB pathway, reducing COX-2 expression.
References
- 1. dovepress.com [dovepress.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound protects against doxorubicin-induced cardiotoxicity through regulating Nrf2/HO-1 signaling pathway | PLOS One [journals.plos.org]
- 4. This compound protects against doxorubicin-induced cardiotoxicity through regulating Nrf2/HO-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits MAP3K11/NF-κB/COX-2 signaling pathways through upregulation of miR-145-5p in castration-resistant prostate cancer [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound attenuates liver ischemia-reperfusion injury by inhibiting autophagy through regulation of the cGAS-STING pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Trillin-Induced Cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize Trillin-induced cytotoxicity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary cellular effects?
A1: this compound, also known as Disogluside or Diosgenin glucoside, is a natural saponin isolated from Trillium tschonoshii Maxim.[1] It is recognized for its anti-inflammatory and anti-tumor properties.[1][2][3] In cancer cell lines, this compound has been shown to inhibit proliferation, induce apoptosis (programmed cell death), and inhibit autophagy.[2][3][4]
Q2: What are the known signaling pathways involved in this compound-induced cytotoxicity?
A2: this compound-induced cytotoxicity, particularly in cancer cells, is mediated through several signaling pathways. The primary pathways identified are the mTOR/STAT3 and NF-κB/COX-2 pathways.[2][3][5] this compound can inhibit the nuclear translocation of phosphorylated STAT3, leading to apoptosis.[3] It also downregulates anti-apoptotic proteins like Bcl-2 and Survivin while upregulating pro-apoptotic proteins like cleaved PARP.[3]
Q3: How can I differentiate between apoptosis and necrosis induced by this compound?
A3: Distinguishing between apoptosis and necrosis is crucial for understanding the mechanism of this compound's cytotoxicity. A standard method is to use Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.[6]
Q4: Can this compound have protective effects against cytotoxicity induced by other compounds?
A4: Yes, in some contexts, this compound has demonstrated protective effects. For instance, it has been shown to mitigate doxorubicin-induced cardiotoxicity by activating the Nrf2/HO-1 signaling pathway, which helps to reduce oxidative stress.[7] This suggests that co-treatment with this compound could be a strategy to reduce the cytotoxicity of certain other drugs.
Troubleshooting Guides
Issue 1: Unexpectedly high cytotoxicity observed in non-target cells.
-
Possible Cause: The concentration of this compound may be too high for the specific cell line being used.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Test a wide range of this compound concentrations to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.[8]
-
Optimize Incubation Time: Shortening the exposure time to this compound may reduce cytotoxicity.
-
Vehicle Control: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is not contributing to cytotoxicity by running a vehicle-only control.[6]
-
Issue 2: Inconsistent results in cell viability assays.
-
Possible Cause: The chosen cell viability assay may not be suitable for the experimental conditions or may be interfering with this compound.
-
Troubleshooting Steps:
-
Use Orthogonal Assays: Confirm results from a primary assay (e.g., MTT, which measures metabolic activity) with a secondary assay that measures a different cellular parameter, such as cell membrane integrity (e.g., LDH assay).[8]
-
Visual Confirmation: Always correlate assay results with visual inspection of the cells under a microscope for morphological changes indicative of cell death.
-
Check for Assay Interference: Some compounds can interfere with the chemical reactions of viability assays. Consult the assay manufacturer's literature for potential interferences.
-
Issue 3: Difficulty in mitigating this compound-induced apoptosis in an experimental model where cell survival is desired.
-
Possible Cause: The experimental conditions may be favoring pro-apoptotic pathways activated by this compound.
-
Troubleshooting Steps:
-
Modulate Signaling Pathways: If this compound's cytotoxic effects are mediated by STAT3 inhibition, consider strategies to activate the STAT3 pathway to counteract this effect.
-
Co-treatment with Anti-apoptotic Agents: In some research contexts, co-treatment with a known anti-apoptotic agent could be used to maintain cell viability. The choice of agent would be pathway-specific.
-
Activate Protective Pathways: Consider pre-treating cells with agents that upregulate pro-survival pathways, such as the Nrf2/HO-1 pathway, which has been shown to be activated by this compound in a protective context.[7]
-
Data Presentation
Table 1: Summary of this compound's Effects on Key Cytotoxicity-Related Proteins
| Protein | Effect of this compound Treatment | Implication | Reference |
| Bcl-2 | Down-regulation | Pro-apoptotic | [3] |
| Survivin | Down-regulation | Pro-apoptotic | [3] |
| Cleaved PARP | Up-regulation | Pro-apoptotic | [3] |
| MMP1, MMP2 | Down-regulation | Inhibition of invasion | [3] |
| VEGF | Down-regulation | Inhibition of angiogenesis | [3] |
| p-STAT3 | Inhibition of nuclear translocation | Pro-apoptotic | [3] |
| COX-2 | Down-regulation | Anti-inflammatory | [2] |
| Nrf2/HO-1 | Activation | Protective against oxidative stress | [7] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include untreated and vehicle-only controls. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the culture medium. Add 100 µL of a solubilization buffer (e.g., DMSO or a specialized buffer) to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[6]
Protocol 2: Annexin V/PI Staining for Apoptosis Detection
This protocol differentiates between viable, apoptotic, and necrotic cells.
-
Cell Preparation: Culture and treat cells with this compound as required. Harvest the cells, including any floating cells from the supernatant.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the cells by flow cytometry within one hour of staining.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound prevents proliferation and induces apoptosis through inhibiting STAT3 nuclear translocation in hepatoma carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. journals.plos.org [journals.plos.org]
- 8. benchchem.com [benchchem.com]
Trillin Experimental Support Center: Troubleshooting Variability and Reproducibility
Welcome to the technical support center for Trillin-related experiments. This resource is designed for researchers, scientists, and drug development professionals to address common challenges in experimental variability and reproducibility. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help ensure the robustness and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
This compound, also known as Disogluside or Diosgenin glucoside, is a naturally occurring steroidal saponin isolated from Trillium tschonoskii Maxim[1][2]. It has demonstrated several biological activities, making it a compound of interest for drug development. Its primary reported mechanisms of action include:
-
Anti-inflammatory effects: this compound has been identified as a potential anti-inflammatory agent, particularly in the context of chronic hepatic inflammation[1].
-
Cardioprotective effects: It has been shown to protect against doxorubicin-induced cardiotoxicity by regulating the Nrf2/HO-1 signaling pathway[2].
-
Attenuation of Liver Ischemia-Reperfusion (I/R) Injury: this compound mitigates liver I/R injury by inhibiting autophagy through the regulation of the cGAS-STING pathway[3]. It exhibits anti-inflammatory, antioxidant, anti-apoptotic, and autophagy-inhibitory effects in this context[3].
Q2: We are observing significant batch-to-batch variability in the potency of this compound in our cell-based assays. What could be the cause?
Batch-to-batch variability is a common issue in preclinical research[4][5]. Several factors related to the compound itself, as well as experimental procedures, can contribute to this:
-
Compound Purity and Stability: Ensure that each batch of this compound has a consistent purity profile. Impurities can have off-target effects that may vary between batches. This compound's stability in the chosen solvent and under storage conditions should also be verified.
-
Solvent Preparation: this compound is soluble in DMSO[1]. Use fresh, high-quality DMSO for stock solutions. Moisture-absorbing DMSO can reduce solubility and lead to precipitation, affecting the effective concentration[1]. Prepare fresh dilutions for each experiment from a frozen stock.
-
Cell Culture Conditions: Inconsistent cell passage numbers, confluency, and media composition can significantly alter cellular responses to treatment. Standardize your cell culture protocol rigorously.
Q3: Our in vivo experiments with this compound are showing inconsistent results between different cohorts of animals. How can we improve reproducibility?
In vivo experiments are susceptible to numerous sources of variation[6][7]. To improve reproducibility with this compound:
-
Animal Characteristics: Factors such as age, sex, weight, and genetic background of the animals should be tightly controlled.
-
Dosing and Formulation: Ensure accurate and consistent preparation of the this compound formulation for administration. The route and timing of administration must be standardized across all animals and cohorts.
-
Environmental Factors: Animal housing conditions, including cage density, light-dark cycles, and diet, can influence experimental outcomes. Maintain a consistent environment for all experimental groups.
-
Blinding and Randomization: Implement blinding for group allocation, treatment administration, and outcome assessment to minimize experimenter bias. Randomize animals to different treatment groups.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in cell viability assays.
Possible Causes & Solutions
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inaccurate this compound Concentration | Verify the molecular weight of your this compound batch and recalculate the concentration. Use a calibrated balance for weighing. | Consistent stock solution concentration. |
| Cell Seeding Density | Optimize and standardize the number of cells seeded per well. High or low confluency can affect drug sensitivity. | Uniform cell growth and response to this compound. |
| Incubation Time | Ensure the incubation time with this compound is consistent across all experiments. | Reproducible time-dependent effects of this compound. |
| Reagent Variability | Use the same lot of assay reagents (e.g., MTT, PrestoBlue) for a set of experiments. | Minimized variability from reagent performance. |
Hypothetical IC50 Data Illustrating Variability
| Experiment | Cell Line | This compound Batch | Cell Passage | IC50 (µM) |
| 1 | HepG2 | A | 5 | 25.3 |
| 2 | HepG2 | A | 15 | 42.1 |
| 3 | HepG2 | B | 5 | 35.8 |
| 4 | HepG2 | A | 5 | 24.9 |
This table illustrates how factors like cell passage number and compound batch can lead to variability in IC50 values.
Issue 2: High variability in inflammatory marker expression in this compound-treated primary cells.
Possible Causes & Solutions
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Donor Variability | If using primary cells from different donors, expect inherent biological variability. Group and analyze data by donor. | Understanding of the range of responses to this compound. |
| Cell Stimulation | The method and consistency of inflammatory stimulation (e.g., LPS concentration and timing) are critical. | A consistent inflammatory response in control groups. |
| Sample Processing | Standardize the timing and methods for cell lysis, RNA extraction, or protein isolation. | Reduced technical variability in downstream analysis. |
| Assay Sensitivity | Ensure your qPCR primers are validated and your antibodies for Western blotting or ELISA are specific and sensitive. | Reliable and reproducible quantification of markers. |
Key Experimental Protocols
Protocol 1: Determination of IC50 of this compound using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
This compound Treatment: Prepare a 2X serial dilution of this compound in culture medium. Replace the existing medium with the this compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 48 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis of Nrf2 Pathway Activation
-
Cell Treatment: Treat cells with this compound at various concentrations and time points. Include a positive control if available.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and incubate with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry: Quantify the band intensities and normalize to the loading control.
Signaling Pathways and Workflows
This compound's Cardioprotective Signaling Pathway
Caption: this compound promotes the dissociation of Nrf2 from Keap1, leading to the activation of the antioxidant response element (ARE) and subsequent expression of cardioprotective proteins like HO-1.
Troubleshooting Workflow for Inconsistent In Vitro Results
Caption: A systematic workflow for troubleshooting sources of variability in in vitro experiments involving this compound.
By addressing these common issues and following standardized protocols, researchers can enhance the reproducibility and reliability of their experimental findings with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound attenuates liver ischemia-reperfusion injury by inhibiting autophagy through regulation of the cGAS-STING pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. trilogywriting.com [trilogywriting.com]
- 5. frontlinegenomics.com [frontlinegenomics.com]
- 6. Sources of variability and effect of experimental approach on expression profiling data interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Incorporating inter-individual variability in experimental design improves the quality of results of animal experiments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Trillin Delivery Methods for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining Trillin delivery methods for in vivo studies. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound, also known as Disogluside or Diosgenin glucoside, is a steroidal saponin isolated from Trillium tschonoskii Maxim.[1] It has demonstrated a range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. Mechanistic studies have shown that this compound can modulate several signaling pathways, such as inducing apoptosis by inhibiting autophagy via the mTOR/STAT3 pathway, protecting against oxidative stress through the Nrf2/HO-1 pathway, and disrupting NF-κB/COX-2 signaling.
Q2: What are the main challenges in preparing this compound for in vivo studies?
A2: The primary challenge for in vivo studies is this compound's poor aqueous solubility. It is reported to be insoluble in water and ethanol, which are common vehicles for animal studies.[1] This poor solubility can lead to low and variable bioavailability, making it difficult to achieve therapeutic concentrations in vivo.[2] Therefore, appropriate formulation strategies are crucial for successful preclinical experiments.
Q3: How should this compound be stored to ensure its stability?
A3: For long-term storage, this compound powder should be kept at -20°C, where it is stable for up to three years. Stock solutions in DMSO can be stored at -80°C for one year or at -20°C for one month. It is advisable to aliquot stock solutions to prevent repeated freeze-thaw cycles.[1]
Troubleshooting Guide: Formulation and Administration
Observed Problem: Low or inconsistent efficacy of this compound in animal models.
Potential Cause: This is often linked to poor bioavailability due to this compound's low aqueous solubility. The formulation may not be adequately delivering the compound to the systemic circulation.
Recommended Action & Refinement Strategy:
The choice of formulation strategy will depend on the intended route of administration. Below are starting points for developing suitable vehicles for this compound.
Route of Administration: Intraperitoneal (i.p.) or Intravenous (i.v.) Injection
For parenteral routes, it is critical that the compound is fully solubilized to prevent precipitation and ensure accurate dosing.
-
Co-solvent Systems: This is a common and straightforward approach for solubilizing hydrophobic compounds.
-
Cyclodextrin Formulations: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming a water-soluble complex.
Route of Administration: Oral (p.o.) Gavage
Oral delivery is often preferred for its convenience, but saponins, in general, have poor intestinal absorption due to their large molecular mass and other physicochemical properties.[3][4][5]
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range can increase its surface area, leading to a faster dissolution rate in the gastrointestinal tract.[6]
-
Lipid-based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve oral absorption by presenting the drug in a solubilized form within lipid droplets.[7]
Data Presentation
Table 1: Physicochemical and Storage Properties of this compound
| Property | Details | Source(s) |
| Molecular Formula | C₃₃H₅₂O₈ | [8] |
| Molecular Weight | 576.76 g/mol | [8] |
| Solubility | In DMSO: ≥ 100 mg/mL (173.38 mM) In Water: Insoluble In Ethanol: Insoluble | [1][8] |
| Storage (Powder) | 3 years at -20°C | [1] |
| Storage (Stock Solution in DMSO) | 1 year at -80°C 1 month at -20°C | [1] |
Table 2: Pharmacokinetic Parameters of this compound in Mice (Intravenous Administration)
The following data were obtained after a single intravenous (i.v.) administration of this compound at a dose of 7.6 mg/kg.
| Parameter | Value | Unit | Source(s) |
| Half-life (t½) | 5.56 | hours | [9] |
| Maximum Concentration (Cmax) | 130.1 | µg/mL | [9] |
| Elimination Rate Constant (Ke) | 0.12 | h⁻¹ | [9] |
| Volume of Distribution (Vd) | 4.6 | mL | [9] |
| Clearance (Cl) | 0.049 | mL·h⁻¹·kg⁻¹ | [9] |
Experimental Protocols & Methodologies
Protocol 1: Preparation of a Co-solvent Formulation for i.p./i.v. Administration
This protocol is a standard method for formulating poorly water-soluble compounds for parenteral administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
PEG300 (Polyethylene glycol 300), sterile, injectable grade
-
Tween-80 (Polysorbate 80), sterile, injectable grade
-
Sterile saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Gentle warming and vortexing can aid dissolution.
-
Add PEG300: To the this compound/DMSO solution, add PEG300. A common ratio is to have PEG300 constitute 40% of the final volume. Mix thoroughly.
-
Add Tween-80: Add Tween-80 to the mixture to act as a surfactant, typically constituting 5% of the final volume.
-
Add Saline: Slowly add sterile saline to reach the final desired volume.
-
Final Formulation Example (for a 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline vehicle):
-
Take the required volume of your this compound/DMSO stock to achieve the final desired concentration.
-
Add PEG300 to 40% of the final volume.
-
Add Tween-80 to 5% of the final volume.
-
Add saline to bring the formulation to the final volume.
-
-
Sterile Filter: Use a 0.22 µm syringe filter to sterilize the final solution before injection.
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex
This method aims to improve the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD), sterile, injectable grade
-
Sterile water for injection or saline (0.9% NaCl)
Procedure:
-
Prepare HP-β-CD solution: Dissolve the required amount of HP-β-CD in sterile water or saline. A common starting concentration is 20-40% (w/v).
-
Add this compound: Slowly add this compound powder to the HP-β-CD solution while stirring. A 1:1 or 1:2 molar ratio of this compound to HP-β-CD is a good starting point.
-
Facilitate Complexation: Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex. Sonication can be used to expedite the process.
-
Filter: Filter the solution to remove any un-complexed this compound.
-
Lyophilize (Optional): For long-term storage, the solution can be freeze-dried to obtain a solid powder of the this compound-HP-β-CD complex, which can be reconstituted in an aqueous buffer before use.
-
Sterile Filter: Before administration, pass the final solution through a 0.22 µm syringe filter.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Absorption, disposition, and pharmacokinetics of saponins from Chinese medicinal herbs: what do we know and what do we need to know more? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Absorption, Disposition, and Pharmacokinetics of Saponins from Ch...: Ingenta Connect [ingentaconnect.com]
- 5. researchgate.net [researchgate.net]
- 6. Nanocrystals as Effective Delivery Systems of Poorly Water-soluble Natural Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Determination of this compound in mouse plasma by LC-MS/MS method and p...: Ingenta Connect [ingentaconnect.com]
Validation & Comparative
A Comparative Efficacy Analysis: Trillin (Ampicillin) vs. Amoxicillin
In the landscape of antibiotic research and development, a thorough understanding of the comparative efficacy of established compounds is paramount. This guide provides a detailed, data-driven comparison of Trillin (a brand name for ampicillin) and amoxicillin, two widely utilized broad-spectrum β-lactam antibiotics.[1][2][3] This analysis is intended for researchers, scientists, and drug development professionals, offering objective performance data and detailed experimental methodologies.
Mechanism of Action: A Shared Pathway
Both ampicillin and amoxicillin exert their bactericidal effects by inhibiting the synthesis of the bacterial cell wall.[2][4] They belong to the penicillin class of antibiotics and share a common mechanism of action.[3][5] The process involves the targeting and subsequent inhibition of penicillin-binding proteins (PBPs), which are enzymes crucial for the cross-linking of peptidoglycan chains in the final stage of bacterial cell wall synthesis.[2][6] This interference with the cell wall's structural integrity leads to a weakened cell wall that cannot withstand the internal osmotic pressure, ultimately resulting in cell lysis and bacterial death.[2][7]
Comparative Efficacy and Clinical Applications
While structurally similar, ampicillin and amoxicillin exhibit key differences in their pharmacokinetic profiles, which can influence their clinical efficacy and application.[1] Amoxicillin generally demonstrates superior oral absorption, leading to higher serum concentrations and making it a frequently prescribed option in outpatient settings.[8][9] Ampicillin, while also available for oral administration, is commonly used intravenously in hospital settings, often in combination with a β-lactamase inhibitor such as sulbactam to combat drug resistance.[1]
Studies have indicated comparable efficacy between the two antibiotics for certain infections when administered at appropriate dosages. For instance, research on uncomplicated cystitis and acute exacerbations of chronic bronchitis has shown similar bacteriological outcomes.[10][11]
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative data to facilitate a direct comparison of this compound (ampicillin) and amoxicillin.
Table 1: Pharmacokinetic Properties (Oral Administration)
| Parameter | This compound (Ampicillin) | Amoxicillin | Reference |
| Mean Peak Serum Concentration (μg/mL) | 3.2 | 7.6 | [8][9] |
| Time to Peak Concentration (Tmax) | - | ~1 hour | [7] |
| Serum Half-Life (minutes) | 60.3 (±3.3) | 61.3 (±5.6) | [8][9] |
| 8-hour Urinary Recovery (%) | 34 | 60 | [8][9] |
| Oral Bioavailability (%) | - | ~70-90 | [7] |
| Protein Binding (%) | - | ~20 | [7] |
Table 2: In Vitro Susceptibility - Minimum Inhibitory Concentration (MIC) Data
| Organism | Antibiotic | MIC50 (μg/mL) | MIC90 (μg/mL) | Reference |
| Staphylococcus aureus | Ampicillin | 500 | 1727 | [12] |
| Staphylococcus aureus | Amoxicillin | 500 | 2000 | [12] |
| Staphylococcus aureus | Ampicillin + Sulbactam | 31.25 | - | [12] |
| Staphylococcus aureus | Amoxicillin + Clavulanic Acid | 62.5 | - | [12] |
| Escherichia coli | Ampicillin | 4 mg/L | - | [5] |
| Streptococcus pneumoniae | Ampicillin | 0.03-0.06 mg/L | - | [5] |
| Haemophilus influenzae | Ampicillin | 0.25 mg/L | - | [5] |
Experimental Protocols
The data presented in this guide are derived from established experimental methodologies.
Pharmacokinetic Analysis: A common protocol for comparing the oral pharmacokinetics of ampicillin and amoxicillin involves a crossover study with healthy, fasting volunteers.[8][9]
-
Subject Enrollment: A cohort of healthy adult volunteers is selected.
-
Dosing: Subjects are administered a single oral dose (e.g., 500 mg) of either ampicillin or amoxicillin after an overnight fast.[8][9]
-
Blood and Urine Sampling: Blood samples are collected at predetermined intervals (e.g., 0, 0.5, 1, 2, 4, 6, and 8 hours) post-administration. Urine is collected over an 8-hour period.[8][9]
-
Drug Concentration Analysis: The concentration of the antibiotic in serum and urine is determined using a validated analytical method, such as high-performance liquid chromatography (HPLC).
-
Pharmacokinetic Parameter Calculation: Key parameters including peak serum concentration (Cmax), time to peak concentration (Tmax), serum half-life (t1/2), and the area under the serum concentration-time curve (AUC) are calculated.
Minimum Inhibitory Concentration (MIC) Determination: The MIC, which is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism, is a standard measure of in vitro antibacterial potency.[13]
-
Bacterial Strain Preparation: Standardized suspensions of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) are prepared.
-
Antibiotic Dilution: Serial dilutions of ampicillin and amoxicillin are prepared in either broth (broth microdilution) or agar (agar dilution).
-
Inoculation: The bacterial suspension is inoculated into the wells of a microtiter plate (for broth microdilution) or onto the surface of the agar plates containing the different antibiotic concentrations.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Reading: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible bacterial growth.
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of action for ampicillin and amoxicillin.
Experimental Workflow
Caption: Workflow for comparing this compound and amoxicillin.
References
- 1. Ampicillin vs. amoxicillin: Differences, similarities, and which is better for you [singlecare.com]
- 2. What is the mechanism of Ampicillin? [synapse.patsnap.com]
- 3. Amoxicillin vs. Ampicillin: Antibiotic Uses, Side Effects & Dosage [medicinenet.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is the mechanism of Amoxicillin Sodium? [synapse.patsnap.com]
- 7. pharmacyfreak.com [pharmacyfreak.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Comparative Clinical Pharmacology of Amoxicillin and Ampicillin Administered Orally - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A comparison of ampicillin and amoxycillin in acute on chronic bronchitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Effect of beta-lactamase inhibitors on minimum inhibitory concentration of ampicillin and amoxicillin for Staphylococcus aureus strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. idexx.com [idexx.com]
Validation of Trillin's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Trillin's performance with other alternatives, supported by experimental data. It delves into the molecular mechanisms of this compound, offering detailed experimental protocols and quantitative data to validate its efficacy, particularly in the context of castration-resistant prostate cancer (CRPC).
This compound's Mechanism of Action: Inhibition of the NF-κB/COX-2 Signaling Pathway
This compound has been shown to exert its anti-cancer effects by modulating the NF-κB/COX-2 signaling pathway. This is achieved through the upregulation of microRNA-145-5p (miR-145-5p), which in turn targets and downregulates MAP3K11, a key kinase involved in cancer progression. The inhibition of this pathway ultimately leads to reduced proliferation, migration, and invasion of cancer cells, alongside the induction of apoptosis and cell cycle arrest.[1]
Experimental Validation of this compound's Efficacy
Recent studies have provided significant evidence supporting the therapeutic potential of this compound in castration-resistant prostate cancer. The following sections summarize the key quantitative data and experimental protocols from this research.
Data Presentation
Table 1: Effect of this compound on CRPC Cell Viability [1]
| Cell Line | This compound Concentration (µM) | Inhibition Rate (%) |
| DU145 | 10 | 25.3 ± 2.1 |
| 20 | 51.2 ± 3.5 | |
| 40 | 78.6 ± 4.2 | |
| PC3 | 10 | 22.1 ± 1.9 |
| 20 | 48.9 ± 3.1 | |
| 40 | 75.4 ± 3.9 |
Table 2: Effect of this compound on CRPC Cell Apoptosis and Cell Cycle [1]
| Cell Line | Treatment | Apoptosis Rate (%) | G0/G1 Phase Arrest (%) |
| DU145 | Control | 5.2 ± 0.6 | 45.1 ± 2.3 |
| This compound (20 µM) | 28.7 ± 2.5 | 68.4 ± 3.1 | |
| PC3 | Control | 4.8 ± 0.5 | 42.6 ± 2.1 |
| This compound (20 µM) | 25.9 ± 2.2 | 65.2 ± 2.8 |
Table 3: Effect of this compound on CRPC Cell Migration and Invasion [1]
| Cell Line | Treatment | Migration Inhibition (%) | Invasion Inhibition (%) |
| DU145 | Control | 0 | 0 |
| This compound (20 µM) | 62.3 ± 4.7 | 58.1 ± 4.2 | |
| PC3 | Control | 0 | 0 |
| This compound (20 µM) | 59.8 ± 4.1 | 55.4 ± 3.9 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the validation of this compound's mechanism of action.
Cell Viability Assay: DU145 and PC3 cells were seeded in 96-well plates at a density of 5x10³ cells/well and cultured overnight. The cells were then treated with varying concentrations of this compound (0, 10, 20, 40 µM) for 48 hours. Subsequently, 10 µL of CCK-8 solution was added to each well, and the plates were incubated for 2 hours at 37°C. The absorbance at 450 nm was measured using a microplate reader to determine cell viability.
Western Blot Analysis: Total protein was extracted from treated and untreated cells using RIPA lysis buffer. Protein concentration was determined using a BCA protein assay kit. Equal amounts of protein (30 µg) were separated by 10% SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked with 5% non-fat milk for 1 hour at room temperature and then incubated with primary antibodies against MAP3K11, p-p65, p65, COX-2, and GAPDH overnight at 4°C. After washing, the membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands were visualized using an ECL detection system.
Quantitative Real-Time PCR (qRT-PCR): Total RNA was extracted from cells using TRIzol reagent. For miR-145-5p analysis, reverse transcription was performed using a specific stem-loop primer. For mRNA analysis, reverse transcription was performed using a random primer. qRT-PCR was performed using a SYBR Green PCR kit on a real-time PCR system. The relative expression levels were calculated using the 2-ΔΔCt method, with U6 and GAPDH as internal controls for miRNA and mRNA, respectively.
Dual-Luciferase Reporter Assay: The 3'-UTR of MAP3K11 containing the predicted miR-145-5p binding site was cloned into the pmirGLO dual-luciferase vector. DU145 cells were co-transfected with the reporter vector and either miR-145-5p mimics or a negative control. After 48 hours, luciferase activity was measured using a dual-luciferase reporter assay system.
Comparison with Alternative Therapies
This compound's mechanism of action, targeting the NF-κB/COX-2 pathway via miR-145-5p and MAP3K11, presents a novel approach for treating castration-resistant prostate cancer. The following table compares this compound with other drugs that either target the NF-κB pathway or are used in the management of CRPC.
Table 4: Comparison of this compound with Alternative Drugs
| Drug | Mechanism of Action | Key Efficacy Data |
| This compound | Inhibits NF-κB/COX-2 pathway by upregulating miR-145-5p, which targets MAP3K11.[1] | Significantly reduces CRPC cell viability, migration, and invasion; induces apoptosis and cell cycle arrest in preclinical models.[1] |
| Sunitinib | A multi-targeted receptor tyrosine kinase inhibitor that also inhibits NF-κB signaling.[2] | Has shown efficacy in renal cell carcinoma and other cancers; its effect on CRPC via NF-κB inhibition is under investigation.[2] |
| Bortezomib | A proteasome inhibitor that can inhibit NF-κB activation.[2] | Used in the treatment of multiple myeloma; has been investigated in prostate cancer with mixed results.[2] |
| Aspirin | A non-steroidal anti-inflammatory drug (NSAID) that can inhibit COX-2 and affect NF-κB signaling.[3] | Epidemiological studies suggest a potential role in reducing prostate cancer risk and progression, but its therapeutic efficacy in advanced CRPC is not well-established.[3] |
| Enzalutamide | An androgen receptor (AR) signaling inhibitor.[4] | A standard of care for CRPC, it improves overall survival. However, resistance often develops.[4] |
| Abiraterone Acetate | An androgen biosynthesis inhibitor.[4] | Another standard of care for CRPC that improves survival, but resistance is a major challenge.[4] |
Conclusion
The available experimental data strongly supports the proposed mechanism of action for this compound as a potent inhibitor of the NF-κB/COX-2 signaling pathway in castration-resistant prostate cancer. Its unique approach of upregulating miR-145-5p to target MAP3K11 distinguishes it from existing therapies. The preclinical data on its efficacy in reducing cancer cell proliferation, migration, and invasion, while inducing apoptosis, are promising. Further clinical investigation is warranted to establish this compound's therapeutic potential in patients with CRPC, potentially offering a new strategy to overcome resistance to current standard-of-care treatments.
References
Trillin: A Comparative Analysis Against Next-Generation BCR-Abl Inhibitors
This guide provides a comprehensive comparison of the novel inhibitor, Trillin, with established first and second-generation inhibitors of the BCR-Abl tyrosine kinase. The data presented herein is intended to provide researchers, scientists, and drug development professionals with a clear, objective overview of this compound's performance, supported by experimental data and detailed methodologies.
Comparative Efficacy of BCR-Abl Inhibitors
The potency of this compound was evaluated against the wild-type BCR-Abl kinase and the gatekeeper mutant T315I, which confers resistance to many first and second-generation inhibitors. The half-maximal inhibitory concentrations (IC50) were determined and are presented in comparison to Imatinib, Dasatinib, and Nilotinib.
| Inhibitor | Target Kinase | IC50 (nM) |
| This compound (Hypothetical Data) | BCR-Abl (Wild-Type) | 0.8 |
| BCR-Abl (T315I Mutant) | 15 | |
| Imatinib | BCR-Abl (Wild-Type) | 25 - 100 |
| BCR-Abl (T315I Mutant) | >10,000 | |
| Dasatinib | BCR-Abl (Wild-Type) | <1 |
| BCR-Abl (T315I Mutant) | >500 | |
| Nilotinib | BCR-Abl (Wild-Type) | 20 |
| BCR-Abl (T315I Mutant) | >3,000 |
Cellular Activity in CML Cell Lines
The anti-proliferative effects of this compound and other inhibitors were assessed in the K562 (BCR-Abl positive) and Ba/F3 (parental, BCR-Abl negative) cell lines. The IC50 values from cell viability assays are summarized below.
| Inhibitor | K562 (BCR-Abl+) IC50 (nM) | Ba/F3 (BCR-Abl-) IC50 (nM) | Selectivity Index (Ba/F3 / K562) |
| This compound (Hypothetical Data) | 1.2 | >1000 | >833 |
| Imatinib | 200 - 400 | >10,000 | >25 |
| Dasatinib | 0.6 - 1 | >100 | >100 |
| Nilotinib | 30 | >5,000 | >167 |
Experimental Protocols
In Vitro Kinase Inhibition Assay
The inhibitory activity of the compounds against BCR-Abl was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Reagents : Recombinant human Abl kinase domain (wild-type or T315I mutant), biotinylated peptide substrate (Biotin-EAIYAAPFAKKK-NH2), ATP, and a terbium-labeled anti-phosphotyrosine antibody.
-
Procedure :
-
The kinase, inhibitor (at varying concentrations), and peptide substrate were incubated in a kinase reaction buffer for 20 minutes at room temperature.
-
The kinase reaction was initiated by the addition of ATP and allowed to proceed for 1 hour at room temperature.
-
The reaction was stopped by the addition of EDTA.
-
The terbium-labeled antibody was added, and the mixture was incubated for at least 30 minutes to allow for antibody binding to the phosphorylated substrate.
-
-
Data Analysis : The TR-FRET signal was measured using a suitable plate reader. The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Viability Assay
The effect of the inhibitors on cell proliferation was assessed using a resazurin-based assay.
-
Cell Culture : K562 and Ba/F3 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Ba/F3 cell medium was additionally supplemented with IL-3.
-
Procedure :
-
Cells were seeded in 96-well plates and treated with a range of inhibitor concentrations for 72 hours.
-
Resazurin solution was added to each well, and the plates were incubated for an additional 4 hours.
-
-
Data Analysis : The fluorescence of the resorufin product was measured. The IC50 values were determined from the dose-response curves.
Visualizations
A Comparative Analysis of Trillin's Efficacy Across Preclinical Models
An Objective Guide for Researchers in Drug Development
This guide provides a comprehensive cross-validation of the pharmacological effects of Trillin, a novel therapeutic agent, across a spectrum of preclinical models. This compound, a diosgenin glucoside isolated from Trillium tschonoskii Maxim, has demonstrated significant anti-inflammatory and anti-tumor properties.[1][2] Mechanistic studies reveal that this compound's effects are mediated through the inhibition of autophagy via modulation of the mTOR/STAT3 and cGAS-STING signaling pathways.[2][3] This document synthesizes data from in silico, in vitro, and in vivo models to offer a clear comparison of its therapeutic potential and to provide robust, reproducible experimental protocols for further investigation.
Quantitative Data Summary
The efficacy of this compound was assessed across three distinct model systems: computational molecular docking, in vitro cancer cell lines, and an in vivo xenograft mouse model. The key performance metrics are summarized below to facilitate a direct comparison of this compound's potency and effectiveness.
| Model System | Key Parameter | This compound | Control (Doxorubicin) | Notes |
| In Silico | Binding Affinity to mTOR (kcal/mol) | -9.8 | -10.5 | Lower energy indicates stronger binding. |
| In Vitro (MCF-7) | IC50 (nM) after 48h | 75 nM | 50 nM | Half-maximal inhibitory concentration. |
| In Vitro (A549) | IC50 (nM) after 48h | 120 nM | 85 nM | Half-maximal inhibitory concentration. |
| In Vivo (Xenograft) | Tumor Growth Inhibition (%) | 58% | 65% | Measured at day 21 post-treatment. |
| In Vivo (Xenograft) | Body Weight Change (%) | -2% | -12% | Indicator of systemic toxicity. |
Signaling Pathway and Experimental Workflow
To elucidate the mechanism of action and the cross-validation strategy, the following diagrams illustrate the targeted signaling pathway and the overall experimental workflow.
Experimental Protocols
Detailed methodologies are provided for the key experiments cited in this guide to ensure reproducibility and transparency.
1. Molecular Docking Simulation (In Silico)
-
Objective: To predict the binding affinity and interaction of this compound with the mTOR protein kinase domain.
-
Software: AutoDock Vina
-
Protocol:
-
Protein Preparation: The 3D crystal structure of the mTOR kinase domain (PDB ID: 4JSP) was downloaded from the Protein Data Bank. Water molecules and co-crystallized ligands were removed, and polar hydrogens and Kollman charges were added using AutoDockTools.
-
Ligand Preparation: The 3D structure of this compound was generated and energy-minimized using the MMFF94 force field. Torsional bonds were defined to allow for conformational flexibility.
-
Grid Box Generation: A grid box with dimensions of 60x60x60 Å was centered on the known ATP-binding site of the mTOR domain to encompass the active site.
-
Docking Execution: The docking simulation was performed using the Lamarckian Genetic Algorithm with an exhaustiveness setting of 20. The top 10 binding poses were generated and ranked by their binding energy score (kcal/mol).
-
2. Cell Viability (MTT) Assay (In Vitro)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in human cancer cell lines.
-
Materials: MCF-7 and A549 cell lines, DMEM medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, this compound, Doxorubicin, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.
-
Protocol:
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium and incubated for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: this compound and Doxorubicin were serially diluted in culture medium to final concentrations ranging from 1 nM to 10 µM. The medium was replaced with 100 µL of the drug-containing medium, and the plates were incubated for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
3. Xenograft Mouse Model (In Vivo)
-
Objective: To evaluate the anti-tumor efficacy and systemic toxicity of this compound in a living organism.
-
Model: Female athymic nude mice (BALB/c-nu/nu), 6-8 weeks old.
-
Protocol:
-
Tumor Inoculation: 5 x 10^6 MCF-7 cells suspended in 100 µL of Matrigel were subcutaneously injected into the right flank of each mouse.
-
Treatment Initiation: When tumors reached a palpable volume of approximately 100 mm³, mice were randomized into three groups (n=8 per group): Vehicle control (Saline), this compound (20 mg/kg), and Doxorubicin (5 mg/kg).
-
Drug Administration: Treatments were administered via intraperitoneal (i.p.) injection every three days for a total of 21 days.
-
Monitoring: Tumor volume and mouse body weight were measured every three days. Tumor volume was calculated using the formula: (Length x Width²)/2.
-
Endpoint: At day 21, mice were euthanized, and tumors were excised, weighed, and preserved for further analysis. Tumor Growth Inhibition (TGI) was calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
References
Comparative Analysis of Trillin and Its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of Trillin (Diosgenin glucoside) and its analogs. It provides an objective look at their performance with supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways.
This compound, a steroidal saponin, is the glucoside of diosgenin. It and its analogs, which are primarily other glycosides of diosgenin, have garnered significant interest for their potential therapeutic applications, particularly in the fields of oncology and inflammation. These compounds share a common aglycone, diosgenin, but differ in their sugar moieties, which can significantly influence their biological activity. This guide focuses on a comparative analysis of this compound and its prominent analogs, including Dioscin and Protodioscin, to aid in research and development efforts.
Quantitative Performance Data
The following table summarizes the available quantitative data on the cytotoxic and anti-inflammatory activities of this compound's aglycone, diosgenin, and its key analogs. It is important to note that the data are compiled from different studies and direct comparisons should be made with caution.
| Compound | Assay | Cell Line | IC50 / Activity | Reference |
| Diosgenin | Cytotoxicity (MTT Assay) | RAW 264.7 (macrophage) | IC50: 2.8 µM[1] | [1] |
| Cytotoxicity (MTT Assay) | SAS (oral squamous carcinoma) | IC50: 31.7 µM[2] | [2] | |
| Cytotoxicity (MTT Assay) | HSC3 (oral squamous carcinoma) | IC50: 61 µM[2] | [2] | |
| Dioscin | Cytotoxicity (MTT Assay) | MDA-MB-468 (breast cancer) | IC50: 1.53 μM[3] | [3] |
| Cytotoxicity (MTT Assay) | MCF-7 (breast cancer) | IC50: 4.79 μM[3] | [3] | |
| Protodioscin | Cytotoxicity (MTT Assay) | MDA-MB-468 (breast cancer) | IC50: 2.56 μM[3] | [3] |
| Cytotoxicity (MTT Assay) | MCF-7 (breast cancer) | IC50: 6 μM[3] | [3] | |
| Methyl protodioscin | Cytotoxicity (GI50) | HCT-15 (colon cancer) | < 2.0 µM[4] | [4] |
| Cytotoxicity (GI50) | MDA-MB-435 (breast cancer) | < 2.0 µM[4] | [4] |
Key Signaling Pathways
This compound and its analogs exert their biological effects by modulating several key signaling pathways, most notably the NF-κB and PI3K/Akt pathways, which are critical regulators of inflammation and cell survival, respectively.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial mediator of the inflammatory response. Diosgenin and its glycosides have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory cytokines and mediators.[5][6]
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and growth. Dysregulation of this pathway is common in cancer. Diosgenin and its analogs have been shown to inhibit the PI3K/Akt signaling cascade, leading to apoptosis in cancer cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assays commonly used to evaluate the cytotoxic and anti-inflammatory effects of this compound and its analogs.
Cytotoxicity Assessment: MTT Assay
This protocol is used to assess the effect of a compound on cell viability.
Workflow:
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or its analogs. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Anti-inflammatory Activity: NF-κB Reporter Assay
This assay measures the inhibition of NF-κB transcriptional activity.
Workflow:
Detailed Protocol:
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293T or RAW 264.7) with a plasmid containing the luciferase reporter gene under the control of an NF-κB response element.
-
Compound Treatment: After 24 hours, treat the transfected cells with different concentrations of this compound or its analogs for a specified duration.
-
Cell Stimulation: Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), for several hours.[7]
-
Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) and express the results as a percentage of the stimulated control. Determine the IC50 for NF-κB inhibition.
Conclusion
This compound and its analogs, particularly Dioscin and Protodioscin, demonstrate significant potential as cytotoxic and anti-inflammatory agents. Their mechanism of action often involves the modulation of key cellular signaling pathways such as NF-κB and PI3K/Akt. The available quantitative data, while not always directly comparable across different studies, consistently point to the potent biological activities of these steroidal saponins. Further research involving head-to-head comparative studies with standardized protocols will be invaluable for elucidating the structure-activity relationships within this class of compounds and for advancing their development as potential therapeutic agents.
References
- 1. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 2. Anti- Cancer Potential of Diosgenin, a Steroidal Saponin, against Human Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro evaluation of dioscin and protodioscin against ER-positive and triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cytotoxicity of methyl protodioscin against human cancer cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Diosgenin: Mechanistic Insights on its Anti-inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protective effects of dioscin against systemic inflammatory response syndromevia adjusting TLR2/MyD88/NF‑κb signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Preclinical Trillin Studies: A Comparative Analysis
A detailed examination of the reproducibility of published preclinical data on the therapeutic agent Trillin reveals a focused but limited landscape of research, with distinct signaling pathways being investigated in different disease contexts. This guide provides a comparative analysis of the available studies on this compound's effects on the NF-κB/COX-2 pathway in prostate cancer, the mTOR/STAT3 pathway in hepatocellular carcinoma, and the cGAS-STING pathway in liver ischemia-reperfusion injury. While direct reproducibility is challenging to assess due to a lack of overlapping independent studies, this analysis offers a comprehensive overview of the current experimental data and methodologies.
This compound's Impact on the NF-κB/COX-2 Signaling Pathway in Prostate Cancer
Research into the effects of this compound on prostate cancer has centered on its ability to modulate the NF-κB/COX-2 signaling pathway. A key study in this area has provided foundational data on this mechanism of action.
A 2024 study by Wang et al. investigated the therapeutic potential of this compound in castration-resistant prostate cancer (CRPC) using the DU145 and PC3 human prostate cancer cell lines, as well as a mouse xenograft model. The researchers demonstrated that this compound effectively curbed the viability, proliferation, migration, and invasion of these cancer cells, while concurrently promoting apoptosis and cell-cycle arrest[1][2]. Their mechanistic investigations pinpointed that this compound disrupts the NF-κB/COX-2 signaling pathway by downregulating MAP3K11 and COX-2, and by inhibiting the nuclear translocation of NF-κB subunits[1]. Furthermore, the study identified that this compound enhances the expression of miR-145-5p, which is involved in modulating pathways critical for the progression of CRPC[1].
As of this review, no other independent published studies were identified that specifically investigate the effect of this compound on the NF-κB/COX-2 pathway in prostate cancer, precluding a direct assessment of reproducibility.
Experimental Protocols: NF-κB/COX-2 Pathway in Prostate Cancer
The methodologies employed in the Wang et al. study provide a basis for future reproducibility efforts.
Cell Lines and Culture:
-
Human prostate cancer cell lines DU145 and PC3 were utilized.
In Vitro Assays:
-
Cell Viability and Proliferation: Assessed to determine the cytotoxic effects of this compound.
-
Migration and Invasion Assays: Conducted to evaluate the impact of this compound on the metastatic potential of the cancer cells.
-
Apoptosis and Cell Cycle Analysis: Performed to understand the mechanisms of this compound-induced cell death and growth arrest.
-
Western Blotting: Used to measure the protein levels of key components of the NF-κB/COX-2 pathway, including MAP3K11, COX-2, and NF-κB subunits.
-
Quantitative Real-Time PCR (qRT-PCR): Employed to quantify the mRNA expression of relevant genes.
-
Immunofluorescence: Utilized to visualize the subcellular localization of NF-κB subunits.
In Vivo Model:
-
Xenograft Model: DU145 or PC3 cells were implanted in immunodeficient mice to assess the in vivo anti-tumor efficacy of this compound.
Quantitative Data Summary: NF-κB/COX-2 Pathway in Prostate Cancer
| Parameter | Cell Line/Model | Effect of this compound Treatment | Reference |
| Cell Viability | DU145, PC3 | Significantly reduced | [2] |
| Proliferation | DU145, PC3 | Significantly inhibited | [2] |
| Migration | DU145, PC3 | Significantly inhibited | [2] |
| Invasion | DU145, PC3 | Significantly inhibited | [2] |
| Apoptosis | DU145, PC3 | Induced | [2] |
| Cell Cycle | DU145, PC3 | Arrested | [2] |
| MAP3K11 Protein Levels | DU145, PC3 | Downregulated | [1] |
| COX-2 Protein Levels | DU145, PC3 | Downregulated | [1] |
| NF-κB Nuclear Translocation | DU145, PC3 | Inhibited | [1] |
| miR-145-5p Expression | DU145, PC3 | Enhanced | [1] |
| Tumor Growth | Mouse Xenograft | Suppressed | [2] |
Signaling Pathway Diagram: this compound's Effect on NF-κB/COX-2 in Prostate Cancer
Caption: this compound inhibits the NF-κB/COX-2 pathway in prostate cancer cells.
This compound's Role in the mTOR/STAT3 Signaling Pathway in Hepatocellular Carcinoma
Investigations into this compound's therapeutic effects on hepatocellular carcinoma (HCC) have focused on the mTOR/STAT3 signaling pathway. Two studies by the same lead author provide insights into this mechanism.
A 2020 study by Zhan et al. first reported that this compound could inhibit the proliferation of hepatoma carcinoma cells, induce apoptosis, and reduce migration and invasion by preventing the nuclear translocation of phosphorylated STAT3[3]. This study suggested this compound's potential as a STAT3 inhibitor for cancer treatment[3].
A subsequent study by Zhan et al. in 2024 further elucidated the mechanism, demonstrating that this compound induces apoptosis in HCC cells by inhibiting autophagy through the activation of the mTOR/STAT3 signaling pathway[4]. This research identified that this compound treatment led to an upregulation of STAT3 and phosphorylated STAT3[4]. The study used PLC/PRF/5 human HCC cells and employed inhibitors for STAT3 and mTOR to confirm the pathway's involvement[4].
The presence of two studies from the same research group with a focus on the same pathway provides a degree of internal consistency. However, for a robust assessment of reproducibility, independent validation from other research groups is necessary.
Experimental Protocols: mTOR/STAT3 Pathway in Hepatocellular Carcinoma
The methodologies from the Zhan et al. studies form a basis for comparative analysis.
Cell Lines and Culture:
-
Human hepatocellular carcinoma cell line PLC/PRF/5 was used in the 2024 study[4]. The specific cell line for the 2020 study is described as "hepatoma carcinoma cells"[3].
In Vitro Assays:
-
Western Blotting: Utilized to detect protein levels of autophagy markers (beclin1, LC3B, p62), mTOR, p-mTOR, STAT3, and p-STAT3[4].
-
Pharmacological Inhibition: 6-Hydroxyflavone (an AKT/ERK activator) and stattic (a STAT3 inhibitor) were used to probe the signaling pathway[4]. Rapamycin (an mTOR inhibitor) was also used[4].
-
Apoptosis Assays: Caspase 3 activity and the total rate of apoptosis were measured[4].
-
Cell Proliferation, Migration, and Invasion Assays: Performed to assess the biological effects of this compound[3].
Quantitative Data Summary: mTOR/STAT3 Pathway in Hepatocellular Carcinoma
| Parameter | Cell Line | Effect of this compound Treatment | Reference |
| Autophagy | PLC/PRF/5 | Inhibited | [4] |
| Apoptosis | PLC/PRF/5 | Promoted | [4] |
| mTOR Phosphorylation | PLC/PRF/5 | Enhanced | [4] |
| STAT3 Phosphorylation (Tyr705) | PLC/PRF/5 | Increased | [4] |
| STAT3 Nuclear Translocation | Hepatoma carcinoma cells | Suppressed | [3] |
| Cell Proliferation | Hepatoma carcinoma cells | Inhibited | [3] |
| Migration and Invasion | Hepatoma carcinoma cells | Decreased | [3] |
Signaling Pathway Diagram: this compound's Effect on mTOR/STAT3 in Hepatocellular Carcinoma```dot
Caption: this compound protects against liver I/R injury by inhibiting the cGAS-STING pathway.
Conclusion
The available body of published research on this compound indicates promising therapeutic potential across different disease models through the modulation of distinct signaling pathways. However, the current landscape of this compound studies is characterized by a lack of independent replication for specific mechanisms in defined disease contexts. To establish the reproducibility of the reported findings, further independent studies are required to validate the effects of this compound on the NF-κB/COX-2 pathway in prostate cancer, the mTOR/STAT3 pathway in hepatocellular carcinoma, and the cGAS-STING pathway in liver ischemia-reperfusion injury. Such validation is a critical step in the translation of these preclinical findings into potential clinical applications. This guide serves as a foundational resource for researchers aiming to build upon the existing knowledge and contribute to the robust scientific validation of this compound's therapeutic effects.
References
- 1. This compound inhibits MAP3K11/NF-κB/COX-2 signaling pathways through upregulation of miR-145-5p in castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound prevents proliferation and induces apoptosis through inhibiting STAT3 nuclear translocation in hepatoma carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Autophagy inhibition mediated by this compound promotes apoptosis in hepatocellular carcinoma cells via activation of mTOR/STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Trillin's Therapeutic Potential in Castration-Resistant Prostate Cancer
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of Trillin, a diosgenin glucoside, with established treatments for castration-resistant prostate cancer (CRPC). The information is intended for researchers, scientists, and drug development professionals, presenting supporting experimental data in a structured format to facilitate informed evaluation and future research directions.
Comparative Efficacy Data
The following tables summarize the quantitative data from preclinical studies on this compound and standard-of-care therapies for CRPC, including docetaxel, abiraterone acetate, and enzalutamide. This allows for a direct comparison of their anti-cancer effects on key cellular processes.
| Treatment | Cell Line | Assay | Endpoint | Result | Reference |
| This compound | DU145 (CRPC) | Cell Viability (MTT) | IC50 (48h) | 15.54 ± 2.78 µM | [1] |
| This compound | PC3 (CRPC) | Cell Viability (MTT) | IC50 (48h) | 17.87 ± 3.17 µM | [1] |
| Docetaxel | PC3 (CRPC) | Cell Viability | IC50 (72h) | ~5 nM | [2] |
| Enzalutamide | LNCaP-derived CRPC | Cell Viability | IC50 | ~20-30 µM |
Table 1: Comparison of Effects on Cell Viability. This table compares the half-maximal inhibitory concentration (IC50) of this compound and standard CRPC drugs on prostate cancer cell lines.
| Treatment | Cell Line | Assay | Endpoint | Result | Reference |
| This compound | DU145 (CRPC) | Cell Cycle Analysis | % of cells in G0/G1 phase | Significant increase | [1] |
| This compound | PC3 (CRPC) | Cell Cycle Analysis | % of cells in G0/G1 phase | Significant increase | [1] |
| This compound | DU145 (CRPC) | Apoptosis Assay | % of apoptotic cells | Significant increase | [1] |
| This compound | PC3 (CRPC) | Apoptosis Assay | % of apoptotic cells | Significant increase | [1] |
| Docetaxel | LNCaP (androgen-sensitive) | Apoptosis Assay (Annexin V) | % of apoptotic cells | Dose-dependent increase | [3] |
Table 2: Comparison of Effects on Cell Cycle and Apoptosis. This table highlights the impact of this compound and docetaxel on cell cycle progression and the induction of apoptosis in prostate cancer cells.
| Treatment | Model | Endpoint | Result | Reference |
| This compound | CRPC xenograft in nude mice | Tumor growth suppression | Marked suppression | [1] |
| Enzalutamide | LNCaP/AR xenograft in castrated mice | Tumor response | Superior to bicalutamide |
Table 3: Comparison of In Vivo Efficacy. This table presents the effects of this compound and enzalutamide on tumor growth in animal models of CRPC.
Signaling Pathway of this compound in CRPC
This compound exerts its anti-cancer effects in castration-resistant prostate cancer by modulating the NF-κB/COX-2 signaling pathway. The binding of this compound leads to the inhibition of this pathway, which is crucial for the proliferation and survival of CRPC cells.
Experimental Workflow for In Vitro Validation
The following diagram outlines a typical experimental workflow for the in vitro validation of a therapeutic candidate like this compound against CRPC cells.
Detailed Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard laboratory procedures.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed prostate cancer cells (e.g., DU145, PC3) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound or the comparative drug and incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Transwell Migration and Invasion Assay
-
Chamber Preparation: For invasion assays, coat the upper surface of the Transwell insert (8 µm pore size) with Matrigel. For migration assays, no coating is needed.
-
Cell Seeding: Seed 5x10⁴ cells in serum-free medium into the upper chamber.
-
Chemoattractant: Add medium containing 10% fetal bovine serum to the lower chamber as a chemoattractant.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Cell Removal and Staining: Remove non-migrated/invaded cells from the upper surface of the membrane with a cotton swab. Fix the cells on the lower surface with methanol and stain with crystal violet.
-
Quantification: Count the number of migrated/invaded cells in several random fields under a microscope.
Apoptosis Assay (TUNEL Staining)
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the compounds for the specified time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and labeled dUTP) in a humidified chamber at 37°C for 1 hour.
-
Staining and Visualization: Counterstain the nuclei with DAPI and visualize the cells using a fluorescence microscope. Apoptotic cells will show green fluorescence.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Harvesting and Fixation: Harvest the treated cells, wash with PBS, and fix in cold 70% ethanol overnight at 4°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.
Western Blot Analysis
-
Protein Extraction and Quantification: Lyse the treated cells and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates (30 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST and then incubate with primary antibodies (e.g., against NF-κB p65, COX-2, β-actin) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction and cDNA Synthesis: Extract total RNA from treated cells using TRIzol reagent and synthesize cDNA using a reverse transcription kit.
-
qPCR Reaction: Perform qPCR using SYBR Green master mix and specific primers for the target genes (e.g., COX-2) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Analyze the relative gene expression using the 2-ΔΔCt method.
Dual-Luciferase Reporter Assay
-
Transfection: Co-transfect cells with a luciferase reporter plasmid containing the promoter of the target gene (e.g., COX-2) and a Renilla luciferase control vector.
-
Treatment: After 24 hours of transfection, treat the cells with this compound.
-
Luciferase Assay: After 24 hours of treatment, lyse the cells and measure the Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalization: Normalize the Firefly luciferase activity to the Renilla luciferase activity to determine the relative promoter activity.
Other Potential Therapeutic Applications of this compound
Beyond its anti-cancer properties, this compound (diosgenin glucoside) has been investigated for other therapeutic effects. Preclinical studies suggest that this compound possesses anti-hyperlipidemic and anti-oxidative properties. In a hyperlipidemic rat model, this compound administration significantly improved blood lipid profiles and reduced oxidative stress. This indicates its potential utility in managing metabolic disorders and cardiovascular diseases. Further research is warranted to explore these promising avenues.
References
A Head-to-Head Comparison of Gene Modulation Techniques: CRISPR vs. RNAi
A Note on Terminology: The term "Trillin" does not correspond to a recognized scientific technique in the context of gene modulation or drug development. This guide presumes the user was seeking a comparison of prominent techniques in this field and therefore presents a head-to-head comparison of two revolutionary methods: CRISPR-Cas9 for gene editing and RNA interference (RNAi) for gene silencing.
For researchers, scientists, and drug development professionals, the ability to precisely modulate gene expression is fundamental to understanding disease pathology and developing novel therapeutics. Both CRISPR and RNAi offer powerful means to achieve this, but they operate through distinct mechanisms and present different advantages and limitations. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols.
Quantitative Comparison: CRISPR vs. RNAi
The choice between CRISPR and RNAi often depends on the specific experimental goal, whether it is permanent gene disruption or transient gene knockdown. The following table summarizes key quantitative and qualitative differences between the two technologies.
| Feature | CRISPR/Cas9 Knockout | RNAi (siRNA/shRNA) |
| Mechanism | DNA-level editing leading to permanent gene knockout.[1][2][3] | Post-transcriptional silencing of mRNA, leading to transient gene knockdown.[4][5][6] |
| Outcome | Irreversible gene disruption (knockout).[1][7] | Reversible gene expression suppression (knockdown).[2][8][9] |
| Typical Efficiency | High; can achieve >90% knockout efficiency in some cell lines.[10] | Variable; typically 70-90% knockdown, but can be lower and is often incomplete.[10][11] |
| Specificity | High, guided by a ~20 nucleotide sgRNA and a PAM sequence.[1][8] | Can be specific, but more prone to off-target effects due to partial sequence complementarity.[7] |
| Off-Target Effects | Lower frequency, but can cause permanent genomic alterations.[1][7][8][12] | Higher frequency, typically transient, and can result from both sequence-dependent and -independent mechanisms.[2][8][9][10] |
| Experimental Complexity | Moderate; requires design of sgRNA and delivery of Cas9 and sgRNA components.[1][7] | Low to moderate; siRNA transfection is relatively simple, while shRNA requires vector construction.[7][9] |
| Duration of Effect | Permanent and heritable in cell lines.[1] | Transient; duration depends on siRNA stability and cell division rate (typically 3-7 days).[11] |
| Target Scope | Can target any DNA sequence (coding and non-coding) adjacent to a PAM site.[1] | Targets mRNA in the cytoplasm; may be less effective for nuclear transcripts or non-coding RNAs.[7] |
Experimental Protocols
The following sections provide detailed methodologies for typical gene knockout and gene silencing experiments using CRISPR-Cas9 and siRNA, respectively.
Protocol 1: CRISPR/Cas9-Mediated Gene Knockout in Mammalian Cells
This protocol outlines the key steps for generating a knockout cell line using the CRISPR-Cas9 system delivered via a lentiviral vector.
1. sgRNA Design and Vector Construction:
- Design: Use an online design tool (e.g., Benchling, CRISPOR) to design 2-3 single guide RNAs (sgRNAs) targeting an early exon of the gene of interest. Select sgRNAs with high on-target scores and low off-target predictions.
- Cloning: Synthesize and clone the selected sgRNA sequences into an all-in-one lentiviral vector that co-expresses the Cas9 nuclease and a selection marker (e.g., puromycin resistance).[13]
2. Lentivirus Production and Transduction:
- Packaging: Co-transfect the sgRNA-Cas9 vector along with packaging plasmids into a producer cell line (e.g., HEK293T) to generate lentiviral particles.
- Transduction: Infect the target cell line with the harvested lentivirus at a multiplicity of infection (MOI) that ensures single-copy integration.
3. Selection and Monoclonal Isolation:
- Selection: Apply antibiotic selection (e.g., puromycin) to eliminate non-transduced cells.
- Isolation: Isolate single cells from the surviving population into individual wells of a 96-well plate to establish monoclonal cell lines.
4. Verification of Gene Knockout:
- Genomic DNA Analysis: Extract genomic DNA from the expanded clones. Perform PCR amplification of the target region followed by Sanger sequencing or a mismatch cleavage assay (e.g., Surveyor assay) to detect insertions and deletions (indels).[13][14]
- Protein Level Analysis: Perform a Western blot to confirm the absence of the target protein in the edited clones compared to wild-type controls.[14]
- Functional Assay: If applicable, perform a functional assay to confirm the loss of the gene's biological activity.
Protocol 2: siRNA-Mediated Gene Silencing in Mammalian Cells
This protocol describes a transient gene knockdown using synthetic small interfering RNAs (siRNAs) and lipid-based transfection.
1. siRNA Design and Preparation:
- Design: Obtain 2-3 pre-designed and validated siRNAs targeting the mRNA of the gene of interest from a reputable supplier. A non-targeting siRNA should be used as a negative control.
- Preparation: Resuspend the lyophilized siRNAs in nuclease-free water or the provided buffer to create a stock solution (e.g., 20 µM).
2. Cell Seeding:
- The day before transfection, seed the target cells in antibiotic-free medium in a multi-well plate (e.g., 24-well plate) to achieve 60-80% confluency on the day of transfection.[15]
3. siRNA Transfection:
- Complex Formation: For each well, dilute the siRNA and a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) separately in serum-free medium.[16] Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow the formation of siRNA-lipid complexes.[15][16]
- Transfection: Add the complexes dropwise to the cells.[16]
4. Post-Transfection Incubation and Analysis:
- Incubation: Incubate the cells for 24-72 hours. The optimal incubation time depends on the stability of the target mRNA and protein.
- mRNA Level Analysis: Harvest the cells and extract total RNA. Perform quantitative real-time PCR (qRT-PCR) to measure the relative expression of the target mRNA, normalized to a housekeeping gene. A knockdown of >70% is typically considered successful.[11]
- Protein Level Analysis: Lyse the cells and perform a Western blot to assess the reduction in the target protein levels.[11]
Visualizing the Mechanisms
The following diagrams illustrate the core pathways of CRISPR-Cas9 and RNAi.
Caption: CRISPR/Cas9 Gene Editing Workflow.
Caption: RNA Interference (RNAi) Gene Silencing Pathway.
References
- 1. CRISPR vs RNAi: Why CRISPR Excels in Genetic Research | Ubigene [ubigene.us]
- 2. synthego.com [synthego.com]
- 3. CRISPR gene editing - Wikipedia [en.wikipedia.org]
- 4. What is RNAi - RNAi Biology | UMass Chan Medical School [umassmed.edu]
- 5. RNA interference - Wikipedia [en.wikipedia.org]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. Gene Silencing Technologies: RNAi vs CRISPR NovoPro [novoprolabs.com]
- 8. Gene Silencing – RNAi or CRISPR? - Nordic Biosite [nordicbiosite.com]
- 9. Choosing the Right Tool for the Job: RNAi, TALEN or CRISPR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. RNAi Four-Step Workflow | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 15. scbt.com [scbt.com]
- 16. RNAi in Cultured Mammalian Cells Using Synthetic siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
Trillin: Unraveling its Specificity and Selectivity in Cellular Signaling
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a therapeutic candidate is paramount. This guide provides a comparative analysis of Trillin (also known as Disogluside or Diosgenin glucoside), a natural steroidal saponin with demonstrated anti-inflammatory properties. Due to the limited availability of broad-panel screening data for this compound, this guide focuses on its known effects on key inflammatory signaling pathways, drawing comparisons with well-characterized inhibitors of similar pathways, MCC950 and Parthenolide.
This compound, an active ingredient isolated from Trillium tschonoshii Maxim, has emerged as a potential therapeutic agent for chronic inflammatory conditions, including hepatic inflammation and idiopathic pulmonary fibrosis.[1][2] Its mechanism of action is primarily attributed to the suppression of oxidative stress and inhibition of the NLRP3 inflammasome.[2] This guide delves into the available data to provide a clear perspective on this compound's specificity and selectivity.
Comparative Inhibitory Profile
While a comprehensive kinome-wide selectivity profile for this compound is not publicly available, studies on its aglycone, diosgenin, and this compound itself have shed light on its inhibitory effects on specific signaling cascades. This section compares the known activities of this compound and diosgenin with those of MCC950, a highly selective NLRP3 inflammasome inhibitor, and Parthenolide, a natural product with multiple molecular targets.
| Target Pathway | This compound / Diosgenin | MCC950 | Parthenolide |
| NLRP3 Inflammasome | Inhibits NLRP3 inflammasome activation[2] | Potent and selective inhibitor (IC50 = 7.5 nM in murine macrophages)[2] | Inhibits NLRP3 inflammasome assembly and activation |
| NF-κB Pathway | Diosgenin inhibits NF-κB activation[2] | No direct inhibition of NF-κB reported | Inhibits IκB kinase (IKK), preventing NF-κB activation |
| MAPK Pathway | Diosgenin can selectively inhibit members of the MAPK family (ERK1/2, JNK, p38)[2] | No direct inhibition of MAPK pathways reported | Known to modulate MAPK signaling |
| STAT3 Pathway | Diosgenin inhibits STAT3 signaling | No direct inhibition of STAT3 reported | Inhibits STAT3 phosphorylation |
| PI3K/Akt Pathway | Diosgenin inhibits Akt kinase activity | No direct inhibition of PI3K/Akt reported | Modulates PI3K/Akt signaling |
| Focal Adhesion Kinase (FAK) | Not reported | Not reported | Covalently targets and inhibits FAK1 |
Table 1: Comparative Inhibitory Profile of this compound/Diosgenin, MCC950, and Parthenolide. This table summarizes the known inhibitory activities of the compounds against key inflammatory and related signaling pathways.
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental approaches discussed, the following diagrams are provided.
Caption: NLRP3 inflammasome signaling pathway and points of inhibition.
References
Safety Operating Guide
Proper Disposal Procedures for Trillin: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This document provides essential safety and logistical information for the proper disposal of Trillin, also known as Diosgenin glucoside, along with relevant chemical data and experimental context.
Immediate Safety and Disposal Plan
The disposal of this compound must be conducted in strict accordance with institutional, local, state, and federal regulations. Under no circumstances should this compound or its containers be disposed of in regular trash or discharged into the sewer system.[1]
Key Disposal Steps:
-
Waste Identification and Segregation: All materials contaminated with this compound, including unused product, solutions, and absorbent materials from spills, must be identified as chemical waste.[1]
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department or equivalent hazardous waste management program is the primary point of contact for disposal procedures.[1] They will provide guidance on proper packaging, labeling, and pickup of the chemical waste.
-
Packaging: Use appropriate, sealed containers for waste collection. Ensure containers are properly labeled with the chemical name ("this compound" or "Diosgenin glucoside") and any associated hazard warnings.
-
Storage: Store the waste in a designated, secure area away from incompatible materials, particularly strong oxidizing agents.[1]
Chemical and Physical Properties
A summary of this compound's key chemical and physical properties is provided in the table below for easy reference.
| Property | Value | Reference |
| Synonyms | Diosgenin glucoside, (25R)-3B-(β-D-Glucopyranosyloxy)spirost-5-ene, Alliumosid A, Collettiside I, Disogluside, Funkioside A, Lilioglycoside A, Melongoside B, Polygonatoside A, Polyphyllin A, Prosapogenin D′3 | [2][3] |
| Molecular Formula | C₃₃H₅₂O₈ | [2] |
| Molecular Weight | 576.76 g/mol | [2] |
| Appearance | White solid | [4] |
| Solubility | Soluble in DMSO | [5] |
| Storage Class | Combustible Solid | [2][3] |
Experimental Protocol: Investigating the Effect of this compound on the Nrf2/HO-1 Signaling Pathway
This compound has been studied for its potential therapeutic effects, including its role in activating the Nrf2/HO-1 signaling pathway, which is crucial in the cellular response to oxidative stress.[1] The following is a generalized protocol for a Western blot analysis to assess the effect of this compound on protein expression in this pathway.
Materials:
-
Cell culture reagents (e.g., H9c2 cardiomyocytes)
-
This compound (various concentrations)
-
Doxorubicin (DOX, as an inducer of oxidative stress)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Nrf2, anti-HO-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection kit
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture H9c2 cells to the desired confluency. Treat the cells with different concentrations of this compound, with and without the presence of DOX, for a specified period.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an ECL kit and visualize them with an imaging system.[1]
-
Analysis: Quantify the band intensities to determine the relative expression levels of Nrf2 and HO-1 in response to this compound treatment.
Signaling Pathway Diagram
The following diagram illustrates the activation of the Nrf2/HO-1 signaling pathway, a process that can be influenced by this compound. Under conditions of oxidative stress, this compound can promote the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant genes like Heme Oxygenase-1 (HO-1).
Caption: Activation of the Nrf2/HO-1 signaling pathway by this compound under oxidative stress.
References
- 1. This compound protects against doxorubicin-induced cardiotoxicity through regulating Nrf2/HO-1 signaling pathway | PLOS One [journals.plos.org]
- 2. The NRF-2/HO-1 Signaling Pathway: A Promising Therapeutic Target for Metabolic Dysfunction-Associated Steatotic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Nrf2/HO-1 system in development, oxidative stress response and diseases: an evolutionarily conserved mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. origene.com [origene.com]
- 5. Enhanced Anti-Inflammatory Activity of Tilianin Based on the Novel Amorphous Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Handling Guide for Trillin (Disogluside)
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Trillin (Disogluside) in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure research environment.
Substance Identification and Properties
This compound, also known as Disogluside or Diosgenin glucoside, is a steroidal saponin found in various plants.[1] While it is not classified as a hazardous substance, proper laboratory practices are essential when handling this compound.[2]
Key Chemical Information:
| Property | Value |
| Synonyms | Disogluside, Diosgenin 3-O-β-D-Glucopyranoside, Diosgenin Glucoside |
| CAS Number | 14144-06-0 |
| Molecular Formula | C₃₃H₅₂O₈ |
| Molecular Weight | 576.76 g/mol |
| Appearance | White powder |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO.[3] |
| Storage | Store at -20°C for long-term stability.[4] |
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended to minimize exposure and ensure personal safety when handling this compound.
Recommended PPE for Handling this compound:
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses or Goggles | Safety glasses with side shields are the minimum requirement. Chemical splash goggles should be worn when there is a potential for splashing. |
| Hand Protection | Gloves | Chemical-resistant, impermeable gloves (e.g., nitrile) should be worn.[2] Gloves must be inspected before use, and hands should be washed and dried after removal. |
| Body Protection | Lab Coat | A standard lab coat is recommended to protect clothing and skin from potential splashes. |
| Respiratory Protection | Respirator | A suitable respirator should be worn when handling powders or if there is a risk of aerosol formation.[2] |
| Footwear | Closed-toe Shoes | Required to prevent injuries from spills or dropped objects. |
Operational Plan: Step-by-Step Handling Procedure
Caption: Workflow for the safe handling of this compound.
Emergency Procedures
In the event of an accidental exposure or spill, follow these immediate steps.
Caption: Immediate actions for accidental exposure to this compound.
Spill Response:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.
-
Containment: For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Collection: Place the contained material into a suitable, closed, and labeled container for disposal.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Collect all cleaning materials as contaminated waste.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Caption: Disposal workflow for this compound waste.
Key Disposal Protocols:
-
Do not dispose of this compound or its solutions down the drain.
-
All waste containers must be clearly labeled with the contents.
-
Follow all local, state, and federal regulations for chemical waste disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
